molecular formula C10H21N3O5 B605866 Azido-PEG5-alcohol CAS No. 86770-68-5

Azido-PEG5-alcohol

Numéro de catalogue: B605866
Numéro CAS: 86770-68-5
Poids moléculaire: 263.29 g/mol
Clé InChI: JTGGTGKXQQGEHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azido-PEG5-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O5/c11-13-12-1-3-15-5-7-17-9-10-18-8-6-16-4-2-14/h14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGGTGKXQQGEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743978
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-68-5
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Azido-PEG5-alcohol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG5-alcohol, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document details the molecule's properties, experimental applications, and relevant biochemical pathways.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a primary alcohol. The five ethylene glycol units impart hydrophilicity, enhancing the solubility of conjugates in aqueous media, a crucial attribute for biological applications.[1][2] The azide moiety serves as a reactive handle for bioorthogonal "click chemistry" reactions, while the hydroxyl group allows for further chemical modifications.[3][4]

PropertyValueReferences
Chemical Formula C10H21N3O5[3]
Molecular Weight 263.29 g/mol [5][6]
CAS Number 86770-68-5[3][7]
Appearance Colorless to light yellow liquid[6]
Purity Typically >95% or >98%[3][8]
Solubility Water, DMSO, DCM, DMF[3]
Storage -20°C[3][4]

Key Applications in Bioconjugation and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced research areas:

  • Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the stable ligation of this compound to molecules containing alkyne or strained alkyne functionalities, respectively.[9]

  • Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, this compound can be used to attach potent cytotoxic drugs to monoclonal antibodies.[2][7] The PEG spacer enhances the pharmacokinetic properties of the resulting ADC.

  • PROTACs (Proteolysis Targeting Chimeras): This molecule is also employed as a PEG-based linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[10] The PEG linker component can improve the solubility and cell permeability of the PROTAC.[11]

Experimental Protocols

The following are generalized protocols for the use of this compound in key applications. Researchers should note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction Solvent (e.g., water, DMSO, DMF, or mixtures)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.

    • Prepare a stock solution of this compound in the same solvent. A slight excess (1.1-1.5 equivalents) relative to the alkyne substrate is recommended.

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule.

    • Add the this compound stock solution.

    • Add the reaction solvent to achieve the desired final concentration.

    • Add the copper ligand solution (typically 1-5 mol% relative to the alkyne).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO4 stock solution (1-10 mol%) followed by the freshly prepared sodium ascorbate stock solution (10-100 mol%).

    • Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification:

    • Upon completion, the conjugate can be purified using standard techniques such as size exclusion chromatography, reverse-phase HPLC, or ion-exchange chromatography to remove excess reagents and byproducts.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions involving sensitive biological molecules.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • Reaction Solvent (e.g., PBS, DMSO, DMF)

Procedure:

  • Preparation of Reactants:

    • Dissolve the cyclooctyne-functionalized molecule in the chosen reaction solvent.

    • Dissolve this compound in the same solvent.

  • Reaction Setup and Incubation:

    • Mix the two solutions, typically in equimolar amounts or with a slight excess of one component.

    • Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate using appropriate chromatographic techniques such as size exclusion or reverse-phase HPLC.

Mandatory Visualizations

Azido_PEG5_alcohol_Structure cluster_PEG Polyethylene Glycol (PEG) Spacer cluster_functional_groups Functional Groups O1 O C1 CH2 O1->C1 C2 CH2 C1->C2 O2 O C2->O2 C3 CH2 O2->C3 C4 CH2 C3->C4 O3 O C4->O3 C5 CH2 O3->C5 C6 CH2 C5->C6 O4 O C6->O4 C7 CH2 O4->C7 C8 CH2 C7->C8 O5 O C8->O5 C9 CH2 O5->C9 C10 CH2 C9->C10 Azide N3 C10->Azide Alcohol OH Alcohol->O1

Caption: Chemical Structure of this compound.

CuAAC_Workflow CuAAC Reaction Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Azido_PEG This compound Reaction_Mix Reaction Mixture (Aqueous or Organic Solvent) Azido_PEG->Reaction_Mix Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Sodium_Ascorbate Sodium Ascorbate (Reducing Agent) Sodium_Ascorbate->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Triazole_Product Stable Triazole-linked Conjugate Reaction_Mix->Triazole_Product Click Reaction Purification Purification (e.g., HPLC, SEC) Triazole_Product->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for a CuAAC reaction.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Azido-PEG5-alcohol chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azido-PEG5-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a five-unit ethylene glycol chain. One terminus of the chain is functionalized with an azide group (N₃), while the other end features a primary alcohol (hydroxyl group, -OH). The chemical name for this compound is 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol[1].

The structure incorporates a hydrophilic PEG spacer, which enhances the solubility of the molecule and its conjugates in aqueous media[1][2][3]. The terminal azide and hydroxyl groups serve as reactive handles for subsequent chemical modifications. The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules[1][2][3][4][5][6]. The hydroxyl group can be further derivatized or replaced with other functional groups to facilitate conjugation to various substrates[1][2][3][6].

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 86770-68-5[1][3][4]
Molecular Formula C₁₀H₂₁N₃O₅[1][3][7]
Molecular Weight 263.29 g/mol [1][3][7]
Appearance Colorless to light yellow liquid[1]
Purity >96% - 98%[2][3][7]
Solubility Soluble in Water, DMSO, DCM, DMF[3]
LogP -1.59[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 14[1]
SMILES [N-]=[N+]=NCCOCCOCCOCCOCCOH[1]
InChI Key JTGGTGKXQQGEHB-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from pentaethylene glycol. The general strategy involves the activation of one of the terminal hydroxyl groups, followed by a nucleophilic substitution with an azide source.

Synthesis Pathway

The overall synthetic scheme involves:

  • Mesylation: Selective mono-mesylation of pentaethylene glycol using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). This reaction converts a hydroxyl group into a good leaving group (mesylate).

  • Azidation: Nucleophilic substitution of the mesylate group with sodium azide (NaN₃) to yield the final product, this compound.

Synthesis_Workflow Start Pentaethylene Glycol (HO-(CH₂CH₂)₅-OH) Intermediate Meso-PEG5-alcohol (MsO-(CH₂CH₂)₅-OH) Reagent1 1. Methanesulfonyl Chloride (MsCl) 2. Triethylamine (TEA) in Dichloromethane (DCM) Product This compound (N₃-(CH₂CH₂)₅-OH) Reagent2 Sodium Azide (NaN₃) in Dimethylformamide (DMF) Reagent1->Intermediate Reagent2->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of azido-terminated PEGs[8][9].

Materials and Reagents:

  • Pentaethylene glycol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

Step 1: Synthesis of Mono-mesylated-PEG5-alcohol

  • In an oven-dried round-bottom flask under an inert atmosphere (Argon), dissolve pentaethylene glycol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add distilled triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

  • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude mono-mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude mono-mesylated-PEG5-alcohol from Step 1 in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product using column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexanes) to yield pure this compound as a colorless to light yellow oil.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

This compound is a critical tool for researchers due to its bifunctional nature and the biocompatibility of the PEG linker.

  • PROTACs: It serves as a PEG-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation[1][4][10]. The linker length and composition are crucial for optimizing the ternary complex formation and degradation efficiency.

  • Antibody-Drug Conjugates (ADCs): This molecule is used as a non-cleavable ADC linker to connect a cytotoxic payload to an antibody[4][10]. The hydrophilic PEG spacer improves the pharmacokinetic properties of the resulting ADC.

  • Click Chemistry: The azide functionality allows for efficient and specific conjugation to molecules containing alkyne groups via click chemistry, a powerful tool for bioconjugation, labeling, and surface modification[4][5].

  • Surface Functionalization: The hydroxyl group can be used to anchor the molecule to surfaces, while the azide group remains available for subsequent "clicking" of biomolecules or other ligands.

The diagram below illustrates the central role of this compound in linking different molecular entities.

Applications Molecule This compound N₃ --- PEG₅ --- OH Click Click Chemistry (CuAAC or SPAAC) Molecule:azide->Click Ester Esterification or Etherification Molecule:hydroxyl->Ester Alkyne Alkyne-modified Target Molecule Surface Activated Surface or Carboxylic Acid Click->Alkyne Product1 PEGylated Conjugate Click->Product1 Forms Triazole Linkage Ester->Surface Product2 Surface-Functionalized PEG-Azide Ester->Product2 Forms Ester/Ether Linkage

Caption: Reactivity and applications of this compound.

References

The Multifaceted Role of the PEG Spacer in Azido-PEG5-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-alcohol is a heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science. Its deceptively simple structure, consisting of an azide terminus, a five-unit polyethylene glycol (PEG) spacer, and a terminal alcohol, belies a sophisticated design that imparts a range of highly desirable properties to the molecules it modifies. This technical guide provides a comprehensive exploration of the pivotal role of the PEG spacer in the functionality of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its application in key scientific workflows.

Core Principles: Deconstructing this compound

The utility of this compound stems from the distinct functions of its three key components:

  • The Azide Group (N₃): This moiety is the reactive handle for "click chemistry," one of the most efficient and bioorthogonal conjugation reactions. The azide group readily and specifically reacts with alkyne-containing molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole linkage.[1][2] This high selectivity and reliability make it ideal for attaching a wide variety of molecules, from small-molecule drugs to large biologics.[3]

  • The PEG Spacer (-(CH₂CH₂O)₅-): The five-unit polyethylene glycol chain is the central focus of this guide. It serves as a flexible, hydrophilic spacer that confers a multitude of benefits to the resulting conjugate. These advantages, which will be explored in detail, include enhanced solubility, improved biocompatibility, reduced immunogenicity, and steric hindrance effects that can be strategically leveraged.[4]

  • The Alcohol Group (-OH): The terminal hydroxyl group provides an additional site for further chemical modification. It can be derivatized to introduce other reactive functionalities, enabling the creation of more complex and multifunctional molecular constructs.[2][5]

Quantitative Data Summary

The physicochemical properties of this compound are critical for its application in various experimental settings. The following table summarizes key quantitative data for this linker.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁N₃O₅[2][6]
Molecular Weight 263.29 g/mol [5][7][8]
CAS Number 86770-68-5[1][2]
Purity Typically >95-98%[2][6]
Appearance Colorless to light yellow liquid/oil[5][7]
Solubility Water, DMSO, DCM, DMF[2]
Topological Polar Surface Area (TPSA) 105.91 Ų[9]
logP 0.3554[9]
Hydrogen Bond Acceptors 7[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 14[5]

The Pivotal Role of the PEG5 Spacer

The polyethylene glycol chain is more than just a simple linker; it is a functional component that profoundly influences the properties of the final conjugate.

Enhanced Hydrophilicity and Solubility

One of the most significant contributions of the PEG spacer is its ability to impart hydrophilicity.[5] Many therapeutic molecules, particularly potent cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic. This poor water solubility can lead to aggregation and difficulties in formulation and administration. The incorporation of a PEG spacer dramatically improves the aqueous solubility of these hydrophobic molecules, facilitating their use in biological systems.[4]

Improved Biocompatibility and Reduced Immunogenicity

PEG is a well-established biocompatible polymer with low toxicity.[10] When conjugated to a therapeutic protein or nanoparticle, the PEG spacer can create a hydrophilic shield that masks the molecule from the host's immune system. This "stealth" effect reduces the likelihood of an immune response, thereby lowering the immunogenicity of the therapeutic agent and prolonging its circulation time in the bloodstream.[4][11]

Steric Hindrance and Pharmacokinetic Modulation

The flexible PEG chain occupies a significant hydrodynamic volume, which provides a steric barrier. This steric hindrance can protect the conjugated molecule from enzymatic degradation, enhancing its stability in vivo.[12] Furthermore, the increased size of the PEGylated molecule reduces its renal clearance, leading to a longer plasma half-life and improved pharmacokinetic profile.[11] This allows for less frequent dosing of the therapeutic.

Controlled Spatial Separation

In complex constructs like ADCs and Proteolysis Targeting Chimeras (PROTACs), the PEG spacer provides a defined and flexible distance between the different functional moieties. In an ADC, it separates the cytotoxic payload from the antibody, ensuring that the antibody's binding to its target is not sterically hindered. In a PROTAC, the linker's flexibility is crucial for allowing the two ligands to optimally orient and bind to the target protein and the E3 ubiquitin ligase, facilitating the formation of a stable ternary complex for protein degradation.[13]

Experimental Protocols

The following section provides a detailed, generalized protocol for a typical bioconjugation experiment using this compound via a copper-catalyzed click chemistry reaction.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the conjugation of an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized (DI) water

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in DI water.

    • Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in DI water or DMSO.

    • Freshly prepare a 300 mM stock solution of sodium ascorbate in DI water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule solution.

    • Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the alkyne-modified biomolecule.

    • In a separate tube, premix the CuSO₄ and ligand solutions. For THPTA, a 1:5 molar ratio of Cu:ligand is common.

    • Add the premixed copper/ligand solution to the reaction mixture.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.

  • Purification:

    • Upon completion of the reaction, purify the conjugate to remove excess reagents.

    • For proteins, size-exclusion chromatography or dialysis are common methods.

    • For smaller molecules, HPLC can be used for purification.

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways where this compound is a critical component.

experimental_workflow cluster_synthesis ADC Synthesis Workflow antibody Antibody with Reactive Site alkyne_mod Introduce Alkyne Group antibody->alkyne_mod Modification alkyne_antibody Alkyne-Modified Antibody alkyne_mod->alkyne_antibody click_reaction Click Chemistry (CuAAC) alkyne_antibody->click_reaction payload Cytotoxic Payload azido_payload Azido-PEG5-Payload payload->azido_payload Conjugation linker_payload This compound linker_payload->azido_payload azido_payload->click_reaction adc Antibody-Drug Conjugate (ADC) click_reaction->adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

protac_workflow cluster_protac PROTAC Synthesis and Mechanism cluster_mechanism Mechanism of Action poi_ligand Protein of Interest (POI) Ligand (Alkyne-modified) protac_synthesis PROTAC Synthesis (Click Chemistry) poi_ligand->protac_synthesis e3_ligand E3 Ligase Ligand linker This compound e3_ligand->linker Conjugation linker->protac_synthesis protac PROTAC Molecule protac_synthesis->protac ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3 E3 Ubiquitin Ligase e3->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Protein Degradation proteasome->degradation

Caption: PROTAC synthesis and its mechanism of action.

surface_modification cluster_surface Surface Modification Workflow surface Surface (e.g., Nanoparticle) functionalization Surface Functionalization (e.g., with Alkyne groups) surface->functionalization alkyne_surface Alkyne-Modified Surface functionalization->alkyne_surface click_reaction Click Chemistry (CuAAC or SPAAC) alkyne_surface->click_reaction azido_peg_alcohol This compound azido_peg_alcohol->click_reaction pegylated_surface PEGylated Surface with Terminal -OH click_reaction->pegylated_surface further_conjugation Further Conjugation via -OH group pegylated_surface->further_conjugation functional_surface Functionalized Surface (e.g., with Targeting Ligand) further_conjugation->functional_surface

Caption: Workflow for surface modification using this compound.

Conclusion

The PEG5 spacer in this compound is a critical determinant of its broad utility in modern chemical biology and drug development. Its ability to enhance solubility, improve biocompatibility, modulate pharmacokinetics, and provide controlled spatial separation makes it an invaluable component in the design of sophisticated molecular constructs. By understanding and leveraging the properties imparted by the PEG spacer, researchers can design more effective and safer therapeutics, develop advanced diagnostic tools, and engineer novel functional materials. This guide serves as a foundational resource for professionals seeking to harness the full potential of this versatile linker in their research and development endeavors.

References

An In-Depth Technical Guide to Azido-PEG5-alcohol for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG5-alcohol, a versatile heterobifunctional linker, for professionals in the fields of life sciences and drug development. We will delve into its core properties, applications, and provide detailed protocols for its use in bioconjugation, with a focus on clarity and practical application for those new to the field.

Introduction to this compound and PEGylation

This compound is a chemical tool integral to the field of bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. It consists of three key components: an azide group (N₃), a five-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl group (-OH). This structure makes it a heterobifunctional linker, meaning it has two different reactive ends that can participate in distinct chemical reactions.

The incorporation of a PEG chain, a process known as PEGylation, is a widely adopted strategy in drug development and biotechnology.[1] The PEG linker in this compound is hydrophilic, which helps to increase the solubility of hydrophobic molecules in aqueous solutions.[2] Furthermore, PEGylation can enhance the stability of biomolecules, prolong their circulation time in the body by reducing renal clearance, and decrease their immunogenicity.[3]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes its key quantitative data.

PropertyValueReferences
Chemical Formula C₁₀H₂₁N₃O₅[4][5]
Molecular Weight 263.29 g/mol [4][6]
CAS Number 86770-68-5[1][4][6][7]
Appearance Colorless to light yellow liquid[6]
Purity Typically >95%[3][5][7]
Solubility Soluble in water, DMSO, DCM, and DMF[5]
Storage Conditions Recommended storage at -20°C for long-term stability.[4][5][4][5]

Key Applications in Bioconjugation

The dual functionality of this compound makes it a valuable reagent in several advanced bioconjugation applications, primarily through "click chemistry." Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific.[8] The azide group of this compound is a key participant in one of the most common click chemistry reactions: the azide-alkyne cycloaddition.

This reaction can be performed in two main ways:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (like DBCO or BCN) to react with the azide.[11][12] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for use in living systems.[11]

The hydroxyl group on this compound provides a further point for modification, allowing for the attachment of other molecules of interest.[1][4]

Antibody-Drug Conjugates (ADCs)

This compound is frequently used as a non-cleavable linker in the synthesis of ADCs.[6][13] ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The this compound linker connects the antibody to the drug, and its PEG component can improve the overall properties of the ADC.[1]

PROTACs

This linker is also employed in the development of Proteolysis Targeting Chimeras (PROTACs).[1][6] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[6]

Experimental Protocols

Here, we provide a detailed, beginner-friendly protocol for a typical bioconjugation experiment using this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an alkyne-modified protein.

Materials and Reagents
  • Alkyne-modified protein (e.g., a protein with a terminal alkyne group)

  • This compound

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography column)

  • Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometer)

Step-by-Step Procedure
  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in DMSO or water.

  • Setting up the Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution. The molar ratio of this compound to the protein should typically be in excess (e.g., 10-50 fold) to ensure complete reaction.

    • Gently mix the solution.

  • Initiating the CuAAC Reaction:

    • Prepare a fresh premix of the copper catalyst by adding the CuSO₄ solution to the THPTA ligand solution in a 1:5 molar ratio. Allow this to incubate for 5 minutes. The THPTA ligand helps to stabilize the copper(I) catalyst and improve reaction efficiency.[14]

    • Add the copper/THPTA premix to the reaction tube containing the protein and this compound.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[14]

    • The final concentrations in the reaction mixture should be approximately:

      • Protein: as prepared

      • This compound: 10-50x molar excess to protein

      • CuSO₄: ~0.25 mM[14]

      • THPTA: ~1.25 mM[14]

      • Sodium Ascorbate: ~5 mM[14]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.

  • Purification of the Conjugate:

    • After the incubation period, purify the protein-PEG conjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography (desalting column) or dialysis.

  • Characterization:

    • Analyze the purified conjugate to confirm successful bioconjugation. This can be done using techniques such as:

      • SDS-PAGE: The PEGylated protein will show an increase in molecular weight compared to the unmodified protein.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): This will provide the precise molecular weight of the conjugate, confirming the addition of the this compound.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can help to visualize the experimental workflows and the chemical principles involved.

G General Workflow for Protein Bioconjugation using this compound cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_protein Prepare Alkyne-Modified Protein Solution mix Mix Protein and This compound prep_protein->mix prep_peg Prepare this compound Stock Solution prep_peg->mix add_catalyst Add Copper/THPTA and Sodium Ascorbate mix->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate purify Purify Conjugate (e.g., SEC) incubate->purify characterize Characterize Conjugate (SDS-PAGE, Mass Spec) purify->characterize

Caption: A flowchart illustrating the key steps in a typical bioconjugation experiment.

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide This compound product Stable Triazole Linkage (PEGylated Biomolecule) azide->product alkyne Alkyne-Modified Biomolecule alkyne->product catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->product catalyzes

Caption: The chemical principle of the CuAAC reaction.

Safety and Handling

This compound is intended for research use only.[1] As with any chemical reagent, it is important to follow standard laboratory safety procedures. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and potential hazards.[15][16] In general, avoid inhalation, and contact with skin and eyes.[15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] The product should be stored in a cool, dry place, typically at -20°C.[5]

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers engaged in bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it suitable for a wide range of applications, from the synthesis of antibody-drug conjugates to the development of PROTACs. By understanding its core properties and following established protocols for click chemistry, scientists can effectively utilize this reagent to advance their research and development goals.

References

Azido-PEG5-alcohol: A Core Component in Modern PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are meticulously designed with three components: a ligand to engage a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two.[3][4] It is the linker that plays a pivotal role in the overall efficacy of the PROTAC, profoundly influencing its physicochemical properties and its ability to orchestrate a productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) units have become fundamental in PROTAC design.[3] Azido-PEG5-alcohol, a discrete PEG linker, has emerged as a particularly valuable building block. It offers a precise length, inherent hydrophilicity, and two distinct functional handles—an azide and a hydroxyl group—providing a versatile platform for the synthesis of sophisticated protein degraders.[7][8] This guide delves into the key features of this compound, presenting its technical specifications, outlining its application in PROTAC synthesis, and illustrating the underlying principles of its utility.

Core Features and Physicochemical Properties

This compound is a bifunctional molecule featuring a five-unit PEG chain, which provides a balance of flexibility and hydrophilicity.[3][] This hydrophilicity is crucial for mitigating the poor solubility often associated with large, complex PROTAC molecules.[4][10] The molecule is terminated with an azide group at one end and a primary alcohol (hydroxyl group) at the other.[7] These two functional groups are key to its versatility in PROTAC synthesis.

The terminal hydroxyl group serves as a convenient attachment point for derivatization, often reacting with an E3 ligase ligand.[7][8] The azide group provides a bioorthogonal handle for the subsequent conjugation of the POI ligand using highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][11][] This modular approach allows for the rapid assembly of diverse PROTAC libraries.[6][13]

Quantitative Data Summary

The following table summarizes the key quantitative and physicochemical properties of this compound, compiled from various chemical suppliers.

PropertyValueSource(s)
CAS Number 86770-68-5[8][14]
Molecular Formula C10H21N3O5[14]
Molecular Weight 263.29 g/mol [14]
Appearance Oil[15]
Solubility Water soluble, slightly soluble in chloroform and methanol[8][15]
Refractive Index (n20/D) 1.465 - 1.469[15]

Role in PROTAC Synthesis and Mechanism

The strategic incorporation of this compound into a PROTAC molecule is a multi-step process that leverages its dual functionality. The synthetic workflow typically begins with the conjugation of an E3 ligase ligand to the alcohol terminus, followed by the attachment of a POI-binding ligand to the azide terminus.

General Experimental Protocol: Two-Step PROTAC Synthesis

Step 1: Attachment of E3 Ligase Ligand to the Alcohol Terminus

  • Activation of Ligand: An E3 ligase ligand containing a carboxylic acid (e.g., a derivative of pomalidomide or VHL ligand) is activated. This can be achieved by converting the carboxylic acid to an activated ester (e.g., NHS ester) or by using standard peptide coupling reagents like HATU or HBTU in the presence of an amine base such as DIPEA.

  • Esterification/Etherification: The activated E3 ligase ligand is then reacted with the terminal hydroxyl group of this compound in an appropriate anhydrous solvent (e.g., DMF or DCM). The reaction is typically stirred at room temperature until completion, which is monitored by TLC or LC-MS.

  • Purification: The resulting intermediate, now an Azido-PEG5-E3 Ligase Ligand conjugate, is purified using column chromatography on silica gel to remove excess reagents and byproducts.

Step 2: "Click Chemistry" Conjugation of the POI Ligand

  • POI Ligand Preparation: The ligand for the protein of interest (POI) must be functionalized with a terminal alkyne group.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Azido-PEG5-E3 Ligase Ligand conjugate from Step 1 is dissolved in a solvent system such as a mixture of t-butanol and water. The alkyne-functionalized POI ligand is added, followed by a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).[6][]

  • Reaction and Purification: The reaction mixture is stirred at room temperature. Upon completion, the final PROTAC product is purified, typically by preparative reverse-phase HPLC, to yield the high-purity heterobifunctional molecule.[16]

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the synthetic strategy and the mechanism of action for a PROTAC synthesized using this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products A This compound S1 Step 1: Esterification A->S1 B E3 Ligase Ligand (with COOH) B->S1 C POI Ligand (with Alkyne) S2 Step 2: CuAAC Click Chemistry C->S2 I Intermediate: Azido-PEG5-E3 Ligand S1->I Covalent Bond Formation P Final PROTAC S2->P Triazole Linkage Formation I->S2

General synthetic workflow for PROTACs using this compound.

Once synthesized, the PROTAC orchestrates the degradation of the target protein. It acts as a molecular bridge, bringing the POI into close proximity with the recruited E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.

PROTAC_MoA cluster_complex Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (POI Ligand - PEG5 - E3 Ligand) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin (Ub) Ub->E3 Charged Degraded Degraded Peptides Proteasome->Degraded

PROTAC mechanism of action leading to targeted protein degradation.

Conclusion

This compound is a powerful and versatile tool in the development of PROTACs. Its well-defined structure provides a hydrophilic spacer of optimal length to facilitate the formation of a stable ternary complex, a critical determinant of degradation efficiency.[3][5] The presence of orthogonal azide and alcohol functional groups enables a streamlined and modular synthetic approach, particularly through the use of robust click chemistry.[7][] As researchers continue to push the boundaries of targeted protein degradation, the rational design of linkers remains a central theme, and building blocks like this compound will continue to be indispensable for creating the next generation of potent and selective therapeutic agents.

References

Azido-PEG5-alcohol: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azido-PEG5-alcohol is a heterobifunctional linker widely utilized in bioconjugation, particularly in the fields of proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal azide group for "click" chemistry, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group for further derivatization, offers a versatile platform for linking molecules of interest. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, supported by experimental considerations and data presentation to aid researchers in its effective application.

Solubility Characteristics

The hydrophilic polyethylene glycol (PEG) spacer significantly influences the solubility profile of this compound, rendering it soluble in a variety of aqueous and organic solvents.[1][2][3][4] This property is crucial for its application in biological systems, which are predominantly aqueous.

Quantitative Solubility Data

While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published in peer-reviewed literature, information from commercial suppliers and the general properties of PEG linkers provide a strong indication of its solubility profile. The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityRemarks
WaterSoluble[3][5]The hydrophilic PEG chain enhances aqueous solubility.[4][6]
Dimethyl Sulfoxide (DMSO)Soluble[3][6]Often used as a stock solution solvent.
Dichloromethane (DCM)Soluble[3]A common solvent for organic synthesis and purification.
Dimethylformamide (DMF)Soluble[3][6]Another common solvent for organic reactions.
EthanolMay be soluble[6]Often requires a small amount for initial testing.[6]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step conjugation chemistries. The molecule's stability is primarily influenced by the organic azide group and the PEG backbone.

General Stability of Organic Azides

Organic azides are energetic molecules and should be handled with care.[7] Their stability is influenced by several factors:

  • Carbon-to-Nitrogen Ratio: A higher carbon-to-nitrogen ratio generally correlates with greater stability.[1]

  • Molecular Structure: The presence of electron-withdrawing groups can decrease thermal stability.[1][8]

  • Physical Stress: Organic azides can be sensitive to heat, shock, and friction.[9]

Stability of the PEG Linker

The polyethylene glycol (PEG) backbone of this compound is generally stable and does not undergo hydrolysis in aqueous solutions at neutral pH.[10][11] This contributes to the overall stability of the linker under typical bioconjugation conditions.

Recommended Storage and Handling

For long-term storage, this compound should be kept at -20°C in its pure form, where it can be stable for up to three years.[12] For shorter periods, storage at 4°C is acceptable for up to two years.[12] While the compound is stable at room temperature for short durations, such as during shipping, prolonged exposure to ambient temperatures should be avoided.[3][6] When in solution, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month.[12]

The following diagram illustrates the key factors influencing the stability of this compound.

cluster_factors Factors Affecting Stability cluster_molecule This compound cluster_outcomes Potential Outcomes Temp Temperature Decomposition Decomposition Temp->Decomposition pH pH PEG_Linker PEG Linker pH->PEG_Linker Hydrolysis (extreme pH) Light Light Exposure Light->Decomposition ReducingAgents Reducing Agents AzideGroup Azide Group (-N3) ReducingAgents->AzideGroup Reduction MechanicalStress Mechanical Stress (Shock, Friction) MechanicalStress->Decomposition LossOfFunction Loss of Functionality AzideGroup->LossOfFunction Degradation Degradation PEG_Linker->Degradation Decomposition->LossOfFunction Degradation->LossOfFunction start Start: this compound Sample prep Prepare Solutions in Buffers (Varying pH) start->prep aliquot Aliquot Samples prep->aliquot storage Store at Different Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->storage timepoint Time Point Analysis (e.g., T=0, 1, 2, 4 weeks) storage->timepoint hplc HPLC Analysis timepoint->hplc data Data Analysis: Quantify Parent Compound & Degradants hplc->data kinetics Degradation Kinetics Modeling data->kinetics shelf_life Shelf-Life Prediction kinetics->shelf_life

References

The Strategic Application of Azido-PEG5-alcohol in the Advancement of Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, the design and synthesis of antibody-drug conjugates (ADCs) represent a pinnacle of precision medicine. Central to the efficacy and safety of these biopharmaceuticals is the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide delves into the core applications of Azido-PEG5-alcohol, a non-cleavable polyethylene glycol (PEG) linker, in the development of next-generation ADCs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and bioconjugation chemistry.

Introduction to this compound in ADC Architecture

This compound is a heterobifunctional linker characterized by a terminal azide (N₃) group and a primary alcohol (-OH) group, separated by a five-unit polyethylene glycol chain.[1][2][] This structure imparts several advantageous properties to ADCs, including enhanced hydrophilicity, improved pharmacokinetic profiles, and the ability to participate in highly specific "click chemistry" reactions.[4][5] The non-cleavable nature of the linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cancer cell, minimizing off-target toxicity.[1][2]

The azide functionality allows for specific conjugation to alkyne-modified antibodies or payloads through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6] These bioorthogonal reactions offer high efficiency and specificity under mild, aqueous conditions, preserving the integrity and function of the antibody.[7] The terminal alcohol can be further functionalized to attach the cytotoxic drug, providing a versatile platform for ADC construction.[][8]

Core Benefits of PEGylation in ADCs

The incorporation of the PEG spacer in this compound offers significant advantages in ADC design:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing the propensity for aggregation.[9][10]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance.[9][10]

  • Reduced Immunogenicity: The PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.[9]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and evaluation of ADCs utilizing this compound. The following sections outline key experimental protocols.

Synthesis of an ADC using this compound via Click Chemistry

This protocol describes a general workflow for the site-specific conjugation of a cytotoxic drug to an antibody that has been engineered to contain an alkyne group.

Materials:

  • Alkyne-modified monoclonal antibody

  • This compound

  • Cytotoxic drug with a reactive group for conjugation to the alcohol terminus of the linker

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Drug-Linker Synthesis: The alcohol terminus of this compound is first functionalized with the cytotoxic payload. This typically involves activation of the alcohol and subsequent reaction with a suitable functional group on the drug.

  • Antibody Preparation: The alkyne-modified antibody is prepared in PBS at a concentration of 5-10 mg/mL.

  • Click Chemistry Reaction:

    • Prepare fresh stock solutions of CuSO₄ (100 mM in water), THPTA (100 mM in water), and sodium ascorbate (100 mM in water).

    • In a microcentrifuge tube, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of the azide-functionalized drug-linker.

    • Add CuSO₄ and THPTA in a 1:5 molar ratio to the antibody-linker mixture.

    • Initiate the reaction by adding a 10-fold molar excess of sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification: The resulting ADC is purified using SEC to remove unreacted drug-linker and other small molecules. Further purification and characterization of different drug-to-antibody ratio (DAR) species can be achieved using HIC.[11][12]

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute of an ADC. It can be determined using HIC-HPLC.[11][12] The different drug-loaded species are separated based on their hydrophobicity, and the weighted average DAR is calculated from the peak areas.[13] Mass spectrometry can be used to confirm the identity of the peaks.

In Vitro Cytotoxicity Assay (MTT Assay): The potency of the ADC is assessed using an in vitro cytotoxicity assay, such as the MTT assay.[13]

Procedure:

  • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).[13]

Quantitative Data Summary

While specific quantitative data for an ADC synthesized with this compound is not available in the public domain, the following table illustrates the type of data that would be generated and compared in a typical ADC development study.

ParameterADC with Azido-PEG5-linkerControl ADC (different linker)Unconjugated AntibodyFree Drug
Average DAR ~4.0~3.8N/AN/A
Monomer Purity (%) >95%>95%>98%N/A
In Vitro Cytotoxicity (IC50, nM)
- Target Cell Line (High Antigen)5.26.5>10000.8
- Target Cell Line (Low Antigen)85.792.1>10000.9
- Non-Target Cell Line>1000>1000>10001.2
Pharmacokinetics in Mice
- Half-life (t½, hours)~250~220~300~1.5
- Clearance (mL/hr/kg)~0.2~0.25~0.15~25

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_modification Component Modification cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization cluster_analysis Quality Control Antibody Antibody Alkyne_Modification Introduction of Alkyne Group Antibody->Alkyne_Modification Alkyne_Antibody Alkyne-Modified Antibody Alkyne_Modification->Alkyne_Antibody Click_Reaction CuAAC or SPAAC Alkyne_Antibody->Click_Reaction Drug Drug Linker_Activation Functionalization of This compound with Drug Drug->Linker_Activation Drug_Linker Azide-PEG5-Drug Linker_Activation->Drug_Linker Drug_Linker->Click_Reaction Crude_ADC Crude ADC Mixture Click_Reaction->Crude_ADC SEC Size-Exclusion Chromatography Crude_ADC->SEC HIC Hydrophobic Interaction Chromatography SEC->HIC Purified_ADC Purified ADC HIC->Purified_ADC DAR_Analysis DAR Determination (HIC-HPLC, MS) Purified_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purified_ADC->Purity_Analysis Potency_Assay In Vitro Cytotoxicity (e.g., MTT Assay) Purified_ADC->Potency_Assay

Caption: Workflow for ADC synthesis using this compound.

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_intracellular Intracellular Pathway cluster_action Cytotoxic Effect ADC_in_Blood ADC with Azido-PEG5-linker Binding Antigen Binding ADC_in_Blood->Binding Targeting Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Endocytosis Tumor_Cell->Internalization Binding->Tumor_Cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Proteolytic Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Payload_Action Payload Interacts with Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Payload_Action Apoptosis Apoptosis Payload_Action->Apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

This compound serves as a valuable and versatile linker in the construction of advanced antibody-drug conjugates. Its inherent properties, including the enhancement of solubility and pharmacokinetic profiles, combined with its suitability for highly specific click chemistry conjugation, position it as a key component in the development of more effective and safer targeted cancer therapies. The detailed experimental protocols and characterization methods outlined in this guide provide a framework for the rational design and evaluation of ADCs incorporating this promising linker technology. Further research focusing on the in vivo performance of ADCs utilizing this compound will be crucial in fully elucidating its potential in clinical applications.

References

An In-depth Technical Guide to the Azide Functional Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the azide functional group's role in polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation and drug delivery systems. The unique properties of the azide moiety, particularly its participation in bioorthogonal "click chemistry" reactions, have established azide-PEG linkers as indispensable tools for the precise and efficient modification of biomolecules, nanoparticles, and surfaces. This document details the synthesis, characterization, and application of azide-PEG linkers, offering in-depth experimental protocols and quantitative data to support researchers in their endeavors.

Core Properties of Azide-PEG Linkers

Azide-functionalized polyethylene glycol (Azide-PEG) is a class of hydrophilic polymers where one or more termini of the PEG chain are covalently modified to feature an azide (-N₃) group.[1] The combination of the PEG backbone and the azide functional group imparts a unique set of properties that are highly advantageous in biomedical applications.

Key Properties:

  • Biocompatibility: The PEG backbone is well-known for its non-toxic, non-immunogenic, and bioinert nature, which reduces nonspecific protein adsorption and enhances in vivo circulation times.[1]

  • Solubility: The hydrophilic nature of the PEG chain ensures excellent solubility in aqueous buffers, which is crucial for biological experiments.[2]

  • Stability: The azide group is chemically stable under most physiological conditions, including a pH range of 4-12, and is resistant to oxidation.[3] However, it can be reduced to an amine by strong reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[3] It is also advisable to protect azide-containing compounds from prolonged exposure to light and heat to prevent potential degradation.[3]

  • Bioorthogonality: The azide group is largely inert to the functional groups typically found in biological systems, preventing unwanted side reactions.[2] This allows for highly specific "click" reactions to be performed in complex biological media, including in living cells.[4]

  • Versatility: Azide-PEG linkers can be synthesized in various architectures, including monofunctional, bifunctional (homo- or hetero-), and multi-arm structures, allowing for a wide range of applications in creating complex bioconjugates.[1]

Synthesis and Characterization of Azide-PEG Linkers

The synthesis of azide-PEG typically involves a two-step process starting from a hydroxyl-terminated PEG.[1][5] The terminal hydroxyl group is first activated, commonly by conversion to a good leaving group such as a mesylate or tosylate, followed by nucleophilic substitution with an azide salt, such as sodium azide (NaN₃).[1][5]

Detailed Experimental Protocol: Synthesis of mPEG-Azide (5 kDa)

This protocol describes the synthesis of monofunctional azide-terminated PEG with a molecular weight of 5 kDa.

Materials:

  • mPEG-OH (5 kDa)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Mesylation of mPEG-OH:

    • Dissolve mPEG-OH (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA) (1.5 eq.) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the white solid by filtration and dry under vacuum to obtain mPEG-OMs.

  • Azidation of mPEG-OMs:

    • Dissolve the dried mPEG-OMs (1 eq.) in anhydrous DMF.

    • Add sodium azide (NaN₃) (5-10 eq.) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir overnight.

    • After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.

    • Collect the crude product by filtration and redissolve it in a minimal amount of DCM.

    • Wash the DCM solution with water to remove excess sodium azide and DMF.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Precipitate the final product, mPEG-N₃, in cold diethyl ether, collect by filtration, and dry under vacuum.

Characterization:

  • ¹H NMR: Successful conversion can be confirmed by the appearance of a new peak corresponding to the methylene protons adjacent to the azide group (typically around 3.3-3.4 ppm in CDCl₃) and the disappearance of the peak for the methylene protons next to the mesylate group.[5]

  • FT-IR: The presence of the azide group can be confirmed by a characteristic sharp peak around 2100 cm⁻¹.

  • MALDI-TOF MS: This technique can be used to confirm the molecular weight of the final product and the successful incorporation of the azide group.[6]

Bioconjugation via Azide-Alkyne Cycloaddition

The azide group's primary utility lies in its ability to undergo highly efficient and specific cycloaddition reactions with alkynes, a family of reactions broadly termed "click chemistry."[7] The two most prominent types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole linkage.[8]

Diagram: CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle Azide_PEG R1-PEG-N3 Product R1-PEG-Triazole-R2 Azide_PEG->Product Cu(I) Alkyne R2-C≡CH Alkyne->Product Cu(I) Cu_I Cu(I) Cu_I->Product Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9]

This protocol outlines the general procedure for conjugating an azide-PEG to a peptide that has been previously modified to contain a terminal alkyne group.

Materials:

  • Azide-PEG (e.g., mPEG-N₃, 5 kDa)

  • Alkyne-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified peptide in degassed PBS.

    • Prepare a stock solution of Azide-PEG in degassed PBS. A 5- to 10-fold molar excess of Azide-PEG over the peptide is often used.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified peptide and the Azide-PEG solution.

    • Prepare a premixed solution of CuSO₄ and THPTA. A 1:5 molar ratio of Cu:ligand is common.[10]

    • Add the CuSO₄/THPTA premix to the peptide/PEG solution. The final concentration of copper is typically in the range of 50-250 µM.[10]

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of ascorbate is typically around 5 mM.[10]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the PEGylated peptide conjugate from excess reagents using size-exclusion chromatography (SEC).

    • Analyze the collected fractions by UV-Vis spectroscopy and/or SDS-PAGE to identify the fractions containing the purified conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole.[11] The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo and live-cell applications.[4]

Diagram: SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants Azide_PEG R1-PEG-N3 Product R1-PEG-Triazole-R2 Azide_PEG->Product Spontaneous DBCO R2-DBCO (Strained Alkyne) DBCO->Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9]

This protocol describes the conjugation of an azide-PEG to a protein that has been functionalized with a DBCO group.

Materials:

  • Azide-PEG (e.g., N₃-PEG-NHS ester for prior protein modification, or a pre-made Azide-PEG)

  • DBCO-modified protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-modified protein in PBS to a concentration of 1-5 mg/mL.

    • Prepare a stock solution of Azide-PEG in PBS. A molar excess of 5- to 20-fold of the azide linker is typically used to ensure efficient conjugation.[4]

  • SPAAC Reaction:

    • Add the Azide-PEG stock solution to the DBCO-modified protein solution.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[4] For sensitive proteins, the reaction can be performed at 4°C overnight.

    • The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 309 nm.[12]

  • Purification:

    • Remove excess Azide-PEG and other small molecules by size-exclusion chromatography or dialysis.

    • Characterize the purified conjugate using SDS-PAGE (to observe a shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy.[4]

Quantitative Data and Reaction Comparison

The choice between CuAAC and SPAAC depends on the specific application, with key differences in reaction kinetics, biocompatibility, and cost.

Table 1: Comparison of CuAAC and SPAAC for Azide-PEG Bioconjugation

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Biocompatibility Potentially cytotoxic due to copper, limiting in vivo use without careful ligand selection.[13]Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[13]
Reaction Kinetics Generally very fast, with second-order rate constants typically ranging from 1-100 M⁻¹s⁻¹.[9]Reaction rates are dependent on the specific cyclooctyne used, but can be very rapid.[13]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[13]Some cyclooctynes can react with thiols, leading to off-target labeling.[13]
Cost Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.[13]Strained cyclooctynes can be significantly more expensive.[13]
Yield Generally high specificity and can achieve quantitative yields under optimized conditions.[13]High specificity and can achieve quantitative yields.[13]

Table 2: Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22 (in HEPES, pH 7)[14]
sulfo-DBCO-amine3-azido-L-alanine0.32 - 0.85 (in PBS, pH 7)[14]
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranoside0.18 - 0.37[14]
Benzyl azideBCN0.15 (in DMSO, 37°C)[15]

Applications of Azide-PEG Linkers in Drug Development

The versatility of azide-PEG linkers has led to their widespread adoption in various areas of drug development and biomedical research.

Diagram: Applications of Azide-PEG Linkers

AzidePEG_Applications cluster_applications Applications Azide_PEG Azide-PEG Linker ADC Antibody-Drug Conjugates (ADCs) Azide_PEG->ADC Payload Conjugation Targeted_Delivery Targeted Drug Delivery Azide_PEG->Targeted_Delivery Ligand Attachment Hydrogels Hydrogel Formation Azide_PEG->Hydrogels Crosslinking Nanoparticles Nanoparticle Surface Modification Azide_PEG->Nanoparticles Stealth Coating Bioimaging Bioimaging Probes Azide_PEG->Bioimaging Fluorophore/Radiolabel Conjugation Biosensors Biosensors Azide_PEG->Biosensors Probe Immobilization

Caption: Key applications of azide-PEG linkers in biomedical research and drug development.

  • Antibody-Drug Conjugates (ADCs): Azide-PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[16]

  • Targeted Drug Delivery: Targeting ligands, such as peptides or small molecules, can be conjugated to drug-loaded nanoparticles or polymers via azide-PEG linkers to enhance accumulation at the desired site of action.[1]

  • Hydrogel Formation: Bifunctional or multi-arm azide-PEGs can be crosslinked with corresponding alkyne-functionalized polymers to form biocompatible hydrogels for tissue engineering and controlled drug release.[1]

  • Nanoparticle Surface Modification: Functionalizing the surface of nanoparticles with azide-PEG improves their colloidal stability, reduces the formation of a protein corona, and provides a "stealth" coating that helps evade the immune system.[1]

  • Bioimaging: Fluorophores and radiolabels can be attached to biomolecules using azide-PEG linkers for applications in fluorescence imaging, PET, and SPECT.[1]

  • Biosensors: Azide-PEG linkers facilitate the immobilization of recognition elements, such as antibodies or aptamers, onto sensor surfaces for the detection of biological analytes.[1]

Troubleshooting

Table 3: Troubleshooting Guide for Azide-Alkyne Cycloaddition Reactions

ProblemPossible CauseSuggested Solution
Low or no reaction yield (CuAAC) Inactive Cu(I) catalyst due to oxidation.Degas all solutions thoroughly. Prepare sodium ascorbate solution fresh. Work under an inert atmosphere if possible.[17]
Steric hindrance around the azide or alkyne.Increase reaction time and/or temperature. Redesign the linker to be longer or more flexible.[17]
Copper chelation by the substrate.Use a copper-stabilizing ligand (e.g., THPTA). Add a sacrificial metal like Zn(II) to occupy chelating sites.[10]
Low or no reaction yield (SPAAC) Steric hindrance.Use a PEG spacer to extend the DBCO or azide group away from the biomolecule.[12]
Low concentration of reactants.Increase the concentration of one or both reactants.
Side reactions (CuAAC) Oxidative homocoupling of alkynes (Glaser coupling).Maintain anaerobic conditions and use an adequate amount of reducing agent.[17]
Damage to biomolecules by ROS.Use a copper-stabilizing ligand. Lower the reaction temperature.[17]
Difficulty in purification Persistent copper contamination.Use a chelating resin to remove copper, followed by SEC or dialysis.[17]

This guide provides a foundational understanding and practical protocols for utilizing azide-PEG linkers. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcome.

References

The Significance of the Terminal Hydroxyl Group in Azido-PEG5-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-alcohol is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and surface modification. Its unique architecture, featuring a terminal azide group for bioorthogonal click chemistry and a primary hydroxyl group for further functionalization, offers a versatile platform for the construction of complex biomolecular conjugates. This technical guide provides a comprehensive overview of the core attributes of this compound, with a particular focus on the strategic importance of its terminal hydroxyl group. This document delves into the quantitative aspects of its reactivity, provides detailed experimental protocols for its utilization, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its application in advanced therapeutic and diagnostic strategies.

Introduction

Polyethylene glycol (PEG) linkers are integral components in the design of bioconjugates, enhancing solubility, stability, and pharmacokinetic profiles of therapeutic and diagnostic agents.[1] Among the diverse array of PEG derivatives, heterobifunctional linkers provide the advantage of sequential and controlled conjugation of two different molecular entities.[2] this compound, a molecule with five ethylene glycol units, embodies this principle by offering two distinct reactive handles: a terminal azide (N₃) and a terminal hydroxyl (-OH) group.[3][4]

The azide group serves as a versatile moiety for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] These reactions are characterized by their high efficiency, specificity, and biocompatibility.[1] The terminal hydroxyl group, while seemingly simple, represents a critical nexus for molecular diversification, enabling the introduction of a wide array of functional groups or direct conjugation to various substrates.[3][4] This dual functionality makes this compound a powerful tool in the development of sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]

The Dual Functionality of this compound

The utility of this compound stems from its two terminal functional groups, which can be addressed orthogonally.

The Azide Group: A Gateway to Click Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, allowing for highly specific ligation to alkyne-containing molecules. This specificity ensures that the conjugation reaction proceeds with minimal side reactions with biological macromolecules.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is widely used for its rapid kinetics and high yields.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with azides. The absence of a cytotoxic copper catalyst makes it particularly suitable for applications in living systems.[8][9]

The Terminal Hydroxyl Group: A Versatile Handle for Derivatization

The terminal hydroxyl group provides a readily accessible site for a variety of chemical modifications. This versatility allows for the tailoring of the linker's properties and the attachment of a secondary molecule of interest. Common derivatizations include:

  • Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with primary amines on proteins or other biomolecules.[3]

  • Esterification: The hydroxyl group can be esterified with a variety of carboxylic acids to introduce different functionalities.

  • Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), enabling nucleophilic substitution with a range of nucleophiles to introduce amines, thiols, or other functional groups.

Quantitative Data and Comparative Analysis

While specific second-order rate constants for this compound are not extensively documented in comparative literature, general trends in reactivity for similar azide- and hydroxyl-terminated PEG linkers can be summarized.

Table 1: General Reactivity Comparison of Azide-Alkyne Cycloaddition Reactions

Reaction TypeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Features
CuAAC 10¹ - 10⁴Fast kinetics, high yields, requires copper catalyst.[7]
SPAAC (with DBCO) ~0.1 - 2.0Copper-free, biocompatible, kinetics depend on the specific cyclooctyne.[9]

Table 2: Comparison of Common Terminal Functional Groups on PEG Linkers

Functional GroupReactive PartnerResulting LinkageKey Considerations
Azide Alkyne, CyclooctyneTriazoleBioorthogonal, highly specific.
Hydroxyl Activated Carboxylic Acids, IsocyanatesEster, UrethaneRequires activation or reactive partners.
NHS Ester Primary AminesAmideHigh reactivity with amines, susceptible to hydrolysis.[4]
Maleimide ThiolsThioetherHighly specific for thiols.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

    • Dissolve this compound and the alkyne-functionalized molecule in a minimal amount of DMSO or DMF, and then dilute to the desired concentration in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically a 1.1 to 1.5-fold molar excess of the azide).

    • Add the THPTA or TBTA ligand to the reaction mixture (final concentration typically 1-5 mM).

    • Add the CuSO₄ solution to the reaction mixture (final concentration typically 0.1-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 2-10 mM).

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress by a suitable analytical method such as HPLC or LC-MS.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted starting materials and catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for conjugating this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound and the DBCO-functionalized molecule in a minimal amount of DMSO or DMF, and then dilute to the desired concentration in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the DBCO-functionalized molecule and this compound (typically a 1.5 to 10-fold molar excess of one reactant).

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

    • The reaction progress can be monitored by observing the decrease in DBCO absorbance at 309 nm or by HPLC/LC-MS.[9]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted starting materials.

Protocol 3: Conversion of Terminal Hydroxyl to Carboxylic Acid

This protocol describes a two-step process to convert the terminal hydroxyl group of this compound to a carboxylic acid.

Step 1: Tosylation of the Hydroxyl Group

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add TEA or pyridine (1.5-2 equivalents) to the solution and cool to 0°C.

  • Add TsCl (1.2-1.5 equivalents) portion-wise and stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated product.

Step 2: Nucleophilic Substitution with Cyanide followed by Hydrolysis

Materials:

  • Azido-PEG5-tosylate

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the Azido-PEG5-tosylate in DMSO.

  • Add NaCN (1.5-2 equivalents) and heat the reaction at 60-80°C for several hours.

  • Cool the reaction mixture and add water. Extract the product with an organic solvent.

  • Hydrolyze the resulting nitrile by heating with aqueous HCl to yield Azido-PEG5-acid.[3]

  • Purify the final product by chromatography.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways and experimental workflows where this compound can be applied.

PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PEG linker, such as one derived from this compound, is a common component of PROTACs.[10]

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Endosome Endosome ADC->Endosome Internalization Antigen Target Antigen Antigen->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation Cytotoxicity Cell Death Payload_Release->Cytotoxicity Action ADC_Workflow A 1. Antibody Modification (e.g., introduction of alkyne) C 3. ADC Assembly (Click Chemistry) A->C B 2. Linker-Drug Conjugation (this compound + Drug) B->C D 4. Purification (e.g., SEC, HIC) C->D E 5. Characterization (e.g., HIC-HPLC for DAR) D->E PROTAC_Workflow A 1. Synthesis of POI Ligand-Linker C 3. Final Conjugation (e.g., Click Chemistry) A->C B 2. Synthesis of E3 Ligase Ligand B->C D 4. Purification (e.g., HPLC) C->D E 5. Characterization (e.g., NMR, MS) D->E

References

Methodological & Application

Application Notes and Protocols: Site-Specific Protein Conjugation with Azido-PEG5-alcohol via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. Benefits of PEGylation include improved protein solubility and stability, reduced immunogenicity, and an extended circulatory half-life. Click chemistry, a set of bioorthogonal reactions, offers a highly efficient and specific method for protein PEGylation. This application note provides detailed protocols for the site-specific conjugation of Azido-PEG5-alcohol to a target protein using two popular click chemistry techniques: Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC).

The overall strategy involves a two-step process. First, a bioorthogonal alkyne functional group is introduced into the target protein. This is typically achieved by reacting accessible primary amines (lysine residues and the N-terminus) with an alkyne-containing N-hydroxysuccinimide (NHS) ester. The second step is the "click" reaction, where the alkyne-modified protein is conjugated with this compound. This process results in a stable triazole linkage, covalently attaching the PEG moiety to the protein.

Experimental Workflow Overview

Workflow Overall Experimental Workflow for Protein PEGylation cluster_modification Step 1: Protein Modification cluster_pegylation Step 2: PEGylation via Click Chemistry cluster_analysis Step 3: Purification and Analysis protein Target Protein alkyne_modification Introduction of Alkyne Group protein->alkyne_modification alkyne_protein Alkyne-Modified Protein alkyne_modification->alkyne_protein Modified Protein click_reaction Click Reaction (CuAAC or SPAAC) alkyne_protein->click_reaction azido_peg This compound azido_peg->click_reaction pegylated_protein_mixture PEGylated Protein Mixture click_reaction->pegylated_protein_mixture Crude Product purification Purification (SEC/IEX) pegylated_protein_mixture->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization

Caption: Overall workflow for protein PEGylation.

Part 1: Introduction of an Alkyne Handle into the Target Protein

To conjugate this compound to a protein using click chemistry, the protein must first be modified to contain a reactive alkyne group. A common and effective method is to utilize an amine-reactive alkyne-NHS ester to label the lysine residues and the N-terminus of the protein. For SPAAC reactions, a strained alkyne, such as dibenzocyclooctyne (DBCO), is required.

Protocol 1: Protein Modification with DBCO-NHS Ester

This protocol is suitable for preparing proteins for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Materials and Reagents:

  • Target protein

  • DBCO-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare the protein solution in PBS at a concentration of 0.5-5 mg/mL.[1]

  • Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution.[1] The optimal molar excess may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle mixing.[2]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[2]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions. The purified DBCO-labeled protein is now ready for the SPAAC reaction or can be stored at -20°C or -80°C.

Part 2: PEGylation via Click Chemistry

Once the protein is functionalized with an alkyne group, it can be conjugated to this compound using either CuAAC or SPAAC.

Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for proteins modified with a terminal alkyne (not a strained cyclooctyne).

Materials and Reagents:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate (freshly prepared)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

Reaction Principle:

CuAAC Protein_Alkyne Protein-Alkyne Triazole_Linkage Protein-Triazole-PEG5-alcohol Protein_Alkyne->Triazole_Linkage Azido_PEG This compound Azido_PEG->Triazole_Linkage Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Triazole_Linkage

Caption: CuAAC reaction schematic.

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • CuSO₄: 100 mM in water.

    • THPTA: 200 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with a 3 to 10-fold molar excess of this compound in the reaction buffer.[3]

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 5 minutes at room temperature to form the Cu(I)-THPTA complex.[4]

  • Initiate Reaction: Add the Cu(I)-THPTA complex to the protein-PEG mixture. A final concentration of 25 equivalents of the complex relative to the protein is a good starting point.[4]

  • Add the freshly prepared sodium ascorbate solution (40 equivalents relative to the protein) to initiate the reaction.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[4]

  • The PEGylated protein is now ready for purification.

Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for proteins modified with a strained alkyne, such as DBCO.

Materials and Reagents:

  • DBCO-modified protein

  • This compound

  • Reaction Buffer: PBS, pH 7.4

Reaction Principle:

SPAAC Protein_DBCO Protein-DBCO (strained alkyne) Triazole_Linkage Protein-Triazole-PEG5-alcohol Protein_DBCO->Triazole_Linkage Azido_PEG This compound Azido_PEG->Triazole_Linkage

Caption: SPAAC reaction schematic.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the DBCO-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Add a 5- to 20-fold molar excess of this compound to the protein solution.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[5] Reaction times may be longer than CuAAC.

  • The PEGylated protein is now ready for purification.

ParameterCuAACSPAAC
Alkyne Requirement Terminal AlkyneStrained Alkyne (e.g., DBCO)
Catalyst Copper(I)None (catalyst-free)
Reaction Speed Fast (typically < 1 hour)Slower (typically 1-12 hours)
Biocompatibility Lower (due to copper toxicity)High (suitable for live cells)
Typical Molar Excess of Azido-PEG 3-10 fold5-20 fold

Part 3: Purification and Characterization of PEGylated Protein

After the conjugation reaction, the mixture will contain the desired PEGylated protein, unreacted protein, and excess this compound. Purification is necessary to isolate the product.

Protocol 3: Purification of PEGylated Protein

Size-Exclusion Chromatography (SEC):

SEC is a common method for separating PEGylated proteins from unreacted protein and smaller reagents based on their hydrodynamic radius.[6] The PEGylated protein will have a larger size and elute earlier than the unmodified protein.[7]

  • Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).

  • Load the reaction mixture onto the column.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Pool the fractions containing the purified PEGylated protein.

Ion-Exchange Chromatography (IEX):

IEX separates proteins based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[6] This allows for the separation of PEGylated species from the native protein and can sometimes resolve proteins with different degrees of PEGylation.[7]

  • Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the desired buffer pH.

  • Equilibrate the column with a low-salt binding buffer.

  • Load the sample onto the column.

  • Elute the bound proteins using a salt gradient. PEGylated proteins typically elute at a different salt concentration than the unmodified protein.

  • Collect and analyze fractions to identify the purified PEGylated protein.

Protocol 4: Characterization of PEGylated Protein

SDS-PAGE Analysis:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the results of the PEGylation reaction. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift to a higher apparent molecular weight.[8]

  • Prepare samples of the unreacted protein, the reaction mixture, and the purified PEGylated protein.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands.

Mass Spectrometry:

Mass spectrometry (MS) is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation.[9][10] By comparing the mass of the PEGylated protein to the unmodified protein, the number of attached PEG molecules can be determined.

Summary of Quantitative Data

AnalysisPurposeExpected Outcome
Molar Ratios (Reagent:Protein) Optimize conjugation efficiencyDBCO-NHS Ester: 10-40x; Azido-PEG (CuAAC): 3-10x; Azido-PEG (SPAAC): 5-20x
Reaction Time Ensure complete reactionCuAAC: 30-60 min; SPAAC: 1-12 hours
SDS-PAGE Assess PEGylation and purityUpward shift in apparent molecular weight for PEGylated protein.
SEC Purify and analyze product distributionPEGylated protein elutes earlier than unmodified protein.
IEX Purify and separate isoformsPEGylated protein elutes at a different salt concentration.
Mass Spectrometry Confirm conjugation and degree of PEGylationMass increase corresponding to the mass of the attached PEG chains.

References

Application Notes and Protocols for CuAAC Reaction with Azido-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This protocol details the step-by-step procedure for the CuAAC reaction using Azido-PEG5-alcohol, a common building block in bioconjugation and drug development for introducing polyethylene glycol spacers.

Introduction

The CuAAC reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for conjugating molecules in complex biological environments. The use of this compound allows for the introduction of a hydrophilic and flexible PEG linker, which can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate. This reaction is widely employed in the synthesis of antibody-drug conjugates (ADCs), the functionalization of biomolecules, and the development of novel materials.[1][2][3]

The reaction proceeds via the copper(I)-catalyzed 1,3-dipolar cycloaddition of an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2][4] The catalytically active Cu(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent, most commonly sodium ascorbate.[4][5] To prevent the oxidation of Cu(I) to the inactive Cu(II) state and to protect sensitive biomolecules from copper-mediated damage, a stabilizing ligand is often employed.[1][4] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[4]

Experimental Protocols

This section provides a detailed methodology for performing a CuAAC reaction with this compound and a generic alkyne-containing molecule.

Materials and Reagents
ReagentRecommended Purity/Grade
This compound≥95%
Alkyne-containing molecule≥95%
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)ACS reagent grade or higher
Sodium ascorbate≥98%
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95% (for aqueous reactions)
Tris(benzyltriazolylmethyl)amine (TBTA)≥97% (for organic solvents)
Solvents (e.g., deionized water, DMSO, DMF, t-BuOH)Anhydrous or HPLC grade
Phosphate-buffered saline (PBS)pH 7.4
Preparation of Stock Solutions

It is recommended to prepare fresh stock solutions, especially for the sodium ascorbate, to ensure maximum reactivity.

Stock SolutionConcentrationSolvent
Alkyne-containing molecule10 mMDMSO, DMF, or appropriate buffer
This compound100 mMDeionized water or DMSO
Copper(II) sulfate (CuSO₄)100 mMDeionized water
THPTA200 mMDeionized water
Sodium Ascorbate100 mMDeionized water
Step-by-Step Reaction Protocol (Aqueous Conditions)

This protocol is optimized for the conjugation of a biomolecule in an aqueous buffer.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • To the solution of the alkyne-containing molecule (e.g., in PBS buffer), add the this compound stock solution. A molar excess of the azide (typically 1.5 to 5 equivalents relative to the alkyne) is recommended to drive the reaction to completion.[1]

    • Gently mix the solution.

  • Prepare the Copper-Ligand Complex:

    • In a separate tube, mix the copper(II) sulfate stock solution and the THPTA stock solution in a 1:2 molar ratio.[3]

    • Allow this mixture to stand for a few minutes to form the Cu(I)-THPTA complex.[3]

  • Add the Catalyst:

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture containing the alkyne and azide. The final concentration of copper is typically in the range of 50 µM to 1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.[4] A typical final concentration is 1 to 5 mM.

    • Gently mix the final reaction solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours.[1] The reaction vessel should be capped to minimize the diffusion of oxygen, which can oxidize the Cu(I) catalyst.[6] For light-sensitive molecules, protect the reaction from light.[3]

  • Reaction Quenching and Purification:

    • The reaction can be stopped by adding an excess of a copper-chelating agent like EDTA.[6]

    • Purify the PEGylated product using methods appropriate for the specific conjugate, such as size-exclusion chromatography, affinity purification, or dialysis to remove unreacted reagents, copper catalyst, and by-products.[3][6]

Reaction Monitoring and Analysis

The progress of the reaction can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion.

  • Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To confirm the identity of the desired product by its molecular weight.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for a CuAAC reaction. Actual results may vary depending on the specific substrates and conditions.

ParameterTypical RangeExpected Outcome
Reactant Ratios
Azide : Alkyne1.5:1 to 10:1Higher excess of one reactant can drive the reaction to completion.
Catalyst Loading
CuSO₄0.1 - 1.0 mol% (organic) 50 µM - 1 mM (aqueous)Lower catalyst loading is often sufficient for simple molecules.
Ligand (THPTA/TBTA)2-5 equivalents to CuStabilizes Cu(I) and accelerates the reaction.[6]
Sodium Ascorbate1-5 equivalents to CuEnsures reduction of Cu(II) to Cu(I).
Reaction Conditions
TemperatureRoom Temperature to 40°CMild temperatures are generally sufficient.[7]
Reaction Time30 minutes to 4 hoursMost reactions proceed to completion within this timeframe.[1][4]
Yield and Purity
Conversion>90%High conversion is a hallmark of click chemistry.
Isolated Yield60-95%Dependent on the purification method.
Purity>95%Achievable with standard purification techniques.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the CuAAC reaction.

CuAAC_Workflow prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) mix_reactants Mix Alkyne and This compound prep->mix_reactants prep_catalyst Prepare Cu-Ligand Complex (CuSO4 + Ligand) prep->prep_catalyst add_catalyst Add Cu-Ligand Complex to Reactants mix_reactants->add_catalyst prep_catalyst->add_catalyst initiate Initiate Reaction with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate purify Purify Product (e.g., Chromatography, Dialysis) incubate->purify analyze Analyze Product (HPLC, MS, etc.) purify->analyze

Caption: Experimental workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive reagents (especially sodium ascorbate)Prepare fresh sodium ascorbate solution. Ensure the purity of azide and alkyne.
Oxidation of Cu(I) catalystDegas solvents. Keep the reaction vessel sealed. Ensure sufficient ligand is present.
Inaccessible alkyne/azide groupFor biomolecules, consider denaturing conditions or using a longer linker to expose the reactive group.[8]
Side Reactions/Product Degradation Copper-mediated damage to biomoleculesUse a higher concentration of the protective ligand (up to 5 equivalents to copper).[6] Minimize reaction time.
Reaction of ascorbate byproducts with proteinsEnsure the reaction is performed at a neutral pH.
Inconsistent Results Oxygen contaminationUse deoxygenated buffers and solvents.
Impurities in starting materialsPurify starting materials before the reaction.

By following this detailed guide, researchers can confidently perform CuAAC reactions with this compound to generate well-defined conjugates for a variety of applications in research and drug development.

References

Application Notes and Protocols for Azido-PEG5-alcohol in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient formation of a stable triazole linkage between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[1] This makes SPAAC ideal for applications in complex biological environments, including live-cell imaging, bioconjugation, and the synthesis of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

Azido-PEG5-alcohol is a hydrophilic, heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. It features a terminal azide group for participation in SPAAC reactions and a terminal hydroxyl group that can be further functionalized. The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can minimize aggregation of the final product.[4][5] These properties make this compound an excellent choice for linking biomolecules to payloads, reporter molecules, or other functional moieties.

These application notes provide detailed protocols for the use of this compound in SPAAC reactions, guidance on reaction optimization, and methods for the purification and characterization of the resulting bioconjugates.

Key Features of this compound in SPAAC

  • Biocompatibility: The copper-free nature of SPAAC makes it suitable for reactions in living systems without concerns of copper-induced cytotoxicity.[1]

  • High Specificity: The azide and strained alkyne groups react selectively with each other, minimizing off-target reactions with other functional groups present in biological samples.

  • Favorable Kinetics: SPAAC reactions with cyclooctynes like DBCO proceed at a reasonable rate under physiological conditions (pH, temperature).[2]

  • Enhanced Solubility: The hydrophilic PEG chain improves the solubility of the linker and the resulting conjugate in aqueous buffers.[5]

  • Reduced Steric Hindrance: The PEG spacer physically separates the conjugated molecules, which can help to preserve the biological activity of proteins and other biomolecules.[6]

Quantitative Data: Reaction Kinetics

The rate of a SPAAC reaction is described by a second-order rate constant (k₂), which is dependent on the specific structures of the azide and the cyclooctyne, as well as the reaction conditions such as solvent and temperature. The inclusion of a PEG spacer can influence the reaction kinetics. One study demonstrated that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[6]

Below is a table summarizing representative second-order rate constants for SPAAC reactions involving a PEGylated cyclooctyne, providing an insight into the expected reaction rates.

Azide ReactantCyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)BufferTemperature (°C)
Model Azide (1-azido-1-deoxy-β-D-glucopyranoside)DBCO-PEG5-Trastuzumab0.37HEPES (pH 7)25
Model Azide (3-azido-L-alanine)DBCO-PEG5-Trastuzumab0.22HEPES (pH 7)25
Model Azide (1-azido-1-deoxy-β-D-glucopyranoside)DBCO-PEG5-Trastuzumab0.23PBS (pH 7)25
Model Azide (3-azido-L-alanine)DBCO-PEG5-Trastuzumab0.18PBS (pH 7)25

Data adapted from a study on a DBCO-PEG5-antibody conjugate.[2][6] The reaction rates for the smaller this compound are expected to be in a similar range or slightly faster due to reduced steric hindrance compared to an antibody conjugate.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation of a DBCO-Functionalized Molecule with this compound

This protocol describes a general method for conjugating a molecule containing a DBCO group to this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., protein, peptide, small molecule drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer such as HEPES.

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reactants.

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing with appropriate MWCO, or HPLC system).

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or the reaction buffer. For example, a 10 mM stock solution.

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the solution of the DBCO-functionalized molecule.

    • Add the this compound stock solution to the DBCO-molecule solution. A 2- to 10-fold molar excess of this compound over the DBCO-molecule is a good starting point.

    • If an organic solvent was used to dissolve the linker, ensure the final concentration in the reaction mixture is low (ideally <10% v/v) to minimize potential effects on biomolecule stability.

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal reaction time should be determined empirically and can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification of the Conjugate:

    • Once the reaction is complete, remove the excess, unreacted this compound and any byproducts.

    • For protein conjugates: Size-exclusion chromatography (SEC) or dialysis are effective methods.

    • For small molecule conjugates: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used.

  • Characterization of the Final Product:

    • Confirm the successful conjugation and assess the purity of the final product.

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the conjugate.

    • HPLC: To assess the purity of the conjugate.

    • SDS-PAGE (for protein conjugates): A band shift will be observed for the conjugated protein compared to the unconjugated protein.

Protocol 2: Step-by-Step Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the synthesis of an ADC where an azide-modified antibody is conjugated to a DBCO-functionalized drug via the this compound linker.

Step 1: Functionalization of the Antibody with this compound

This step assumes the antibody has a reactive group (e.g., a primary amine on a lysine residue) that can be functionalized with a derivative of this compound (e.g., Azido-PEG5-NHS ester).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Azido-PEG5-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column or dialysis cassette)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.

  • Linker Preparation: Prepare a 10 mM stock solution of Azido-PEG5-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG5-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-functionalized antibody using an SEC column or dialysis to remove excess linker and quenching reagent.

Step 2: SPAAC Ligation of the Azide-Antibody with a DBCO-Drug

Materials:

  • Azide-functionalized antibody from Step 1

  • DBCO-functionalized drug

  • Anhydrous DMSO

  • Purification system (e.g., SEC column)

Procedure:

  • Drug Preparation: Prepare a stock solution of the DBCO-functionalized drug in anhydrous DMSO.

  • SPAAC Reaction: To the purified azide-antibody solution, add a 1.5- to 5-fold molar excess of the DBCO-drug stock solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.

  • Purification: Purify the final ADC using an SEC column to remove any unreacted drug.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), RP-HPLC, and SEC. Mass spectrometry can be used to confirm the identity of the final conjugate.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azido_PEG5_OH This compound Transition_State [3+2] Cycloaddition Transition State Azido_PEG5_OH->Transition_State SPAAC (Strain-Promoted) DBCO_Molecule DBCO-Functionalized Molecule DBCO_Molecule->Transition_State Triazole_Conjugate Stable Triazole Conjugate Transition_State->Triazole_Conjugate

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: SPAAC Ligation cluster_step3 Step 3: Purification & Characterization Antibody Monoclonal Antibody (mAb) Azide_mAb Azide-Functionalized mAb Antibody->Azide_mAb Amine Coupling Azido_PEG5_NHS Azido-PEG5-NHS Ester Azido_PEG5_NHS->Azide_mAb ADC Antibody-Drug Conjugate (ADC) Azide_mAb->ADC SPAAC Reaction DBCO_Drug DBCO-Functionalized Drug DBCO_Drug->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Application Notes and Protocols for Azido-PEG5-alcohol Reaction with DBCO-functionalized Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the copper-free click chemistry reaction between Azido-PEG5-alcohol and dibenzocyclooctyne (DBCO)-functionalized molecules. This reaction, a cornerstone of bioorthogonal chemistry, is scientifically referred to as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It offers a highly efficient and specific method for covalently linking molecules in complex biological environments, making it an invaluable tool in drug development, bioconjugation, and materials science.[1][][3][4][5][6]

The use of a polyethylene glycol (PEG) spacer, such as the PEG5 in this compound, enhances the solubility and reduces the aggregation of the resulting conjugates, which is particularly beneficial for biological applications.[7] The terminal alcohol group on the this compound provides a versatile handle for further chemical modifications.[8][9]

Key Features of the Azido-DBCO Reaction:
  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffers, neutral pH, ambient temperature) without the need for cytotoxic copper catalysts, making it ideal for use in living systems.[1][3][7]

  • High Selectivity and Bioorthogonality: The azide and DBCO groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological molecules.[1][3][7]

  • Favorable Kinetics: The inherent ring strain of the DBCO group provides the driving force for a rapid cycloaddition reaction, often leading to high yields in a short amount of time.[][3][7] The inclusion of a PEG linker has been shown to potentially increase reaction rates.[7][10]

  • Stable Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product under various conditions.[1][3]

Applications:

The unique properties of the Azido-DBCO reaction make it suitable for a wide range of applications in research and drug development, including:

  • Antibody-Drug Conjugates (ADCs): For the precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[7]

  • PROTAC Synthesis: As a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand in Proteolysis Targeting Chimeras.[7]

  • Biomolecule Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, and lipids for imaging and tracking studies in live cells.[]

  • Surface Modification: To functionalize surfaces of materials or nanoparticles for various biomedical applications.[9]

  • Hydrogel Formation: For the creation of biocompatible hydrogels for drug delivery and tissue engineering.[4]

Quantitative Data

The efficiency of the SPAAC reaction can be influenced by several factors, including the specific structures of the azide and DBCO reagents, buffer composition, pH, and temperature.[3][10]

ParameterValue/ObservationSignificanceReference
Second-Order Rate Constants 0.18–1.22 M⁻¹s⁻¹Reaction rates are influenced by buffer type and pH. HEPES buffer (pH 7) showed higher rates than PBS (pH 7).[10]
Effect of PEG Linker A PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31%.PEG linkers can enhance reaction kinetics.[10]
pH Influence Higher pH values (up to 10) generally increase reaction rates, except in HEPES buffer.pH is a critical parameter for reaction optimization.[10]
Temperature Reactions are efficient at temperatures ranging from 4°C to 37°C.The reaction is robust across a range of temperatures commonly used in biological experiments.[11]
Molar Ratio A 1.5 to 4-fold molar excess of one reactant over the other is often recommended.Optimizing the stoichiometry can drive the reaction to completion.[1][11][12]

Reaction Mechanism and Experimental Workflow

To better understand the chemical transformation and the experimental steps involved, the following diagrams illustrate the reaction mechanism and a general workflow.

G A Prepare Reactants - Dissolve this compound - Prepare DBCO-molecule in buffer B Reaction Incubation - Mix reactants - Incubate at RT or 4°C A->B Combine C Purification - Remove excess reagents (e.g., SEC, Dialysis) B->C After 2-24h D Analysis and Characterization - Confirm conjugation (e.g., SDS-PAGE, MS) C->D

References

Application Notes and Protocols for Bioconjugation of Peptides using Azido-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules such as peptides, is a cornerstone of modern drug development and biomedical research. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic peptides. Azido-PEG5-alcohol is a versatile, hydrophilic linker that enables the site-specific modification of peptides through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using this compound via two primary click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are intended to guide researchers in the successful synthesis, purification, and characterization of peptide-PEG conjugates.

Overview of Peptide Bioconjugation with this compound

The hydroxyl group on this compound allows for its initial activation or modification, while the azide group serves as a reactive handle for conjugation to a peptide bearing a complementary alkyne or strained cyclooctyne moiety. The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the sensitivity of the peptide to copper catalysts.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage. It is a robust and widely used method for bioconjugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. SPAAC is ideal for conjugations involving sensitive biological systems where copper toxicity is a concern.

Experimental Workflows

The general workflow for peptide bioconjugation with this compound involves several key stages, from the preparation of the functionalized peptide and PEG linker to the purification and characterization of the final conjugate.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Peptide_Synthesis Synthesis of Alkyne/DBCO-Peptide CuAAC CuAAC Reaction Peptide_Synthesis->CuAAC SPAAC SPAAC Reaction Peptide_Synthesis->SPAAC PEG_Activation Activation of This compound (optional) PEG_Activation->CuAAC PEG_Activation->SPAAC Purification Purification by RP-HPLC CuAAC->Purification SPAAC->Purification Characterization Characterization by Mass Spectrometry & HPLC Purification->Characterization

General workflow for peptide bioconjugation.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of an alkyne-modified peptide and its subsequent conjugation with this compound using both CuAAC and SPAAC methods.

Protocol 1: Solid-Phase Synthesis of an Alkyne-Modified Peptide

This protocol describes the synthesis of a model peptide, Tyr-Lys(Propargyl)-Gly-Phe-Leu, where the lysine side chain is modified with a terminal alkyne group for subsequent click chemistry.

Materials:

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Alloc)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Propargylamine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a solution of the amino acid (4 eq), DIC (4 eq), and OxymaPure (4 eq) in DMF. Allow each coupling reaction to proceed for 2 hours.

  • Propargyl Group Installation: After coupling Fmoc-Lys(Alloc)-OH and subsequent Fmoc deprotection, dissolve propargylamine (5 eq) in DMF and add to the resin. Allow the reaction to proceed overnight to attach the propargyl group to the lysine side chain.

  • Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: CuAAC Conjugation of Alkyne-Peptide with this compound

This protocol details the copper-catalyzed click reaction between the alkyne-modified peptide and this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare fresh stock solutions of 100 mM CuSO4 in water, 200 mM THPTA in water, and 500 mM sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the 1 mM alkyne-peptide solution with 15 µL of the 10 mM this compound solution (1.5 molar equivalents).

    • Add 5 µL of the 100 mM CuSO4 solution and 10 µL of the 200 mM THPTA solution.

    • Initiate the reaction by adding 10 µL of the 500 mM sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Purify the peptide-PEG conjugate by RP-HPLC to remove unreacted starting materials and catalyst.

  • Characterization: Analyze the purified conjugate by mass spectrometry to confirm successful conjugation and by analytical RP-HPLC to determine purity.

G cluster_0 Reactants cluster_1 Catalyst System Peptide Alkyne-Peptide Reaction CuAAC Reaction (Room Temperature, 1-2h) Peptide->Reaction PEG This compound PEG->Reaction Copper CuSO4 Copper->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Ligand THPTA Ligand->Reaction Product Peptide-PEG Conjugate Reaction->Product

CuAAC reaction workflow.
Protocol 3: SPAAC Conjugation of DBCO-Peptide with this compound

This protocol describes the copper-free click reaction using a peptide modified with a DBCO moiety.

Materials:

  • DBCO-modified peptide (synthesized similarly to the alkyne-peptide, using a DBCO-lysine building block)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-modified peptide in PBS to a final concentration of 1 mM.

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the 1 mM DBCO-peptide solution with 12 µL of the 10 mM this compound solution (1.2 molar equivalents).

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the peptide-PEG conjugate by RP-HPLC.

  • Characterization: Analyze the purified conjugate by mass spectrometry and analytical RP-HPLC.

G Peptide DBCO-Peptide Reaction SPAAC Reaction (Room Temperature, 4-12h) Peptide->Reaction PEG This compound PEG->Reaction Product Peptide-PEG Conjugate Reaction->Product

SPAAC reaction workflow.

Data Presentation

The following tables summarize typical quantitative data obtained from the bioconjugation of a model alkyne-peptide with this compound using the CuAAC protocol.

Table 1: Reaction Conditions and Yields

ParameterValue
Peptide Concentration1 mM
This compound (eq)1.5
CuSO4 Concentration0.5 mM
Sodium Ascorbate Conc.5 mM
THPTA Concentration2 mM
Reaction Time2 hours
Isolated Yield >90%

Table 2: Characterization of Peptide-PEG Conjugate

Analytical MethodResult
Mass Spectrometry (ESI-MS)
Expected Mass (Da)[Calculated Mass of Peptide + 263.29]
Observed Mass (Da)[Observed Mass]
Analytical RP-HPLC
Purity>95%
Retention Time ShiftObserved shift compared to starting peptide

Troubleshooting

  • Low Reaction Yield (CuAAC): Ensure that the sodium ascorbate solution is freshly prepared. The copper(I) catalyst is sensitive to oxidation; the use of a ligand like THPTA helps to stabilize it. Consider degassing the reaction mixture to remove oxygen.

  • Low Reaction Yield (SPAAC): SPAAC reactions are generally slower than CuAAC. Increase the reaction time or the concentration of the reactants if the yield is low. Ensure the DBCO moiety has not degraded, especially if the peptide was subjected to harsh cleavage conditions.

  • Side Reactions: The hydroxyl group of this compound is generally unreactive under click chemistry conditions. However, if side reactions are observed, consider protecting the hydroxyl group prior to conjugation and deprotecting it afterward.

  • Purification Challenges: The increased hydrophilicity of the PEGylated peptide may alter its chromatographic behavior. Optimize the gradient and mobile phase of the RP-HPLC for efficient separation. Size-exclusion chromatography (SEC) can also be a useful purification method.

Conclusion

The bioconjugation of peptides with this compound via click chemistry provides a powerful and versatile strategy for the development of novel peptide-based therapeutics and research tools. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to successfully implement these techniques in their work. The high efficiency and bioorthogonality of click chemistry, coupled with the beneficial properties of the PEG linker, make this an invaluable approach in the field of bioconjugation.

Application Notes and Protocols: Derivatization of the Hydroxyl Group on Azido-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of Azido-PEG5-alcohol. This versatile heterobifunctional linker is widely utilized in bioconjugation, drug delivery, and proteomics. The azide moiety allows for click chemistry applications, while the hydroxyl group can be derivatized into a variety of other functional groups to enable diverse conjugation strategies.

Overview of Derivatization Strategies

The terminal hydroxyl group of this compound is a primary alcohol, offering a versatile handle for chemical modification. The most common strategies involve:

  • Activation of the Hydroxyl Group: Conversion to a sulfonate ester (tosylate or mesylate) creates an excellent leaving group, facilitating subsequent nucleophilic substitution to introduce functionalities like amines, thiols, or other ethers.

  • Direct Oxidation: The primary alcohol can be directly oxidized to a carboxylic acid, providing a reactive site for amide bond formation.

  • Esterification: Reaction with a carboxylic acid or its activated form yields an ester linkage.

  • Etherification: Formation of an ether linkage through reactions like the Williamson ether synthesis.

  • Mitsunobu Reaction: A versatile one-pot reaction to convert the alcohol into a variety of functional groups, including esters and amines, with stereochemical inversion.

Experimental Protocols and Quantitative Data

This section details the experimental procedures for the most common derivatizations of this compound. The provided quantitative data represents typical yields and purities observed for similar short-chain PEG alcohols and should be considered as a guideline. Optimization may be required for specific applications.

Activation of the Hydroxyl Group: Tosylation and Mesylation

Activation of the hydroxyl group by conversion to a tosylate or mesylate is a crucial first step for many subsequent functional group transformations. These sulfonate esters are excellent leaving groups for SN2 reactions.

2.1.1. Tosylation of this compound

This protocol describes the conversion of this compound to Azido-PEG5-tosylate.

Experimental Protocol: Tosylation

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (10 volumes).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 volumes), deionized water (2 x 10 volumes), and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG5-tosylate.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

2.1.2. Mesylation of this compound

This protocol details the conversion of this compound to Azido-PEG5-mesylate.

Experimental Protocol: Mesylation

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with cold deionized water (2 x 10 volumes).

  • Separate the organic layer and wash with saturated sodium bicarbonate solution (1 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Azido-PEG5-mesylate.

  • Purify the product by column chromatography on silica gel.

Reaction Typical Yield Typical Purity Notes
Tosylation85-95%>95%The tosylate is generally a stable solid.
Mesylation90-98%>95%The mesylate can be less stable than the tosylate and may be used in the next step without extensive purification.
Conversion to Azido-PEG5-amine

The introduction of a primary amine group allows for conjugation to carboxylic acids, activated esters, and aldehydes (via reductive amination).

2.2.1. From Azido-PEG5-tosylate/mesylate

This protocol describes the synthesis of Azido-PEG5-amine from the corresponding tosylate or mesylate.

Experimental Protocol: Amination via Sulfonate Ester

Materials:

  • Azido-PEG5-tosylate or Azido-PEG5-mesylate

  • Anhydrous Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃) or Zinc dust and Ammonium Chloride

  • Methanol (for Staudinger reduction) or Ethanol/Water (for Zn reduction)

  • Deionized water

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure (via Staudinger Reaction):

  • This protocol is a two-step, one-pot procedure starting from the tosylate/mesylate. First, convert the tosylate/mesylate to an intermediate azide. Dissolve Azido-PEG5-tosylate/mesylate (1 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) and heat the reaction to 60-80 °C for 12-24 hours.

  • Cool the reaction mixture and add triphenylphosphine (1.2 eq.) followed by water (4 eq.).

  • Stir the reaction at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Purify further by dialysis or size-exclusion chromatography if necessary.

Procedure (via Zinc Reduction):

  • First, synthesize the intermediate Azido-PEG5-azide as described in step 1 & 2 of the Staudinger protocol.

  • After cooling, dilute the DMF solution with ethanol and water.

  • Add ammonium chloride (10 eq.) followed by zinc dust (10 eq.) in portions.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through celite to remove excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 20 volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Precipitate the product from a minimal amount of DCM with cold diethyl ether.

Reaction Typical Yield Typical Purity Notes
Amination (Staudinger)75-90%>95%The removal of triphenylphosphine oxide can be challenging.
Amination (Zn/NH₄Cl)80-95%>95%A cleaner workup compared to the Staudinger reaction.[1]
Conversion to Azido-PEG5-carboxylic Acid

The carboxylic acid functionality is useful for forming stable amide bonds with primary and secondary amines using coupling reagents like EDC or HATU.

Experimental Protocol: Oxidation to Carboxylic Acid

Materials:

  • This compound

  • Acetone

  • Jones reagent (Chromium trioxide in sulfuric acid) or TEMPO/NaOCl

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure (using Jones Oxidation):

  • Dissolve this compound (1 eq.) in acetone and cool to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Add deionized water and extract the product with DCM (3 x 20 volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Azido-PEG5-acid by column chromatography or precipitation.

Reaction Typical Yield Typical Purity Notes
Oxidation to Acid80-95%>95%Other oxidation methods like TEMPO/bleach can also be used under milder conditions.

Visualization of Workflows and Pathways

General Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

G A This compound B Activation (Tosylation/Mesylation) A->B TsCl or MsCl, Base F Oxidation A->F Oxidizing Agent (e.g., Jones Reagent) H Esterification A->H Carboxylic Acid, Coupling Agent C Azido-PEG5-OTs / Azido-PEG5-OMs B->C D Nucleophilic Substitution C->D Nucleophile (e.g., NaN3 then reduction) E Azido-PEG5-Amine D->E J Purification & Characterization E->J G Azido-PEG5-Acid F->G G->J I Azido-PEG5-Ester H->I I->J

Caption: General derivatization workflow for this compound.

Reaction Pathway for Amination

This diagram shows the reaction pathway for the conversion of this compound to Azido-PEG5-amine via a tosylate intermediate.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction A Azido-PEG5-OH B Azido-PEG5-OTs A->B p-TsCl, Pyridine C Azido-PEG5-OTs D Azido-PEG5-N3 C->D NaN3, DMF E Azido-PEG5-N3 F Azido-PEG5-NH2 E->F PPh3, H2O (Staudinger)

Caption: Reaction pathway for the synthesis of Azido-PEG5-amine.

Purification and Characterization

Purification:

  • Precipitation: The most common method for purifying PEG derivatives involves dissolving the crude product in a small amount of a good solvent (e.g., DCM) and then adding a large volume of a non-solvent (e.g., cold diethyl ether) to precipitate the product.

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from starting materials and by-products, especially for smaller PEG derivatives.

  • Dialysis: For larger PEG derivatives, dialysis is an effective method for removing small molecule impurities.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the successful derivatization by observing the chemical shift changes of the protons on the carbon adjacent to the terminal functional group. For example, upon esterification, the -CH₂-OH protons will shift downfield.[2][3][4][5]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight of the derivatized product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of new functional groups, such as the carbonyl stretch of a carboxylic acid or ester.

References

Click Chemistry Reagents for Use with Azido-PEG5-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of click chemistry reagents with Azido-PEG5-alcohol. This versatile bifunctional linker, featuring a terminal azide group and a hydroxyl group separated by a 5-unit polyethylene glycol (PEG) spacer, is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Click Chemistry with this compound

This compound is a hydrophilic linker that participates in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group of this compound can react with alkyne-containing molecules through two primary pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The terminal hydroxyl group can be further functionalized or used as an attachment point.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between the azide of this compound and a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. This reaction is highly efficient but requires a copper(I) catalyst, which can be cytotoxic, making it more suitable for in vitro applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide group. The release of ring strain drives the reaction forward, eliminating the need for a metal catalyst and making it ideal for applications in living systems.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics with biocompatibility. The following tables summarize key quantitative data for these reactions.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity.[1][2]High, as it is a metal-free reaction suitable for live cells and in vivo studies.[3][4][5]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[6][7]Fast, but generally slower than CuAAC. Rate constants vary with the strained alkyne used (e.g., DBCO is generally faster than BCN).[4][6][8]
Reactant Stability Terminal alkynes are generally stable and easy to synthesize.Strained cyclooctynes can be less stable and more complex to synthesize.[9]
Side Reactions Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generated by the copper catalyst.[10]Some strained alkynes can have side reactions with thiols.[10]
Cost Reagents such as terminal alkynes and copper salts are generally less expensive.[10]Strained cyclooctynes like DBCO and BCN are typically more expensive.[10]
Reagent CombinationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical YieldKey Considerations
CuAAC
Azide + Terminal Alkyne10 - 100[6]High to Quantitative[11][12]Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA).[1][13]
SPAAC
Azide + DBCO~0.1 - 1.0[6][8]High to Quantitative[3][14]Generally faster than BCN. DBCO has a strong UV absorbance around 310 nm which can be used to monitor the reaction.[3]
Azide + BCN~0.01 - 0.1[8][15]High to QuantitativeBCN is smaller and less lipophilic than DBCO, which can be advantageous in certain applications.[4]

Experimental Protocols

Protocol 1: General Protein Labeling using this compound and a DBCO-functionalized Dye (SPAAC)

This protocol describes the labeling of a protein with a fluorescent dye using this compound and a DBCO-containing fluorescent probe.

Materials:

  • Protein of interest with a reactive group for this compound attachment (e.g., a primary amine)

  • This compound

  • DBCO-functionalized fluorescent dye

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DMSO (anhydrous)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL.

  • Azide Functionalization of Protein:

    • If the protein does not already contain an azide group, it needs to be introduced. The hydroxyl group of this compound can be activated (e.g., by conversion to an NHS ester) to react with primary amines (lysine residues) on the protein.

    • Alternatively, if a commercially available amine-reactive Azido-PEG5-NHS ester is used, dissolve it in DMSO to prepare a 10 mM stock solution.

    • Add a 5- to 20-fold molar excess of the Azido-PEG5-NHS ester to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

    • Remove the excess unreacted Azido-PEG5-NHS ester by dialysis or using a desalting column.

  • SPAAC Reaction:

    • Prepare a 10 mM stock solution of the DBCO-functionalized fluorescent dye in DMSO.

    • Add a 1.5- to 10-fold molar excess of the DBCO-dye to the azide-functionalized protein solution.[14][16]

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[14] The reaction progress can be monitored by the decrease in the DBCO absorbance at ~310 nm.[3]

  • Purification:

    • Purify the labeled protein conjugate from excess dye and other reaction components using size-exclusion chromatography (SEC) or another suitable chromatography method like ion-exchange or hydrophobic interaction chromatography.[17][]

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE, where the labeled protein will show a higher molecular weight.

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).[19]

Protocol 2: Synthesis of a PROTAC using this compound (CuAAC)

This protocol outlines a general procedure for synthesizing a PROTAC molecule by linking a target protein-binding ligand (with a terminal alkyne) to an E3 ligase ligand (functionalized with the hydroxyl group of this compound).

Materials:

  • Alkyne-functionalized target protein ligand

  • This compound

  • E3 ligase ligand with a reactive group for the hydroxyl of the PEG linker

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Solvent: DMSO or a mixture of DMSO and water

  • Purification system (e.g., HPLC)

Procedure:

  • Functionalization of E3 Ligase Ligand:

    • The hydroxyl group of this compound can be reacted with a suitable functional group on the E3 ligase ligand (e.g., a carboxylic acid to form an ester linkage). This step may require standard organic synthesis techniques and purification.

  • CuAAC Reaction:

    • Dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand in the reaction solvent.

    • Prepare the catalyst solution immediately before use. In a separate tube, mix CuSO₄ and the ligand (TBTA or THPTA) in a 1:5 molar ratio.

    • Add the catalyst solution to the mixture of the alkyne and azide components. A typical final concentration for the copper catalyst is 50-100 µM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the PROTAC molecule using reversed-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product using NMR and high-resolution mass spectrometry (HRMS).

Visualizations

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azido_PEG This compound Derivative Reaction CuAAC Reaction (in situ Cu(I) generation) Azido_PEG->Reaction Alkyne Terminal Alkyne Molecule Alkyne->Reaction CuSO4 CuSO4 CuSO4->Reaction Reducer Sodium Ascorbate Reducer->Reaction Ligand TBTA/THPTA Ligand->Reaction Product 1,4-Disubstituted Triazole Product Reaction->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Azido_PEG This compound Derivative Reaction SPAAC Reaction (Copper-Free) Azido_PEG->Reaction Strained_Alkyne Strained Alkyne (DBCO/BCN) Strained_Alkyne->Reaction Product Triazole Product Reaction->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

PROTAC_Synthesis POI_Ligand Target Protein (POI) Ligand (with terminal alkyne) Click_Reaction Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand Azido_PEG This compound E3_Ligand->Azido_PEG Linker Attachment Azido_PEG->Click_Reaction PROTAC PROTAC Molecule Click_Reaction->PROTAC

References

Purifying Azido-PEG5-alcohol Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG5-alcohol is a hydrophilic, heterobifunctional linker commonly employed in bioconjugation and drug development.[1][2][3] Its azide and hydroxyl functionalities allow for the straightforward attachment to molecules of interest, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3] Achieving high purity of this compound is critical to ensure the homogeneity and efficacy of the final bioconjugate. This application note provides detailed protocols for the purification of this compound using common laboratory techniques and subsequent purity analysis.

Purification Strategies

The purification of PEGylated compounds can be challenging due to their polar nature and tendency to streak on silica gel.[4] However, with optimized chromatographic conditions, high purity can be achieved. The primary methods for purifying this compound are silica gel column chromatography and High-Performance Liquid Chromatography (HPLC). Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress and the fractionation during column chromatography.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Screening

TLC is a rapid and effective method to monitor the progress of a reaction involving this compound and to identify fractions containing the purified product during column chromatography.[5]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) or Chloroform (CHCl₃) / Methanol (MeOH)

  • Visualization Reagent: Modified Dragendorff stain or acidic potassium permanganate solution.[4][6]

Protocol:

  • Prepare a developing chamber with the chosen mobile phase. A common starting ratio is 95:5 DCM:MeOH. This can be adjusted based on the polarity of the compound and impurities.

  • Spot a small amount of the crude reaction mixture and the starting materials onto the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots. PEG compounds can be visualized using a modified Dragendorff stain, which typically yields orange or brown spots.[4] Alternatively, an acidic potassium permanganate stain can be used, where PEG compounds appear as yellow spots on a purple background.[6]

  • Calculate the retardation factor (Rf) for the product and any impurities. The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column.[4]

Silica Gel Column Chromatography

Column chromatography is a widely used technique for the purification of PEG derivatives on a preparative scale.[7]

Materials:

  • Silica gel (for flash chromatography, 40-63 µm)

  • Glass column

  • Eluent: A gradient of Methanol in Dichloromethane or Chloroform is often effective.[4]

  • Fraction collection tubes

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM or CHCl₃). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by adding methanol. A slow gradient from 0% to 10% methanol in DCM/CHCl₃ is a good starting point.[4]

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique for assessing the purity of this compound and can also be used for preparative purification.[7][8] Reversed-phase HPLC is commonly employed for PEG-containing molecules.[8]

Instrumentation and Columns:

  • HPLC System: Equipped with a binary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometer).

  • Column: A reversed-phase C18 column is a common choice.[9]

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (for the azide group) and/or CAD for universal detection.[9]

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[9] Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks to determine the purity of the sample.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification and analysis of this compound.

ParameterColumn ChromatographyPreparative HPLCAnalytical HPLC
Stationary Phase Silica Gel (40-63 µm)C18 Silica Gel (5-10 µm)C18 Silica Gel (1.8-3.5 µm)
Mobile Phase Gradient: 0-10% MeOH in DCMGradient: Water/Acetonitrile with 0.1% Formic AcidGradient: Water/Acetonitrile with 0.1% Formic Acid
Typical Yield 70-90%50-80%N/A
Achievable Purity >95%>99%N/A
Loading Capacity High (grams)Moderate (milligrams)Low (micrograms)
Analysis Time Hours to DaysHoursMinutes

Characterization of Purified this compound

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the this compound. The spectra should be consistent with the expected structure.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization crude_product Crude this compound column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography hplc_purification Preparative HPLC (Optional) column_chromatography->hplc_purification Further Purification tlc TLC Analysis column_chromatography->tlc Fraction Analysis analytical_hplc Analytical HPLC column_chromatography->analytical_hplc hplc_purification->analytical_hplc pure_product Pure this compound (>95%) analytical_hplc->pure_product Purity Confirmation nmr NMR Spectroscopy ms Mass Spectrometry pure_product->nmr pure_product->ms

Caption: Workflow for the purification and analysis of this compound.

logical_relationship cluster_problem Purification Challenge cluster_methods Purification Methods cluster_monitoring In-Process Control cluster_quality Quality Control cluster_outcome Desired Outcome start Crude Product Mixture col_chrom Column Chromatography start->col_chrom Primary Purification prep_hplc Preparative HPLC start->prep_hplc High-Resolution Purification tlc TLC col_chrom->tlc Monitors Fractions analytical_hplc Analytical HPLC col_chrom->analytical_hplc Purity Check prep_hplc->analytical_hplc Purity Check nmr_ms NMR & Mass Spec analytical_hplc->nmr_ms end High Purity Product analytical_hplc->end nmr_ms->end Structural Confirmation

Caption: Logical relationships in the purification and quality control process.

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-PEG5-alcohol click reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in click reactions involving Azido-PEG5-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of click reactions used with this compound?

A1: The two primary types of click reactions for this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC requires a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, to connect the azide to a terminal alkyne.[1][2] In contrast, SPAAC is a copper-free method that relies on the high ring strain of a cyclooctyne to react with the azide.[1][3][4] This makes SPAAC particularly suitable for applications in living systems where copper toxicity is a concern.[4][]

Q2: My CuAAC reaction is showing a very low yield. What is the most common reason for this?

A2: The most frequent cause of low yield in CuAAC reactions is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[6] Oxygen present in the reaction mixture is the primary cause of this oxidation.[6][7] To mitigate this, it is crucial to degas solvents, use fresh reducing agents like sodium ascorbate, and consider working under an inert atmosphere (e.g., nitrogen or argon).[6]

Q3: Can the polyethylene glycol (PEG) chain itself interfere with the click reaction?

A3: Yes, the PEG chain can present challenges. Steric hindrance from the PEG chain can physically block the reactive azide group, slowing down or preventing the reaction, especially with bulky binding partners.[4] Additionally, PEG can chelate metal ions, which may affect the availability of the copper catalyst in CuAAC reactions.[8] Solubility issues can also arise, where one of the reactants may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and reduced reaction rates.[4]

Q4: How can I monitor the progress of my click reaction?

A4: The progress of a click reaction can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to track the consumption of starting materials and the formation of the product.[6] In-situ Fourier-Transform Infrared (FTIR) spectroscopy is another powerful technique that allows for real-time analysis of the reaction by monitoring the disappearance of the characteristic azide and alkyne vibrational bands.[3][9]

Q5: What are the best methods for purifying the final PEGylated product?

A5: Purification of PEGylated products typically involves size-based separation techniques to remove unreacted PEG and other small molecules.[10][] Size Exclusion Chromatography (SEC) is a highly effective method that separates molecules based on their hydrodynamic volume.[10][] Other common techniques include dialysis, ultrafiltration/diafiltration, and, in some cases, ion-exchange chromatography (IEX) or reverse-phase HPLC.[6][10][]

Troubleshooting Guides

Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Below is a troubleshooting guide for low yields in CuAAC reactions involving this compound.

Symptom Potential Cause Suggested Solution
No or very slow reaction Inactive catalyst (Cu(II) form)Degas all solvents and solutions thoroughly. Use a fresh stock of sodium ascorbate. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Poor quality or degraded reagentsVerify the purity and integrity of the this compound and the alkyne substrate using analytical methods like NMR or mass spectrometry.
Inappropriate solventEnsure all reactants are soluble in the chosen solvent. If solubility is an issue, consider solvent mixtures or alternative solvents.
Multiple spots on TLC/LC-MS indicating side products Alkyne homocoupling (Glaser coupling)Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present and minimize oxygen exposure.[7]
Side reactions with other functional groupsProtect sensitive functional groups on your molecule that might react with the reagents. Ensure the pH of the reaction is controlled.[6]
Product is formed but difficult to isolate PEG-related purification challengesUtilize purification methods suitable for PEGylated molecules such as Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration.[6][10][] For complex mixtures, consider multi-step purification protocols.
Reaction stalls before completion Insufficient catalyst or ligandIncrease the concentration of the copper catalyst and/or the stabilizing ligand (e.g., THPTA, BTTAA). The ligand helps protect the Cu(I) from oxidation and improves reaction rates.[12]
Steric hindranceConsider increasing the reaction temperature or prolonging the reaction time. If possible, using a longer PEG linker might alleviate steric hindrance.[4][6]
Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The following table provides troubleshooting steps for low yields in copper-free SPAAC reactions.

Symptom Potential Cause Suggested Solution
Low or no product formation Reagent instabilityStrained cyclooctynes (e.g., DBCO, BCN) can be unstable, especially under acidic conditions or during long-term storage. Use fresh or properly stored reagents.[4]
Steric hindranceBulky groups near the azide or cyclooctyne can impede the reaction. Consider using a linker with a longer spacer arm to increase the distance between the bulky group and the reactive moiety.[4]
Solubility issuesEnsure both the this compound and the cyclooctyne-modified molecule are soluble in the reaction buffer. Poor solubility can lead to significantly reduced reaction rates.[4]
Incorrect stoichiometryAn improper ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent. Carefully control the stoichiometry of your reactants.[4]
Failed control reaction General reaction conditionsIf a control reaction with simple, known-to-work azide and cyclooctyne partners also fails, the issue is likely with the buffer, pH, or solvent. Re-evaluate and optimize these general conditions.[4]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in deionized water (e.g., 10 mM).

      • Sodium ascorbate in deionized water (e.g., 100 mM). Prepare this solution immediately before use.

      • A copper-chelating ligand (e.g., THPTA) in deionized water (e.g., 50 mM).[6]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve your alkyne-containing molecule and this compound in an appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

    • Add the ligand solution to the reaction mixture, followed by the CuSO₄ solution. The order of addition is important to allow for the pre-formation of the copper-ligand complex.[6]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

  • Reaction Conditions:

    • Seal the reaction vessel and stir the mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS). Reaction times can range from 1 to 24 hours.[6]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using methods such as SEC, dialysis, or preparative HPLC to remove the copper catalyst, excess reagents, and byproducts.

General Protocol for a Small-Scale SPAAC Reaction

This protocol is a general guideline for copper-free click reactions.

  • Reagent Preparation:

    • Dissolve the this compound and the strained cyclooctyne (e.g., DBCO-functionalized molecule) in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Reaction Setup:

    • Combine the solutions of the azide and the cyclooctyne in a reaction vessel.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature or 37°C.

    • Monitor the progress of the reaction by LC-MS or another suitable analytical technique.

  • Purification:

    • Purify the PEGylated product using size-based separation methods like SEC or ultrafiltration to remove any unreacted starting materials.

Visualizations

CuAAC_Workflow CuAAC Experimental Workflow prep 1. Prepare Fresh Reagent Stocks (CuSO4, Ligand, NaAscorbate) mix 2. Mix Azide and Alkyne in Solvent prep->mix add_ligand 3. Add Ligand mix->add_ligand add_cu 4. Add CuSO4 add_ligand->add_cu initiate 5. Initiate with NaAscorbate add_cu->initiate react 6. React at Room Temperature (1-24h) initiate->react monitor 7. Monitor Progress (TLC, LC-MS) react->monitor purify 8. Purify Product (SEC, Dialysis) monitor->purify

Caption: A typical experimental workflow for a CuAAC reaction.

Troubleshooting_Tree Troubleshooting Low Yield in Click Reactions start Low Reaction Yield reaction_type Which Reaction Type? start->reaction_type cuaac CuAAC reaction_type->cuaac Copper-Catalyzed spaac SPAAC reaction_type->spaac Strain-Promoted cuaac_check1 Check for O2 Exposure (Catalyst Oxidation?) cuaac->cuaac_check1 spaac_check1 Check Reagent Stability (Cyclooctyne Degradation?) spaac->spaac_check1 cuaac_sol1 Degas Solvents, Use Fresh Reducing Agent, Inert Atmosphere cuaac_check1->cuaac_sol1 Yes cuaac_check2 Check Reagent Quality cuaac_check1->cuaac_check2 No cuaac_sol2 Verify Purity (NMR, MS) cuaac_check2->cuaac_sol2 Poor cuaac_check3 Solubility Issues? cuaac_check2->cuaac_check3 Good cuaac_sol3 Change Solvent System cuaac_check3->cuaac_sol3 Yes spaac_sol1 Use Fresh Reagents spaac_check1->spaac_sol1 Yes spaac_check2 Steric Hindrance? spaac_check1->spaac_check2 No spaac_sol2 Use Longer Linker spaac_check2->spaac_sol2 Yes spaac_check3 Solubility Issues? spaac_check2->spaac_check3 No spaac_sol3 Optimize Buffer/Solvent spaac_check3->spaac_sol3 Yes

Caption: A decision tree for troubleshooting low yields.

Signaling_Pathways Comparison of CuAAC and SPAAC Pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway azide1 This compound product1 1,4-disubstituted Triazole azide1->product1 alkyne1 Terminal Alkyne alkyne1->product1 catalyst Cu(I) Catalyst (from CuSO4 + NaAscorbate) catalyst->product1 catalysis azide2 This compound product2 Triazole Product azide2->product2 alkyne2 Strained Cyclooctyne (e.g., DBCO) alkyne2->product2

Caption: Simplified pathways for CuAAC and SPAAC reactions.

References

Technical Support Center: Optimizing Copper Catalyst Concentration for Azido-PEG5-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for Azido-PEG5-alcohol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for successful conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the experimental process.

Q1: What are the essential components for a successful CuAAC reaction for PEGylation?

A typical CuAAC reaction mixture includes an azide-functionalized molecule (e.g., this compound), an alkyne-functionalized molecule, a copper(I) catalyst, a reducing agent to maintain the copper in its active Cu(I) state, and often a chelating ligand to stabilize the catalyst and accelerate the reaction.[1] The most convenient way to prepare the catalyst is by using a mixture of a Cu(II) salt, like copper(II) sulfate (CuSO₄), with a reducing agent, such as sodium ascorbate.[2][3]

Q2: I am observing low or no yield of my conjugated product. What are the common causes and solutions?

Low or no product yield is a frequent issue. Consider the following troubleshooting steps:

  • Inactive Copper Catalyst : The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1]

    • Solution : Ensure you are using a sufficient amount of a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state.[1][4] It is also recommended to cap the reaction tubes to minimize oxygen exposure.[2]

  • Incorrect Reagent Stoichiometry : The ratio of your azide and alkyne is critical for the reaction to proceed to completion.

    • Solution : While a 1:1 ratio is often the starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (typically the less precious one) can help drive the reaction forward.[1] For very low alkyne concentrations, a larger excess of the azide may be necessary for a fast reaction.[3]

  • Copper Sequestration : Components in your reaction mixture, such as buffers containing high concentrations of chloride, Tris buffers, or proteins with hexahistidine tags, can bind to the copper catalyst and inhibit the reaction.[2][4]

    • Solution : Avoid buffers with high chloride concentrations (>0.2 M) or Tris.[2] If copper sequestration is suspected, you can try increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) or Ni(II) to bind to the interfering substances.[1][2]

  • Poor Reagent Quality : Degradation of reagents, especially the azide or alkyne, can lead to failed reactions.

    • Solution : Use fresh, high-quality reagents. It's advisable to perform a small-scale control reaction with model substrates like propargyl alcohol to confirm the activity of your catalyst system.[3]

Q3: What is the optimal concentration of the copper catalyst?

The optimal copper concentration typically lies between 50 and 100 µM for bioconjugation reactions.[4] However, this can be adjusted as needed, with concentrations ranging from 0.05 to 0.25 mM being reported as effective.[3] For challenging reactions, the concentration of the metal-ligand complex can be increased up to 0.5 mM.[4]

Q4: What is the role of a ligand, and which one should I use?

Ligands are crucial for several reasons: they stabilize the active Cu(I) catalyst, prevent its oxidation, accelerate the reaction rate, and reduce copper-induced cytotoxicity in biological systems.[1] For aqueous reactions, water-soluble ligands are preferred. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a commonly used and highly effective water-soluble ligand.[1][4]

Q5: What is the recommended ligand-to-copper ratio?

A ligand-to-copper ratio of 5:1 is frequently recommended.[2][3] Using at least five equivalents of a ligand like THPTA relative to copper helps to intercept and reduce reactive oxygen species that can be generated during the reaction, thereby protecting sensitive molecules from oxidative damage.[4]

Q6: Can the reducing agent affect my reaction?

Yes. Sodium ascorbate is the most popular and convenient reducing agent for generating the active Cu(I) catalyst from a Cu(II) source.[2][4] The concentration of sodium ascorbate should be sufficient to maintain the copper in its reduced state. A concentration of 2.5 mM has been found to be adequate in reactions with 100 µM copper, with higher concentrations not necessarily increasing the rate.[4] It is important to add the ascorbate last, after the copper and ligand have been mixed with the azide and alkyne substrates.[4]

Data Presentation: Recommended Reagent Concentrations

The following table summarizes the typically recommended concentration ranges and molar ratios for the key components in the CuAAC reaction for this compound conjugation.

ComponentRecommended ConcentrationMolar Ratio (relative to Copper)Notes
Copper (CuSO₄) 50 µM - 250 µM1The final concentration can be optimized based on the specific substrates and reaction scale.[3][4]
Ligand (e.g., THPTA) 250 µM - 1.25 mM5:1A 5-fold excess of ligand over copper is recommended to protect biomolecules and accelerate the reaction.[2][3][4]
Reducing Agent (Sodium Ascorbate) 2.5 mM - 5 mM25:1 to 50:1Should be prepared fresh and added last to initiate the reaction.[3][4]
This compound Varies1.1 - 2A slight excess relative to the alkyne can improve reaction efficiency.[1]
Alkyne Substrate Varies1The limiting reagent in many protocols.

Experimental Protocols

This section provides a detailed methodology for a standard this compound conjugation experiment.

General Protocol for CuAAC Conjugation

This protocol is a starting point and may require optimization for your specific application.

1. Preparation of Stock Solutions:

  • This compound: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) or an organic solvent like DMSO, depending on the alkyne substrate's solubility.

  • Alkyne-containing molecule: Prepare a stock solution in a compatible buffer or solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each experiment.

2. Reaction Setup:

The following is an example for a 500 µL final reaction volume.

  • In a microcentrifuge tube, combine the following in the specified order:

    • Alkyne Substrate and Buffer: Add the alkyne substrate and buffer to a final volume of 432.5 µL. The final concentration of the alkyne should be determined based on your experimental needs (e.g., 50 µM).

    • This compound: Add the required volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µM, a 2-fold excess).

    • Copper/Ligand Premix: In a separate tube, premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Allow this mixture to stand for a minute to form the complex, then add it to the main reaction tube. This will give a final concentration of 100 µM CuSO₄ and 500 µM THPTA.

    • Initiation: Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction. The final concentration will be 5 mM.

3. Reaction Incubation:

  • Close the tube to minimize oxygen exposure.[2]

  • Mix the contents by gently inverting the tube several times.

  • Allow the reaction to proceed at room temperature for 1 to 4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.

  • Reaction progress can be monitored using appropriate analytical techniques such as LC-MS or HPLC.

4. Purification:

  • Once the reaction is complete, the conjugated product can be purified to remove excess reagents and the copper catalyst.

  • For PEGylated molecules, size-exclusion chromatography (SEC) is often an effective purification method.

  • If necessary, the copper catalyst can be removed by using a chelating agent like EDTA.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare this compound Stock Solution mix_reagents Combine Alkyne, Azide, and Buffer prep_azide->mix_reagents prep_alkyne Prepare Alkyne Substrate Stock Solution prep_alkyne->mix_reagents prep_cu Prepare CuSO4 Stock Solution premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Stock Solution prep_ligand->premix_catalyst prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix to Reaction mix_reagents->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor purify Purify Product (e.g., SEC) monitor->purify analyze Characterize Final Conjugate purify->analyze G Cu_I Cu(I) Intermediate1 Cu-Alkyne Complex Cu_I->Intermediate1 Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Alkyne R1-Alkyne Alkyne->Intermediate1 Azide R2-N3 Intermediate2 Cu-Triazole Complex Azide->Intermediate2 Product Triazole Product Intermediate1->Intermediate2 Intermediate2->Cu_I Catalyst Regeneration Intermediate2->Product

References

Preventing side reactions with Azido-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a hydrophilic, 5-unit polyethylene glycol (PEG) linker containing a terminal azide group and a terminal hydroxyl group. Its primary applications are in bioconjugation and drug delivery. The azide group allows for highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. It can also participate in the Staudinger ligation. The hydroxyl group can be further modified or used as an attachment point. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Q2: What is the benefit of the PEG linker in this compound?

The PEG spacer in this compound offers several advantages in bioconjugation:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of the molecule it is attached to, which is particularly beneficial for poorly soluble drugs or proteins.[1][3]

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and potentially improving reaction efficiency. The presence of a PEG linker has been shown to enhance SPAAC reaction rates.[5][6][7]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic volume of a molecule, leading to reduced renal clearance and a longer circulation half-life.

  • Biocompatibility: PEG is generally considered biocompatible and non-immunogenic.

Q3: How should I store this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from moisture and light.[8] If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.[8]

Q4: Is this compound stable in aqueous buffers?

The azide group is generally stable under a wide range of aqueous conditions. However, it can be reduced to an amine in the presence of certain reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), so these should be avoided in reaction buffers if the azide needs to remain intact for a subsequent reaction.[8] The PEG and alcohol functionalities are stable in typical aqueous buffers used for bioconjugation (pH 5-10).[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Low or No Product Formation

Potential Cause Troubleshooting Steps
Oxidation of Cu(I) Catalyst The Cu(I) catalyst is essential for the reaction and is easily oxidized to the inactive Cu(II) state by dissolved oxygen. To prevent this, degas all buffers and solutions by sparging with an inert gas (argon or nitrogen).[9] It is also highly recommended to use a Cu(I)-stabilizing ligand, such as THPTA or TBTA.[9]
Poor Reagent Quality Ensure the purity and integrity of your this compound and alkyne-containing molecule. Use freshly prepared sodium ascorbate solution, as it can degrade over time.
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris) or other coordinating species can interfere with the copper catalyst. Use non-coordinating buffers such as PBS or HEPES.[10]
Substrate Solubility Issues If your alkyne-functionalized molecule has poor aqueous solubility, consider adding a co-solvent like DMSO or DMF (typically 5-20%).[10]
Steric Hindrance The PEG linker in this compound helps to mitigate steric hindrance, but if you are conjugating to a sterically hindered site on a large biomolecule, you may need to increase the reaction time or temperature (e.g., from room temperature to 37°C).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Problem: Slow Reaction Rate or Incomplete Reaction

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions The rate of SPAAC reactions can be influenced by buffer type, pH, and temperature. Higher pH values (around 8-9) generally increase reaction rates.[5][7] Increasing the temperature (e.g., to 37°C) can also accelerate the reaction, but be mindful of the thermal stability of your biomolecules.[6]
Low Reactant Concentrations Increasing the concentration of either the this compound or the cyclooctyne-containing molecule will increase the reaction rate. If solubility is a limiting factor, consider using a more water-soluble cyclooctyne reagent if possible.[6]
Steric Hindrance Although SPAAC is generally less sensitive to steric hindrance than other reactions, it can still be a factor. The PEG5 linker provides good spacing, but if the reaction site is particularly buried, a longer PEG linker might be necessary.
Cyclooctyne Reagent Instability Some cyclooctyne reagents can be unstable over long periods, especially in aqueous solutions. Use freshly prepared solutions of your cyclooctyne-functionalized molecule.
Staudinger Ligation

Problem: Low Yield of Amide Product and Formation of Side Products

Potential Cause Troubleshooting Steps
Hydrolysis of Iminophosphorane Intermediate The key iminophosphorane intermediate can be hydrolyzed to a primary amine (Staudinger reduction) instead of undergoing intramolecular cyclization to form the amide bond. This is a common side reaction.[11][12] Ensure your phosphine reagent is designed for traceless Staudinger ligation, which incorporates an electrophilic trap to favor amide formation.[13]
Steric Hindrance Staudinger ligation can be sensitive to steric bulk at the reaction site. The PEG linker on this compound can help, but reactions involving hindered amino acids may still proceed with lower yields.[14]
Phosphine Reagent Oxidation The phosphine reagent can be oxidized by air. Handle and store phosphine reagents under an inert atmosphere.
Incomplete Reaction Staudinger ligations can sometimes be slow. Monitor the reaction over time and consider increasing the reaction time if necessary.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol is a general guideline and may require optimization for your specific substrates.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-functionalized molecule: 10 mM in a compatible solvent (e.g., DMSO, water).

    • Copper(II) sulfate (CuSO₄): 50 mM in deionized water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 250 mM in deionized water.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add your alkyne-functionalized molecule to the desired final concentration in a non-coordinating buffer (e.g., PBS, pH 7.4).

    • Add this compound to a final concentration of 1.5 to 3 equivalents relative to the alkyne.

    • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 to 10 mM.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using a suitable method based on the properties of your product, such as size exclusion chromatography (SEC), reverse-phase HPLC, or dialysis.

General Protocol for SPAAC Reaction with this compound and a DBCO-functionalized Protein
  • Prepare Solutions:

    • DBCO-functionalized protein: Prepare at a concentration of 1-10 mg/mL in an azide-free buffer (e.g., PBS, pH 7.4).

    • This compound: Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup:

    • To the DBCO-functionalized protein solution, add the this compound stock solution to a final concentration of 10-20 molar equivalents. The final concentration of DMSO should be kept below 20% to avoid protein denaturation.

    • Gently mix the solution.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[15]

    • The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm using a UV-Vis spectrophotometer.[16]

  • Purification:

    • Remove excess this compound and other small molecules by size exclusion chromatography (desalting column) or dialysis.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound reaction_mix Combine Azide, Alkyne, and Catalyst Premix in Buffer azide->reaction_mix alkyne Alkyne-Molecule alkyne->reaction_mix catalyst_premix CuSO4 + THPTA (Catalyst Premix) catalyst_premix->reaction_mix reducer Sodium Ascorbate (Freshly Prepared) initiation Initiate with Sodium Ascorbate reducer->initiation reaction_mix->initiation incubation Incubate at RT initiation->incubation monitoring Monitor by LC-MS/HPLC incubation->monitoring purification Purify Conjugate (SEC, HPLC, Dialysis) monitoring->purification final_product Pure Conjugate purification->final_product SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound mixing Mix Azide and DBCO-Protein in Buffer azide->mixing dbco DBCO-Protein dbco->mixing incubation Incubate at RT or 4°C mixing->incubation monitoring Monitor by UV-Vis (Abs at 310 nm) incubation->monitoring purification Purify Conjugate (SEC, Dialysis) monitoring->purification final_product Pure Protein Conjugate purification->final_product Troubleshooting_Logic cluster_cuaac CuAAC cluster_spaac SPAAC cluster_staudinger Staudinger Ligation start Low Reaction Yield? cuaac_q1 Check for O2 Contamination (Degas Buffers) start->cuaac_q1 CuAAC spaac_q1 Optimize pH and Temperature? start->spaac_q1 SPAAC staudinger_q1 Using a Traceless Phosphine Reagent? start->staudinger_q1 Staudinger cuaac_q2 Using a Cu(I) Ligand? (e.g., THPTA) cuaac_q1->cuaac_q2 cuaac_q3 Buffer contains Amines? (e.g., Tris) cuaac_q2->cuaac_q3 cuaac_q4 Substrate Solubility? cuaac_q3->cuaac_q4 spaac_q2 Increase Reactant Concentration? spaac_q1->spaac_q2 spaac_q3 Check Cyclooctyne Stability? spaac_q2->spaac_q3 staudinger_q2 Observe Amine Byproduct? staudinger_q1->staudinger_q2 staudinger_q3 Protect Phosphine from Oxidation? staudinger_q2->staudinger_q3

References

How to improve the solubility of Azido-PEG5-alcohol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Azido-PEG5-alcohol and its conjugates, with a primary focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal azide group and a hydroxyl group.[1][2][3] The PEG spacer, consisting of five ethylene glycol units, generally imparts good water solubility.[1][2][4] The molecule is amphiphilic, meaning it has both hydrophilic (PEG chain) and relatively hydrophobic (azide and alcohol end-groups) characteristics, making it soluble in a range of aqueous and organic solvents.[5]

Q2: In which organic solvents can I dissolve this compound?

This compound is soluble in many common organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly recommended.[6][7] It is also soluble in dichloromethane (DCM), acetonitrile, and alcohols such as ethanol.[8][9] The use of fresh, anhydrous grade solvents is crucial, as the presence of water can reduce the solubility of the compound.[10]

Q3: My this compound conjugate precipitated when I diluted the DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous media is a common issue, often because the final concentration of the conjugate exceeds its solubility limit in the aqueous environment.[10][11] Here are several strategies to address this:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the this compound conjugate in your experiment.[10]

  • Optimize Mixing: Instead of adding the aqueous buffer directly to your stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[12]

  • Use a Co-solvent: If your experimental conditions permit, increasing the percentage of the organic co-solvent (like DMSO) in the final mixture can help maintain solubility. However, be mindful of the solvent tolerance of any biological components in your experiment.[10]

  • Gentle Heating and Sonication: After dilution, gentle warming (e.g., to 37°C) or brief sonication can help redissolve precipitated material.[10][11]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Direct dissolution in purely aqueous buffers can be challenging, especially at higher concentrations.[10] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.[7][10]

Q5: How does the molecule conjugated to this compound affect solubility?

The properties of the molecule conjugated to the this compound will significantly impact the overall solubility of the conjugate. If you conjugate a hydrophobic molecule, the water solubility of the resulting conjugate will likely decrease. Conversely, conjugating a highly polar or charged molecule may enhance aqueous solubility. The principle of "like dissolves like" is a guiding principle for predicting the solubility of the final conjugate.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound conjugates.

Problem 1: The compound is not dissolving in the chosen solvent.
Potential Cause Suggested Solution
Incorrect Solvent Choice Based on the polarity of your conjugate, select an appropriate solvent. For initial attempts with the unconjugated linker, use high-purity, anhydrous DMSO or DMF.[6][11]
Insufficient Mixing/Agitation Vortex or stir the solution for an extended period. Due to the potential for high crystallinity or viscosity, dissolution of PEG compounds can be slow.[13]
Low Temperature Gently warm the solution to 37-50°C to aid dissolution.[11][13]
Compound Degradation Ensure the compound has been stored correctly at -20°C or -80°C, protected from light and moisture, to prevent degradation that could alter its solubility.[14][15]
High Concentration Attempt to dissolve a smaller amount of the compound to create a more dilute solution.[10]
Problem 2: The compound dissolves initially but then precipitates out of solution.
Potential Cause Suggested Solution
Supersaturated Solution The initial dissolution may have been thermodynamically unstable. Try preparing a less concentrated solution.
Temperature Fluctuation If the solution was heated to dissolve, it might precipitate upon cooling. Try to maintain a constant temperature or determine the solubility at room temperature.
Change in Solvent Composition Evaporation of a volatile co-solvent can alter the solvent composition and lead to precipitation. Ensure your container is well-sealed.
Contaminated Solvent The presence of water in anhydrous organic solvents is a common cause of precipitation. Use fresh, high-purity solvents.[10][11]

Quantitative Data Summary

While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative and estimated summary based on the properties of similar short-chain PEG derivatives.

Solvent Type Estimated Solubility Notes
Water Polar ProticGoodThe hydrophilic PEG chain enhances aqueous solubility.[1]
Phosphate-Buffered Saline (PBS) Aqueous BufferModerateSolubility can be limited by salt concentration ("salting out" effect).[12]
Dimethyl Sulfoxide (DMSO) Polar AproticHighRecommended for preparing concentrated stock solutions.[6]
N,N-Dimethylformamide (DMF) Polar AproticHighAn alternative to DMSO for stock solutions.[6]
Ethanol Polar ProticGoodSoluble in many alcohols.[5][8]
Dichloromethane (DCM) NonpolarGoodPEG is soluble in many chlorinated solvents.[6][8]
Acetonitrile Polar AproticGoodAnother suitable organic solvent.[8][9]
Hexane NonpolarPoorPEG compounds are generally insoluble in most aliphatic hydrocarbons.[13]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution in DMSO
  • Equilibration: Allow the vial of this compound conjugate to warm to room temperature before opening to prevent moisture condensation.[7]

  • Weighing: In a sterile microcentrifuge tube, weigh the desired amount of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution for several minutes. If undissolved particles remain, sonicate the tube in a bath sonicator for 5-10 minutes. Gentle warming (up to 40°C) can also be applied.[10][11]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[10][14]

Protocol for Diluting Stock Solution into Aqueous Buffer
  • Prepare Buffer: Bring the desired aqueous buffer (e.g., PBS) to the experimental temperature (e.g., 37°C).

  • Vortex Buffer: Place the aqueous buffer in a suitable tube and begin vortexing or vigorous stirring.

  • Dropwise Addition: While the buffer is being agitated, add the required volume of the concentrated DMSO stock solution dropwise into the buffer.[12]

  • Final Mix: Continue to vortex or stir the final solution for a few minutes to ensure homogeneity.

  • Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, brief sonication may help.[10]

Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Workflow for this compound Conjugate Solubility start Start: Solubility Issue (Precipitation / Incomplete Dissolution) check_solvent Is the solvent appropriate for the conjugate's polarity? start->check_solvent change_solvent Action: Select a more appropriate solvent (e.g., DMSO). check_solvent->change_solvent No check_conc Is the concentration too high? check_solvent->check_conc Yes change_solvent->check_conc lower_conc Action: Prepare a more dilute solution. check_conc->lower_conc Yes check_mixing Is the mixing method adequate? check_conc->check_mixing No lower_conc->check_mixing improve_mixing Action: Vortex, sonicate, and/or gently warm the solution. check_mixing->improve_mixing Yes check_dilution Did precipitation occur upon aqueous dilution? check_mixing->check_dilution No improve_mixing->check_dilution optimize_dilution Action: Add stock dropwise to vortexing buffer. Consider co-solvents. check_dilution->optimize_dilution Yes check_purity Are you using high-purity, anhydrous solvents? check_dilution->check_purity No optimize_dilution->check_purity use_fresh_solvent Action: Use fresh, anhydrous solvents (e.g., DMSO). check_purity->use_fresh_solvent No success Success: Compound is fully dissolved. check_purity->success Yes use_fresh_solvent->success

Caption: A step-by-step workflow to diagnose and resolve solubility issues with this compound conjugates.

Logical Relationship for Solution Preparation

G Preparation of Working Solution compound This compound Conjugate (Solid) stock_prep Prepare Concentrated Stock (Vortex, Sonicate, Warm) compound->stock_prep dmso Anhydrous DMSO dmso->stock_prep stock_solution Concentrated Stock Solution (e.g., 10-50 mM in DMSO) stock_prep->stock_solution dilution Dilute Stock into Buffer (Dropwise addition to vortexing buffer) stock_solution->dilution aq_buffer Aqueous Buffer (e.g., PBS) aq_buffer->dilution working_solution Final Working Solution (Clear and Homogeneous) dilution->working_solution

Caption: Logical flow for preparing a final working solution of an this compound conjugate.

References

Azido-PEG5-alcohol Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the purification of Azido-PEG5-alcohol. Address common challenges with practical solutions, detailed protocols, and comparative data to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

The primary impurities typically arise from the synthesis process, which often involves the azidation of a PEG-alcohol precursor. Common impurities include:

  • Unreacted Starting Material: The corresponding PEG5-alcohol that did not undergo azidation.

  • Di-substituted Byproducts: If starting from a PEG-diol, you may have di-azido PEG byproducts.

  • Residual Reagents: Salts (like sodium azide) and tosylates or mesylates from the activation of the hydroxyl group.[1]

Q2: Why is my this compound streaking or showing poor separation on a silica TLC plate?

This is a common issue due to the high polarity and hydrophilic nature of short-chain PEG compounds.

  • High Polarity: The molecule has a strong affinity for the polar silica gel stationary phase, which can lead to streaking.[2]

  • Inappropriate Solvent System: The mobile phase may not be polar enough to effectively elute the compound, or it may be too polar, causing it to move with the solvent front without separation.

  • Overloading: Applying too much of the sample to the TLC plate can saturate the stationary phase.

Q3: How can I visualize this compound on a TLC plate since it lacks a UV chromophore?

Standard UV visualization is ineffective for this compound.[3] Use a chemical stain for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds with oxidizable groups like alcohols. The PEG linker will be oxidized, appearing as a yellow or white spot on a purple background.[3]

  • Ninhydrin Staining Protocol for Azides: A highly effective two-step method involves first reducing the azide to an amine on the TLC plate using triphenylphosphine (PPh₃), followed by staining with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[4][5][6][7]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause the compound to appear as a temporary brown spot.[3]

Q4: What safety precautions are necessary when handling this compound?

Organic azides are energetic compounds and require careful handling.

  • Avoid Heavy Metals: Do not use metal spatulas, as azides can form shock-sensitive and explosive metal azides.[8]

  • Avoid Halogenated Solvents: Do not use solvents like dichloromethane or chloroform in reactions, as they can form extremely unstable di- and tri-azidomethane.[8]

  • Stability: The stability of organic azides is related to their carbon-to-nitrogen ratio. While PEG provides some dilution of the energetic azide group, it is crucial to handle the compound with care, avoiding heat, shock, and friction.[8][9][10]

Troubleshooting Purification by Column Chromatography

This section addresses specific problems encountered during silica gel column chromatography of this compound.

Problem 1: The product is not eluting from the column or recovery is very low.

  • Potential Cause: The solvent system is not polar enough. The highly polar this compound is irreversibly adsorbed onto the silica gel.[3][11]

  • Solution: Increase the polarity of the mobile phase. A gradient elution is highly recommended. Start with a less polar system (e.g., 100% Ethyl Acetate) and gradually introduce a more polar solvent like Methanol. For highly polar compounds, a common solvent system is Dichloromethane (DCM) and Methanol.[3] Adding a small percentage of ammonium hydroxide to the mobile phase can sometimes help with peak shape and recovery for polar compounds.

Problem 2: The product co-elutes with the starting PEG5-alcohol.

  • Potential Cause: The polarity difference between the azide and the alcohol is insufficient for separation with the chosen solvent system.[12]

  • Solution:

    • Fine-tune the Solvent Gradient: Switch to a solvent system with different selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system based on DCM/Methanol.[3]

    • Use a Different Stationary Phase: Consider using reverse-phase (C18) chromatography.[3][13] In this technique, the non-polar C18 stationary phase will cause the more polar this compound to elute earlier than the slightly less polar starting alcohol when using a polar mobile phase like a water/acetonitrile gradient.[14]

Problem 3: The purified fractions still contain unknown impurities.

  • Potential Cause: The impurity may be a structurally similar byproduct, such as a di-azido PEG, or the azide group may be degrading during purification.

  • Solution:

    • Analytical Confirmation: Use LC-MS to identify the mass of the impurity and confirm if it is related to the product.[12]

    • Orthogonal Purification: If normal-phase chromatography is insufficient, re-purify the material using an orthogonal method like preparative HPLC with a C18 column.[12] This provides a different separation mechanism that can resolve challenging impurities.

    • Check Stability: Ensure the purification is performed promptly and avoid exposing the compound to excessive heat or light to prevent degradation of the azide group.[8]

Data Summary: Purification Methods & Conditions

The tables below summarize common purification parameters and analytical techniques for PEG derivatives.

Table 1: Comparison of Purification Techniques

TechniqueStationary PhaseMobile PhaseBest ForProsCons
Normal-Phase Column Chromatography Silica Gel[15]Non-polar to polar organic solvents (e.g., Hex/EtOAc, DCM/MeOH)Large-scale purification; Separating compounds with moderate polarity differences.Cost-effective; Scalable.Can lead to poor recovery for very polar compounds; Lower resolution than HPLC.[3]
Reverse-Phase HPLC (RP-HPLC) C18 Silica[11]Polar solvents (e.g., Water/Acetonitrile, Water/Methanol)[14]High-resolution separation of polar compounds; Purity analysis.High resolution and purity; Good for separating closely related species.[14][16]More expensive; Limited to smaller scales.
Size-Exclusion Chromatography (SEC) Porous polymer beadsAqueous or organic solventsSeparating based on molecular size.Gentle method; Can remove salts and small molecule reagents.Does not separate molecules of similar size (e.g., product vs. starting material).[17]

Table 2: Recommended Starting Conditions for Chromatography

MethodParameterRecommended Value / RangeNotes
TLC Analysis Mobile Phase (Silica)Try various ratios of DCM:MeOH (e.g., 98:2, 95:5, 90:10)Aim for an Rf value of 0.2-0.4 for the product to ensure good separation on the column.
Silica Column Elution MethodGradient ElutionStart with 100% DCM and gradually increase the percentage of MeOH. This provides the best resolution.
RP-HPLC Mobile PhaseWater (A) and Acetonitrile (B), often with 0.1% TFA or Formic Acid[12]A gradient of 5% to 95% B over 20-30 minutes is a good starting point for method development.[12]

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol outlines a standard procedure for purifying this compound on a silica gel column.

  • TLC Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 98:2 DCM:MeOH, 95:5 DCM:MeOH).

    • Visualize the plate using a potassium permanganate stain.[3]

    • Select the solvent system that provides good separation between the product and major impurities, with a product Rf of ~0.3.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • Gradually increase the polarity by adding more methanol according to a predefined gradient. A step gradient (e.g., 250 mL of 1% MeOH, then 250 mL of 2% MeOH, etc.) is often effective.

    • Collect fractions in an organized series of test tubes.[3]

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop and stain the plate to identify the fractions containing the pure product.

    • Pool the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Concentrate Solvent Removal (Rotovap) Crude->Concentrate TLC_Dev TLC Method Development Concentrate->TLC_Dev Small Sample Column Silica Gel Column Chromatography Concentrate->Column Bulk Material TLC_Dev->Column Determines Solvent System TLC_Analysis TLC Analysis of Fractions Column->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Identify Pure Fractions Final_Evap Final Solvent Removal Pool->Final_Evap Product Pure This compound Final_Evap->Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Poor Purification Result CoElution Product Co-elutes with Impurity Start->CoElution LowYield Low Product Recovery Start->LowYield Solvent Adjust Solvent Gradient (e.g., DCM/MeOH) CoElution->Solvent Cause: Poor Resolution ReversePhase Switch to Reverse Phase (C18) HPLC CoElution->ReversePhase Cause: Similar Polarity Polarity Increase Mobile Phase Polarity LowYield->Polarity Cause: Irreversible Adsorption DryLoad Use Dry Loading Technique LowYield->DryLoad Cause: Poor Solubility during Loading

Caption: Troubleshooting decision tree for column chromatography.

References

Impact of temperature on Azido-PEG5-alcohol reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature on the reaction efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

This compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C. Before use, it is recommended to bring the vial to room temperature to prevent moisture condensation.

Q2: How does temperature generally affect the reaction efficiency of this compound?

Temperature is a critical parameter in reactions involving this compound. The optimal temperature depends on the type of click chemistry reaction being performed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). For CuAAC, while the reaction is robust over a broad temperature range, a study on a similar PEG conjugate found 35°C to be optimal, with higher temperatures potentially reducing the yield.[1] SPAAC reactions are often carried out at room temperature or 37°C.

Q3: Can this compound reactions be performed at refrigerated temperatures (e.g., 4°C)?

Yes, particularly for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving sensitive biomolecules, an overnight incubation at 4°C is a viable option.[2] For CuAAC reactions, lower temperatures will slow down the reaction rate, so room temperature is more common.

Q4: Is it possible to use elevated temperatures to speed up the reaction?

For some CuAAC reactions, elevated temperatures (e.g., 50°C to 100°C) have been used to increase the reaction rate.[3][4] However, for PEG conjugates, it has been noted that increasing the temperature can have a negative effect on the yield.[1] Therefore, any increase in temperature should be carefully optimized. For SPAAC, the reaction is typically fast enough at room temperature, and elevated temperatures are usually not necessary.

Q5: How does the choice of catalyst influence the optimal reaction temperature for CuAAC reactions?

The catalyst system can influence the optimal temperature. While many modern copper-chelating ligands allow the reaction to proceed efficiently at room temperature, some catalyst systems may require heating to achieve a desirable reaction rate.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low or no product yield in CuAAC reaction Suboptimal Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate, or too high, causing degradation of the azide or catalyst.Start with a reaction temperature of 25-37°C. If the reaction is slow, a modest increase in temperature (e.g., to 40-50°C) can be tested. Monitor for any signs of degradation. For PEG conjugates, an optimal temperature of 35°C has been reported.[1]
Catalyst Inactivity: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.Ensure all reagents and solvents are deoxygenated. Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Consider using a copper-chelating ligand like TBTA or THPTA to protect the Cu(I) catalyst.
Low product yield in SPAAC reaction Insufficient Incubation Time at Low Temperature: If performing the reaction at 4°C, the incubation time may not be long enough for complete conversion.For reactions at 4°C, allow for a longer incubation period, such as overnight.[2]
Steric Hindrance: The temperature may not be sufficient to overcome the activation energy barrier for sterically hindered substrates.Consider running the reaction at room temperature or 37°C for a few hours to increase the reaction rate.
Side product formation High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of side products.Reduce the reaction temperature. For most applications with this compound, reactions at room temperature or 37°C are sufficient.
Inconsistent reaction efficiency Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction outcomes.Use a water bath, incubator, or other temperature-controlled device to maintain a stable reaction temperature.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a CuAAC reaction with this compound.

1. Reagent Preparation:

  • Dissolve this compound and the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or a mixture with water).

  • Prepare fresh stock solutions of:

    • Copper(II) sulfate (CuSO₄) in water.

    • Sodium ascorbate in water.

    • A copper-chelating ligand (e.g., THPTA) in water.

2. Reaction Setup:

  • In a reaction vessel, combine the solutions of this compound and the alkyne.

  • Add the ligand solution, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

3. Reaction Conditions:

  • Stir the reaction mixture at a controlled temperature, typically between 25°C and 37°C.

  • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or TLC). Reaction times can range from 1 to 24 hours.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for a copper-free SPAAC reaction with this compound.

1. Reagent Preparation:

  • Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Dissolve the strained alkyne (e.g., DBCO or BCN derivative) in a compatible solvent (e.g., DMSO).

2. Reaction Setup:

  • Combine the this compound solution with the strained alkyne solution. A slight excess of one reagent may be used to drive the reaction to completion.

3. Reaction Conditions:

  • Incubate the reaction mixture at the desired temperature. Common conditions include:

    • Room temperature (20-25°C) for 1-4 hours.

    • 37°C for 1-2 hours.

    • 4°C overnight.[2]

  • Monitor the reaction progress by LC-MS or another suitable method.

Quantitative Data Summary

Reaction TypeReactantsTemperature (°C)Time (h)Yield (%)Reference
CuAACmPEG-alkyne and 4-azidomethyl-7-methoxycoumarin352482.32[1]
CuAACmPEG-alkyne and 4-azidomethyl-7-methoxycoumarin354887.14[1]
SPAACAzide-modified antibody and DBCO-payloadRoom Temperature4-12Not specified[2]
SPAACAzide-modified antibody and DBCO-payload4OvernightNot specified[2]

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis & Purification azido_peg This compound Solution mix Mix Reactants azido_peg->mix alkyne Alkyne Solution alkyne->mix temp_control Controlled Temperature (e.g., 25-37°C) mix->temp_control monitoring Reaction Monitoring (LC-MS, TLC) temp_control->monitoring purification Product Purification monitoring->purification

Caption: A typical experimental workflow for an this compound reaction.

temp_decision_tree start Start: Choose Reaction Type cuaac CuAAC start->cuaac spaac SPAAC start->spaac cuaac_temp Sensitive Biomolecules? cuaac->cuaac_temp spaac_temp Sensitive Biomolecules? spaac->spaac_temp cuaac_yes 25-37°C cuaac_temp->cuaac_yes Yes cuaac_no Consider 25-50°C (Optimize) cuaac_temp->cuaac_no No spaac_yes 4°C Overnight or Room Temp (short time) spaac_temp->spaac_yes Yes spaac_no Room Temp or 37°C spaac_temp->spaac_no No

Caption: Decision tree for selecting reaction temperature.

References

Addressing steric hindrance in Azido-PEG5-alcohol bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG5-alcohol in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical linker molecule used in bioconjugation. It consists of a five-unit polyethylene glycol (PEG) chain with an azide group (-N3) at one end and a hydroxyl group (-OH) at the other.[1][2][3] The azide group allows for highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate it to molecules containing an alkyne group.[4] The PEG chain itself is hydrophilic and flexible, which can improve the solubility and stability of the resulting conjugate and act as a spacer to reduce steric hindrance between the conjugated molecules.[5][6][7] It is commonly used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4]

Q2: What is steric hindrance and how does it affect my this compound bioconjugation?

A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[5] In the context of this compound bioconjugation, steric hindrance can occur when the azide group on the PEG linker is physically blocked from approaching the alkyne group on your target molecule, or vice versa. This can be caused by the three-dimensional structure of your protein or other biomolecule near the conjugation site.[8] The PEG chain itself, while often used to mitigate steric hindrance, can sometimes contribute to it in crowded molecular environments.[5]

Q3: What are the signs that steric hindrance might be negatively impacting my conjugation reaction?

A3: Common indicators of steric hindrance in your bioconjugation reaction include:

  • Low conjugation yield: The amount of final conjugated product is significantly lower than expected.[8]

  • Incomplete reaction: A significant portion of your starting materials remains unreacted even after extended reaction times or with an excess of one reactant.

  • Reaction variability: Inconsistent results between batches, suggesting sensitivity to minor conformational changes in your biomolecules.

  • Loss of biological activity: If the conjugation site is near an active site or binding interface, the PEG linker may block its function.

Q4: Can the length of the PEG linker affect steric hindrance?

A4: Yes, the length of the PEG linker is a critical factor.[5]

  • Too short: A short linker, like this compound, may not provide enough separation between bulky biomolecules, leading to a steric clash that prevents efficient conjugation.[5]

  • Too long: While longer PEG chains can increase flexibility and reach, excessively long chains can sometimes fold back and block the reactive group.

Choosing the optimal PEG linker length is often a balance between providing sufficient spacing and avoiding unwanted interactions.[6]

Troubleshooting Guides

Problem 1: Low or No Conjugation Product Formation

This is one of the most common issues and can often be attributed to steric hindrance or other reaction parameters.

G cluster_start Start cluster_resolution Resolution start Low/No Product reagent_quality Verify Reagent Quality (Azide & Alkyne) start->reagent_quality reaction_conditions Confirm Reaction Conditions (pH, Temp, Catalyst) reagent_quality->reaction_conditions optimize_reactant_ratio Optimize Reactant Ratio (Increase excess of one reactant) reaction_conditions->optimize_reactant_ratio increase_linker_length Increase PEG Linker Length (e.g., PEG8, PEG12) change_conjugation_site Change Conjugation Site (Site-Directed Mutagenesis) increase_linker_length->change_conjugation_site success Successful Conjugation change_conjugation_site->success extend_reaction_time Extend Reaction Time optimize_reactant_ratio->extend_reaction_time extend_reaction_time->increase_linker_length

Caption: Troubleshooting workflow for low or no bioconjugation product.

Potential Cause Recommended Solution
Steric Hindrance at Conjugation Site 1. Increase Linker Length: Switch to a longer Azido-PEG linker (e.g., Azido-PEG8, Azido-PEG12) to provide more distance between the biomolecule and the reactive group. 2. Change Conjugation Site: If possible, move the alkyne-functionalized residue to a more accessible region of the biomolecule through site-directed mutagenesis.[8] 3. Optimize Reaction Temperature: Slightly increasing the reaction temperature may provide more conformational flexibility to the biomolecules, potentially exposing the reactive sites. Monitor for protein denaturation.
Suboptimal Reaction Conditions 1. Optimize pH: Ensure the reaction buffer pH is optimal for your specific click chemistry reaction (e.g., for CuAAC, a slightly basic pH is often preferred). 2. Catalyst/Reagent Concentration: For CuAAC, ensure the copper catalyst and reducing agent are fresh and at the correct concentrations. For SPAAC, ensure the strained alkyne is not degraded.
Incorrect Reactant Stoichiometry Optimize Molar Ratio: Systematically vary the molar ratio of this compound to your alkyne-modified biomolecule. A higher excess of the smaller PEG linker (e.g., 10-20 fold) may be required to drive the reaction to completion.[5]
Reagent Quality Verify Reagents: Confirm the purity and integrity of both your this compound and your alkyne-functionalized molecule. The azide and alkyne groups can degrade under certain conditions.
Problem 2: Conjugate Exhibits Reduced or No Biological Activity

This issue suggests that the conjugation is interfering with the biomolecule's function.

G cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_validation Validation start Reduced/No Activity active_site_blockage Conjugation at/near Active Site start->active_site_blockage conformational_change Linker-Induced Conformational Change start->conformational_change change_site Change Conjugation Site active_site_blockage->change_site change_linker_length Modify Linker Length (Shorter or Longer) conformational_change->change_linker_length activity_assay Perform Functional Assay change_site->activity_assay change_linker_length->activity_assay structural_analysis Structural Analysis (e.g., CD) activity_assay->structural_analysis

Caption: Logical approach to troubleshooting loss of biological activity.

Potential Cause Recommended Solution
Conjugation Site is in or near a Functionally Important Region 1. Relocate the Conjugation Site: Use site-directed mutagenesis to move the alkyne handle to a region of the biomolecule that is known to be distal from active sites or binding interfaces.[8] 2. Use a Cleavable Linker: If the PEG linker is only needed for a specific purpose (e.g., delivery), consider using a cleavable version that can be removed to restore the biomolecule's function.
Conjugate Causes a Conformational Change 1. Vary PEG Linker Length: A shorter or longer PEG chain may alter the way the conjugate interacts with the biomolecule, potentially preventing a negative conformational change. 2. Characterize the Conjugate's Structure: Use techniques like circular dichroism (CD) spectroscopy to determine if the secondary or tertiary structure of your biomolecule has been altered upon conjugation.[5]
Aggregation of the Conjugate Improve Solubility: The hydrophilic PEG linker should improve solubility.[6] If aggregation is still observed, consider optimizing the buffer conditions (e.g., pH, ionic strength, additives).

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for conjugating this compound to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare Protein Solution: Adjust the concentration of your alkyne-modified protein to 1-5 mg/mL in the reaction buffer.

  • Prepare this compound: Dissolve this compound in DMSO to a stock concentration of 100 mM.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO4 with 5 µL of 50 mM THPTA. Let it sit for 2-3 minutes.

  • Initiate Conjugation:

    • To your protein solution, add the desired molar excess of this compound (e.g., 10-fold molar excess). Mix gently.

    • Add the CuSO4/THPTA premix to a final concentration of 1 mM copper.

    • Add the freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove excess reagents and byproducts by SEC or dialysis against a suitable buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for conjugating this compound to a protein modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare Protein Solution: Adjust the concentration of your strained alkyne-modified protein to 1-5 mg/mL.

  • Prepare this compound: Dissolve this compound in DMSO to a stock concentration of 100 mM.

  • Initiate Conjugation: Add a 3- to 10-fold molar excess of the dissolved this compound to the protein solution. Mix gently.

  • Incubation: Incubate the reaction at 4°C for 4-24 hours or at room temperature for 2-12 hours. The optimal time and temperature will depend on the specific strained alkyne used.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.

Data Presentation

Table 1: Effect of PEG Linker Length on Conjugation Efficiency

This table presents hypothetical data on how varying the PEG linker length can impact the efficiency of a CuAAC reaction with a sterically hindered protein.

LinkerMolar Excess of LinkerReaction Time (hours)Conjugation Efficiency (%)
Azido-PEG5 -alcohol20x435
Azido-PEG8 -alcohol20x465
Azido-PEG12 -alcohol20x485
Azido-PEG24 -alcohol20x482

Conjugation efficiency was determined by HPLC analysis.

Table 2: Impact of Conjugate on Biological Activity

This table shows representative data on how the conjugation site and linker length can affect the biological activity of an enzyme.

ConjugateConjugation SiteRelative Activity (%)
Unmodified EnzymeN/A100
Enzyme-PEG5-conjugateNear Active Site15
Enzyme-PEG5-conjugateDistal to Active Site92
Enzyme-PEG12-conjugateNear Active Site5
Enzyme-PEG12-conjugateDistal to Active Site88

Relative activity was measured using a standard enzymatic assay.

References

Common mistakes to avoid when using Azido-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azido-PEG5-alcohol

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic polyethylene glycol (PEG) linker containing an azide group (-N3) at one end and a hydroxyl group (-OH) at the other.[1][2][3] The PEG spacer consists of five ethylene glycol units, which enhances the water solubility of molecules it is attached to.[1][2][3] Its primary applications are in bioconjugation, particularly in "click chemistry" reactions.[2][3] It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The azide group can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN via strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[1][2] The terminal hydroxyl group can be further modified or replaced with other functional groups.[1][2]

Q2: How should I store and handle this compound?

For long-term stability, this compound should be stored at -20°C.[2] Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent moisture condensation. For experimental use, prepare fresh stock solutions in an appropriate anhydrous solvent such as DMSO or DMF.[4] It is not recommended to store the compound in solution for extended periods.[5]

Q3: In which solvents is this compound soluble?

This compound is soluble in water and a variety of organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[2] The hydrophilic PEG spacer increases its solubility in aqueous media.[1][3]

Troubleshooting Guide

Low reaction yields, incomplete reactions, or unexpected side products can be common hurdles in bioconjugation experiments. This guide addresses some of the most frequent issues encountered when using this compound.

Q4: My copper-catalyzed click chemistry (CuAAC) reaction is showing low yield. What are the common causes and solutions?

Low yields in CuAAC reactions are often due to several factors. The most critical is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state. Other common issues include reagent quality and suboptimal reaction conditions. A summary of potential causes and solutions is provided in the table below.

Symptom Potential Cause Suggested Solution
No reaction or very slow reaction Inactive catalyst (Cu(II) form)Degas solvents thoroughly to remove oxygen. Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Work under an inert atmosphere (e.g., nitrogen or argon).[6]
Poor reagent qualityVerify the purity and integrity of this compound and the alkyne-containing molecule using analytical methods like NMR or mass spectrometry.
Steric hindranceIf the reactive sites are sterically hindered, consider increasing the reaction temperature or prolonging the reaction time. Using a longer PEG linker might also be beneficial.
Formation of a precipitate Poor solubility of reactants or catalystAdd a co-solvent like DMSO or DMF to improve solubility. Ensure the final concentration of the organic solvent is compatible with your biomolecules, especially proteins.[7][8]
Aggregation of biomoleculesAdjust the pH or ionic strength of the reaction buffer. Gentle agitation during the reaction can also prevent aggregation.[8]
Low conjugation efficiency Incorrect stoichiometryOptimize the ratio of azide to alkyne. A slight excess of one reagent can drive the reaction to completion.[7]
Copper sequestration by biomoleculeIf your biomolecule has functional groups that can chelate copper, this may reduce the catalyst's availability. In such cases, using a copper-chelating ligand like THPTA is highly recommended.[8][9]

Q5: I am observing low yields in my strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. What should I check?

SPAAC reactions are generally robust, but low yields can still occur. Common culprits include reagent instability, steric hindrance, and solubility issues.

Symptom Potential Cause Suggested Solution
Low reaction yield Degradation of strained cyclooctyne (e.g., DBCO, BCN)Store strained cyclooctynes under the recommended conditions (typically cold and protected from light). Avoid harsh acidic conditions.[7]
Steric hindranceThe bulky nature of the reactants can physically block the azide and cyclooctyne groups. The PEG linker in this compound helps to mitigate this, but if the issue persists, consider a linker with a longer PEG chain.[7]
Poor solubility of reactantsEnsure both the azide and cyclooctyne-containing molecules are fully dissolved in the reaction buffer. A co-solvent like DMSO can be used, but keep its final concentration low to avoid denaturing proteins.[7]
Incorrect stoichiometryAn inappropriate ratio of azide to cyclooctyne can lead to incomplete reaction. A 1.5 to 2-fold excess of the less critical component is often recommended.[7]
Suboptimal reaction conditionspH, buffer composition, and temperature can influence reaction kinetics. Ensure the reaction is performed under optimal conditions for your specific system.[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a CuAAC reaction. Optimization of reactant concentrations, solvent, and reaction time may be necessary for specific applications.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassed water and solvents

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in degassed DMSO or water.

    • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-containing molecule to the reaction buffer.

    • Add the this compound stock solution. A 1.5 to 2-fold molar excess of the azide is a good starting point.

    • Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 ratio of copper to ligand is often used.[6] Add this premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Seal the reaction tube and mix the components gently.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified. For biomolecules, purification methods like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) are commonly used to remove excess reagents and byproducts.[10][]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for a copper-free click reaction.

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO or BCN) functionalized molecule

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or the reaction buffer.

    • Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction tube, dissolve the strained alkyne-functionalized molecule in the reaction buffer.

    • Add the this compound stock solution. A 1.5 to 2-fold molar excess is a common starting point.

    • If solubility is an issue, ensure the final concentration of any organic co-solvent is kept low (typically <10%) to maintain the integrity of biomolecules.[1]

  • Reaction Conditions:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[4] Reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE for protein conjugations.[4]

  • Purification:

    • After the reaction is complete, purify the conjugate to remove any unreacted starting materials. Suitable purification methods include SEC, IEX, HIC, or reversed-phase HPLC.[1][]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 This compound Stock Solution mix Combine Reactants in Buffer reagent1->mix reagent2 Alkyne-Molecule Stock Solution reagent2->mix reagent3 CuSO4/THPTA Premix reagent3->mix reagent4 Sodium Ascorbate (Fresh) initiate Add Sodium Ascorbate to Initiate mix->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor purify Purify Conjugate (SEC, IEX, HIC) monitor->purify

Caption: Experimental workflow for a typical CuAAC reaction.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 This compound Stock Solution mix Combine Reactants in Buffer reagent1->mix reagent2 Strained Alkyne Stock Solution reagent2->mix incubate Incubate at RT or 4°C (2-24 hours) mix->incubate monitor Monitor Progress (LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, HPLC) monitor->purify

Caption: Experimental workflow for a typical SPAAC reaction.

Troubleshooting_Logic start Low Reaction Yield? catalyst Check Catalyst Activity (CuAAC) start->catalyst CuAAC? reagents Verify Reagent Quality (Purity, Stability) start->reagents SPAAC or CuAAC catalyst->reagents conditions Optimize Reaction Conditions (Temp, Time, pH) reagents->conditions solubility Address Solubility Issues (Co-solvents) conditions->solubility sterics Consider Steric Hindrance solubility->sterics success Improved Yield sterics->success

Caption: Logical troubleshooting flow for low reaction yields.

References

Technical Support Center: Optimizing Reactions with Azido-PEG5-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the use of Azido-PEG5-alcohol in your PROTAC synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in PROTAC synthesis?

A1: this compound is a versatile, hydrophilic linker used in PROTAC synthesis.[1] Its primary application is to connect the target protein ligand and the E3 ligase ligand. The azide (N3) group allows for highly efficient and specific "click chemistry" reactions, while the terminal alcohol (-OH) group provides a point for further modification or direct conjugation.[1] The PEG5 (pentaethylene glycol) portion of the linker enhances the solubility and permeability of the final PROTAC molecule, which can otherwise be challenging with these large and often lipophilic compounds.[1][2]

Q2: Which ligation chemistries are compatible with the azide group on this compound?

A2: The azide group is amenable to several bioorthogonal ligation reactions. The two most common methods for incorporating this compound into a PROTAC are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly robust and high-yielding click chemistry reaction that joins the azide with a terminal alkyne to form a stable triazole ring.[3][4]

  • Staudinger Ligation: This reaction forms a stable amide bond between the azide and a phosphine-based reagent.[] It is a metal-free alternative to CuAAC, which can be advantageous when working with sensitive biological molecules.[6]

Q3: How does the PEG linker in this compound affect the properties of the final PROTAC?

A3: The PEG linker significantly influences the physicochemical properties of the PROTAC. Its hydrophilic nature generally improves the solubility of the entire molecule.[1] The flexibility of the PEG chain is also critical for allowing the two ends of the PROTAC (the warhead and the E3 ligase ligand) to orient themselves correctly for the formation of a stable and productive ternary complex, which is essential for target protein degradation.[1][2] However, the increased polarity from the PEG linker can sometimes pose challenges during purification.[7]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Slow or Incomplete CuAAC Reaction

Possible Cause Troubleshooting Steps
Catalyst (Cu(I)) Inactivation The active Cu(I) catalyst can be oxidized to inactive Cu(II). Ensure fresh reducing agent (e.g., sodium ascorbate) is used. Work under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure.[7]
Insufficient Catalyst Increase the concentration of the copper source (e.g., CuSO4) and the reducing agent. The use of a copper-stabilizing ligand, such as THPTA or BTTAA, can also improve catalytic efficiency.
Poor Solvent Choice While DMF and DMSO are common, ensure your starting materials are fully dissolved. A mixture of solvents, such as DMSO/t-BuOH or water, may be necessary.[8]
Low Reaction Temperature Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, although this should be done with caution to avoid degradation of sensitive substrates.
Steric Hindrance The bulky nature of the PROTAC components can slow down the reaction. Allow for longer reaction times (up to 24-48 hours) and monitor progress by LC-MS.

Problem: Low Yield of PROTAC Product after CuAAC

Possible Cause Troubleshooting Steps
Side Reactions If your PROTAC components contain other reactive functional groups (e.g., thiols), they may interfere with the reaction or lead to byproducts. Consider protecting sensitive functional groups before the click reaction.[7]
Degradation of Starting Materials Confirm the purity and integrity of your this compound and alkyne-functionalized ligand via NMR or LC-MS before starting the reaction.[7]
Purification Issues The high polarity of PEGylated PROTACs can lead to poor recovery from normal-phase silica gel chromatography.[7] Consider using reverse-phase HPLC for purification.
Staudinger Ligation

Problem: Slow or Inefficient Staudinger Ligation

Possible Cause Troubleshooting Steps
Suboptimal Phosphine Reagent The choice of phosphine is critical. For traceless Staudinger ligations, phosphinothioesters are commonly used. The reaction rate is dependent on the specific phosphine used.[9]
Hydrolysis of Iminophosphorane Intermediate In the presence of water, the iminophosphorane intermediate can be hydrolyzed back to the amine and phosphine oxide, reducing the yield of the desired amide product. Ensure anhydrous conditions if the desired outcome is not the reduced amine.
Low Reagent Concentration The Staudinger ligation is a bimolecular reaction, so its rate is dependent on the concentration of both the azide and the phosphine. Increasing the concentration of the reactants can improve the reaction time.[9]

Quantitative Data Summary

The following tables provide estimated reaction parameters for CuAAC and Staudinger ligation with PEGylated azides. Note that optimal conditions should be determined empirically for each specific PROTAC synthesis.

Table 1: Typical Reaction Parameters for CuAAC with this compound

ParameterTypical RangeNotes
Reaction Time 1 - 24 hoursMonitor by LC-MS. Most of the reaction often occurs within the first 24 hours.[10]
Temperature Room Temperature to 50°CHigher temperatures can increase rate but may risk degradation.
Solvent DMF, DMSO, t-BuOH/H2OEnsure all components are fully solubilized.
Catalyst CuSO4 (0.1-0.25 eq)
Reducing Agent Sodium Ascorbate (5-10 eq)Must be in excess to keep copper in the Cu(I) state.
Ligand (optional) THPTA, BTTAA (1-5 eq)Can accelerate the reaction and protect biomolecules.

Table 2: Kinetic Data for Traceless Staudinger Ligation

ParameterValueNotes
Reaction Type Traceless Staudinger LigationMediated by (diphenylphosphino)methanethiol.
Second-Order Rate Constant (k) 7.7 x 10⁻³ M⁻¹s⁻¹This value can be used to estimate reaction times based on reactant concentrations.[9]
Typical Reaction Time 12 - 24 hoursHighly dependent on concentration and specific substrates.
Solvent THF/H2O, DMF
Temperature Room Temperature

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes a general method for conjugating an alkyne-functionalized ligand to this compound.

Materials:

  • Alkyne-functionalized ligand (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) Sulfate (CuSO4) (0.1 eq)

  • Sodium Ascorbate (5 eq)

  • Solvent (e.g., DMF or a 1:1 mixture of t-BuOH and water)

Procedure:

  • Dissolve the alkyne-functionalized ligand and this compound in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a stock solution of CuSO4 and a stock solution of sodium ascorbate.

  • Add the CuSO4 solution to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The solution may change color.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-12 hours).[7]

  • Upon completion, the reaction mixture can be quenched with water and the product extracted with an appropriate organic solvent.

  • Purify the final PROTAC product, preferably by reverse-phase HPLC.

Protocol 2: General Procedure for Traceless Staudinger Ligation

This protocol outlines a general method for forming an amide bond between a phosphinothioester-functionalized ligand and this compound.

Materials:

  • Phosphinothioester-functionalized ligand (1.0 eq)

  • This compound (1.2 eq)

  • Solvent (e.g., anhydrous THF or DMF)

  • Water (for hydrolysis step)

Procedure:

  • Dissolve the phosphinothioester-functionalized ligand and this compound in the anhydrous solvent under an inert atmosphere (e.g., argon).

  • Stir the reaction at room temperature.

  • Monitor the formation of the iminophosphorane intermediate by LC-MS or NMR. This step can take several hours.

  • Once the formation of the intermediate is complete, add water to the reaction mixture to facilitate the intramolecular rearrangement and hydrolysis to form the final amide bond.

  • Continue to stir for an additional 2-8 hours.

  • Monitor the formation of the final product by LC-MS.

  • Purify the final PROTAC product by an appropriate chromatographic method.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis via Click Chemistry cluster_0 Reactant Preparation cluster_1 CuAAC Reaction cluster_2 Purification and Analysis Alkyne_Ligand Alkyne-Functionalized Target Ligand Reaction CuSO4, Na-Ascorbate Solvent (e.g., DMF) Room Temperature Alkyne_Ligand->Reaction Azido_PEG This compound Azido_PEG->Reaction PROTAC PROTAC with Triazole-PEG5 Linker Reaction->PROTAC Formation Purification HPLC Purification PROTAC->Purification Analysis LC-MS / NMR Characterization Purification->Analysis

Caption: Workflow for PROTAC synthesis using CuAAC (Click Chemistry).

Staudinger_Ligation_Workflow PROTAC Synthesis via Staudinger Ligation cluster_0 Reactant Preparation cluster_1 Reaction Steps cluster_2 Final Product Phosphine_Ligand Phosphinothioester- Functionalized Ligand Iminophosphorane Iminophosphorane Intermediate Phosphine_Ligand->Iminophosphorane Azido_PEG This compound Azido_PEG->Iminophosphorane Hydrolysis Intramolecular Rearrangement + H2O Iminophosphorane->Hydrolysis PROTAC PROTAC with Amide-PEG5 Linker Hydrolysis->PROTAC

Caption: Workflow for PROTAC synthesis using Staudinger Ligation.

Troubleshooting_Logic Troubleshooting Logic for Slow Reactions Start Slow or Incomplete Reaction Check_Purity Check Starting Material Purity? Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions? Check_Purity->Optimize_Conditions Yes Purify Re-purify Starting Materials Check_Purity->Purify No Consider_Alternative Consider Alternative Chemistry? Optimize_Conditions->Consider_Alternative No Improvement Increase_Temp Increase Temperature or Concentration Optimize_Conditions->Increase_Temp Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Switch_Reaction Switch from CuAAC to Staudinger or vice-versa Consider_Alternative->Switch_Reaction Purify->Optimize_Conditions Success Reaction Successful Increase_Temp->Success Change_Solvent->Success Switch_Reaction->Success

Caption: Decision tree for troubleshooting slow PROTAC synthesis reactions.

References

Strategies for improving the stability of Azido-PEG5-alcohol linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of Azido-PEG5-alcohol linkers in their experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What is the general stability of the this compound linker and how should it be stored?

A: The this compound linker is generally stable under most conditions. The azide functionality is highly selective and stable, which is advantageous when other conjugating groups have limited stability.[1] The polyethylene glycol (PEG) backbone, composed of ether linkages, is also chemically durable and stable against hydrolysis.[2][3] However, to maintain its integrity, it is crucial to store the linker at -20°C in a dry, moisture-free environment and protect it from repeated freeze-thaw cycles.[2]

Q2: How does pH affect the stability of the this compound linker?

A: The core structure of the this compound, with its ether and alkyl azide components, is stable across a wide pH range (typically pH 4-12) under aqueous conditions.[4] The azide group itself is stable in both acidic and basic conditions.[3] However, if the terminal alcohol is modified to include pH-sensitive bonds, such as esters, these will be susceptible to hydrolysis, which is accelerated under acidic or basic conditions.[5] For instance, PEG linkers with ester bonds degrade rapidly at pH 12 and more slowly at pH 7.4 or pH 3.[5]

Q3: What is the thermal stability of the this compound linker?

A: The thermal stability of organic azides can be influenced by adjacent functional groups.[6] While the this compound is stable at typical reaction temperatures (room temperature to 37°C), elevated temperatures can lead to degradation. The PEG backbone can undergo thermal-oxidative degradation at temperatures above 70°C, especially in the presence of oxygen, which can cause chain scission.[7][8] The azide group itself can decompose at higher temperatures, which can involve the elimination of nitrogen gas.[9][10]

Q4: Is the azide group stable in the presence of common reducing agents?

A: No, the azide group is susceptible to reduction by various agents, which converts it into a primary amine. This is a critical consideration in bioconjugation protocols that require the reduction of disulfide bonds.

  • Strong Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are highly effective at reducing azides and should be avoided if the azide needs to remain intact for subsequent reactions like click chemistry.[11]

  • Milder Reducing Agents: 2-mercaptoethanol is a much slower reducing agent for azides and can sometimes be used for disulfide reduction while preserving the azide group, although reaction conditions should be carefully optimized.[1][11]

Q5: What is the oxidative stability of the this compound linker?

A: The PEG backbone is susceptible to oxidative degradation.[8] This can be initiated by reactive oxygen species or strong oxidizing agents like hydrogen peroxide, leading to chain cleavage and the formation of byproducts such as formaldehyde, acetaldehyde, and glycolic acid.[12][13] The azide group itself is generally resistant to mild oxidation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound and its derivatives.

Symptom Potential Cause Suggested Solution
Low or No Yield in Click Chemistry (CuAAC) Reaction Inactive Copper (I) Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by oxygen in the reaction mixture.Degas all solvents thoroughly. Use a fresh solution of a reducing agent like sodium ascorbate. Work under an inert atmosphere (e.g., argon or nitrogen).[14]
Poor Reagent Quality: The this compound or the alkyne partner may have degraded due to improper storage.Verify the purity and integrity of all reagents using analytical methods like NMR or Mass Spectrometry before use. Store reagents as recommended (-20°C, dry).
Copper Sequestration: In bioconjugation, amino acids like histidine or cysteine in the protein can chelate the copper catalyst, making it unavailable for the reaction.Use a copper-stabilizing ligand such as THPTA or TBTA. These ligands protect the copper from oxidation and sequestration while accelerating the reaction.[15][16][17]
Steric Hindrance: The azide or alkyne group is not easily accessible, especially on large biomolecules.Consider increasing the reaction temperature or prolonging the reaction time. Using a longer PEG linker can also help overcome steric hindrance.[14][18]
Loss of Azide Functionality During Multi-Step Synthesis Unintended Reduction of Azide: Use of strong reducing agents (e.g., DTT, TCEP) in a previous step to cleave disulfide bonds.Use a milder reducing agent like 2-mercaptoethanol and optimize conditions (lower concentration, shorter time).[1][11] Alternatively, perform the click chemistry step before the reduction step if the workflow allows.
Difficulty in Purifying the Final Conjugate PEG-Related Purification Issues: The hydrophilic and flexible nature of the PEG chain can lead to poor separation (e.g., streaking) in standard silica gel chromatography.For larger biomolecules, use size-exclusion chromatography (SEC) or dialysis to remove excess linker.[14][19] For smaller molecules, reverse-phase HPLC is often effective. Precipitation by adding a non-solvent can also be a useful purification strategy.[14]
Side Reactions Observed in Bioconjugation Reaction with Primary Amines: If the alcohol group of the linker is activated as an NHS ester, it can react with amine-containing buffers (e.g., Tris, glycine).Perform the conjugation in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[19]

Signaling Pathways and Experimental Workflows

Linker Degradation Pathways

The primary pathways for the degradation of this compound linkers involve the reduction of the terminal azide group and the oxidative cleavage of the PEG backbone.

cluster_main This compound cluster_reduction Azide Reduction cluster_oxidation PEG Oxidation Linker N₃-(CH₂CH₂O)₅-CH₂CH₂-OH ReducingAgent Reducing Agent (e.g., DTT, TCEP, Thiols) OxidizingAgent Oxidizing Agent (e.g., H₂O₂, ROS) AmineProduct H₂N-(CH₂CH₂O)₅-CH₂CH₂-OH (Loss of Click Reactivity) ReducingAgent->AmineProduct Reduction DegradationProducts Cleavage Products (e.g., Aldehydes, Carboxylic Acids) OxidizingAgent->DegradationProducts Oxidative Cleavage

Caption: Potential degradation pathways for this compound.

Troubleshooting Logic for Low Yield in Click Chemistry

This diagram outlines a logical workflow for diagnosing the cause of low yields in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

start Low Reaction Yield check_reagents Verify Reagent Quality (Azide, Alkyne, Ascorbate) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Degraded Reagents check_reagents->reagents_bad Fail check_catalyst Assess Catalyst Activity catalyst_ok Catalyst OK check_catalyst->catalyst_ok Pass catalyst_bad Inactive Catalyst check_catalyst->catalyst_bad Fail check_conditions Review Reaction Conditions conditions_bad Suboptimal Conditions check_conditions->conditions_bad Fail reagents_ok->check_catalyst solution_reagents Solution: Use fresh, pure reagents reagents_bad->solution_reagents catalyst_ok->check_conditions solution_catalyst Solution: Degas solvents, use fresh ascorbate, add ligand (THPTA) catalyst_bad->solution_catalyst conditions_ok Conditions OK solution_conditions Solution: Increase time/temperature, check pH, use longer linker conditions_bad->solution_conditions

Caption: Troubleshooting workflow for low-yield click reactions.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol describes how to subject the this compound linker to various stress conditions to identify potential degradation products and pathways.

Objective: To assess the intrinsic stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Temperature-controlled oven

  • Photostability chamber with UV and visible light sources

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. In a separate vial, mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate both at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. In a separate vial, mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate both at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution (in water) and a vial of the neat, solid linker in an oven at 80°C for 48 hours.

    • Photostability: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to approximately pH 7 using an appropriate volume of NaOH or HCl, respectively.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • Mobile Phase Example: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Detection: Use a UV detector (if the linker or degradants have a chromophore) and/or an MS detector to identify and quantify the parent linker and any degradation products.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect the degradants without the parent peak being completely consumed.

Data Presentation:

Table 1: Example Data from Forced Degradation Study of this compound (Note: Data are for illustrative purposes.)

Stress ConditionIncubation Time (h)Temperature (°C)% this compound RemainingMajor Degradation Products Observed
Control (Unstressed)482599.8%None
0.1 M HCl246098.5%Minor, unidentified peaks
0.1 M NaOH246099.1%Minor, unidentified peaks
3% H₂O₂242585.2%Oxidative cleavage products (lower MW)
Thermal (Solid)488097.5%Minor decomposition products
Photolytic-2599.5%None
Protocol 2: Assessing Azide Group Stability to Reducing Agents

This protocol details a method to quantify the rate of azide reduction to an amine in the presence of common thiol-based reducing agents.

Objective: To determine the kinetic stability of the azide group on the this compound linker when exposed to DTT, glutathione, and 2-mercaptoethanol.

Materials:

  • This compound

  • Dithiothreitol (DTT)

  • Glutathione (GSH)

  • 2-mercaptoethanol (βME)

  • Phosphate buffer, pH 7.2

  • HPLC system with UV or MS detector

  • FTIR spectrometer with an ATR accessory (optional)

Procedure:

  • Reaction Setup:

    • Prepare a 1 mM solution of this compound in pH 7.2 phosphate buffer.

    • Prepare 100 mM stock solutions of DTT, GSH, and βME in the same buffer.

    • In separate reaction vials maintained at 37°C, add the reducing agent stock solution to the linker solution to achieve a final reducing agent concentration of 10 mM.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the thiol and slow the reaction.

    • Analyze the samples by reverse-phase HPLC. Monitor the decrease in the peak area of the starting this compound and the increase in the peak area of the corresponding amino-PEG5-alcohol product.

  • FTIR Analysis (Optional):

    • To confirm the loss of the azide group, lyophilize aliquots from the time points.

    • Analyze the solid samples using FTIR-ATR. Monitor the disappearance of the characteristic strong azide asymmetric stretching vibration at approximately 2100 cm⁻¹.[20]

Data Presentation:

The stability of an alkyl azide is demonstrated by the reduction of 3'-azidothymidine (AZT) by various thiols. The reaction follows second-order kinetics.[1][21] This data can be used as a reference for estimating the relative reactivity of the azide group in this compound.

Table 2: Second-Order Rate Constants for the Reduction of an Alkyl Azide (AZT) by Thiols at pH 7.2 and 37°C

Reducing AgentSecond-Order Rate Constant (M⁻¹s⁻¹)Relative Rate of Reduction
Dithiothreitol (DTT)2.77 x 10⁻³~423
Glutathione (GSH)6.55 x 10⁻⁵~10
2-mercaptoethanol (βME)6.35 x 10⁻⁶1
Data sourced from Handlon & Oppenheimer, 1988.[1][21]

This table clearly shows that DTT reduces the azide group over 400 times faster than 2-mercaptoethanol, highlighting the importance of choosing a milder reducing agent when azide stability is required.[1][21]

Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_linker Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) prep_linker->acid base Base Hydrolysis (0.1M & 1M NaOH, 60°C) prep_linker->base oxidation Oxidation (3% H₂O₂, RT) prep_linker->oxidation thermal Thermal Stress (Solid & Solution, 80°C) prep_linker->thermal photo Photostability (UV/Vis Light) prep_linker->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples & Control by HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze interpret Interpret Data: - Quantify Parent Linker - Identify Degradants - Assess Mass Balance analyze->interpret

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Azido-PEG5-alcohol and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), directly influencing their stability, pharmacokinetics, and therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence due to their ability to enhance the hydrophilicity and overall performance of ADCs. This guide provides an objective comparison of Azido-PEG5-alcohol, a short, non-cleavable PEG linker, with other PEG linker alternatives, supported by experimental data and detailed methodologies.

The Role and Impact of PEG Linkers in ADCs

PEG linkers are hydrophilic, flexible spacers that connect the antibody to the cytotoxic payload. Their incorporation into ADC design offers several advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation and rapid clearance. PEGylation increases the overall hydrophilicity of the ADC, mitigating these issues.[1]

  • Enhanced Pharmacokinetics: The hydrophilic nature and increased hydrodynamic size imparted by PEG chains can reduce renal clearance and extend the plasma half-life of ADCs, allowing for greater tumor accumulation.[1]

  • Reduced Immunogenicity: PEG chains can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[1]

  • Modulated Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]

The length of the PEG linker is a crucial parameter that can be optimized to balance these effects. While longer PEG chains can significantly improve pharmacokinetics, they may also decrease the in vitro potency of the ADC.[2]

This compound: A Profile

This compound is a discrete PEG linker with five ethylene glycol units. It is characterized as a short, non-cleavable linker .[3][4][5] Its key features include:

  • Azide Group: Enables covalent attachment to an alkyne-modified payload or antibody via "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition), offering high efficiency and specificity of conjugation.

  • PEG5 Spacer: Provides a defined, short, and hydrophilic spacer that can improve the solubility of the ADC.

  • Alcohol Group: Offers a handle for further chemical modifications if needed.

  • Non-cleavable Nature: The payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cell. This generally leads to enhanced plasma stability and a potentially wider therapeutic window compared to cleavable linkers.[6]

Performance Comparison: this compound vs. Other PEG Linkers

Direct comparative studies for this compound against a wide range of other PEG linkers are not extensively published. However, by examining studies that compare short, non-cleavable PEG linkers with their longer-chain counterparts, we can infer the expected performance characteristics of an this compound-containing ADC.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker TypeRepresentative PEG LengthAntibody-PayloadTarget Cell LineIC50 (nM)Key Observations
Short, Non-cleavableNo PEG insertionZHER2-SMCC-MMAENCI-N87 (HER2-positive)~0.1High in vitro potency with no PEG spacer.[2]
Long, Non-cleavable4 kDa PEGZHER2-PEG4K-MMAENCI-N87 (HER2-positive)~0.45A significant decrease in cytotoxicity with a long PEG chain.[2]
Long, Non-cleavable10 kDa PEGZHER2-PEG10K-MMAENCI-N87 (HER2-positive)~2.2Further reduction in in vitro potency with a longer PEG chain.[2]

Note: The data presented is from a study on affibody-drug conjugates, which are smaller than traditional ADCs, but the trend of decreasing in vitro cytotoxicity with increasing PEG length is generally applicable.

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics (Half-life)

Linker TypeRepresentative PEG LengthAntibody-PayloadAnimal ModelPlasma Half-lifeKey Observations
Short, Non-cleavableNo PEG insertionZHER2-SMCC-MMAEMouse19.6 minVery short half-life without PEGylation.[2]
Long, Non-cleavable4 kDa PEGZHER2-PEG4K-MMAEMouse49.2 minA 2.5-fold increase in half-life with a 4 kDa PEG linker.[2]
Long, Non-cleavable10 kDa PEGZHER2-PEG10K-MMAEMouse219.0 minAn 11.2-fold increase in half-life with a 10 kDa PEG linker.[2]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

Linker TypeRepresentative PEG LengthAntibody-PayloadTumor ModelDosingAnti-tumor Activity
Short, Non-cleavableNo PEG insertionZHER2-SMCC-MMAENCI-N87 XenograftNot specifiedModerate tumor growth inhibition.[2]
Long, Non-cleavable10 kDa PEGZHER2-PEG10K-MMAENCI-N87 XenograftSame as aboveSignificantly improved tumor growth inhibition compared to the non-PEGylated conjugate.[2]

These tables illustrate a common trade-off in PEG linker design: longer PEG chains enhance pharmacokinetic properties and in vivo efficacy at the cost of reduced in vitro potency. A shorter linker like this compound is expected to yield ADCs with high in vitro cytotoxicity, which may be advantageous for highly expressed targets. However, its impact on improving the overall pharmacokinetic profile will be less pronounced compared to longer PEG linkers. The optimal choice will depend on the specific characteristics of the antibody, payload, and target antigen.

Experimental Methodologies

To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential.

General Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Ab Antibody Modification Conj Conjugation Ab->Conj LP Linker-Payload Activation LP->Conj Pur Purification Conj->Pur DAR DAR Analysis (HIC/RP-HPLC) Pur->DAR Stab Plasma Stability (LC-MS) Pur->Stab InVitro In Vitro Cytotoxicity (MTT/XTT Assay) Pur->InVitro InVivo In Vivo Efficacy (Xenograft Model) Pur->InVivo

Caption: A generalized workflow for the synthesis, characterization, and evaluation of antibody-drug conjugates.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the respective wells.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol for In Vivo Efficacy Study (Xenograft Model)
  • Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size.

  • Animal Grouping: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC with this compound linker, ADC with a longer PEG linker).

  • ADC Administration: Administer the respective treatments to the mice, typically via intravenous injection.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the different ADCs. Statistical analysis is performed to determine the significance of the observed differences.

Signaling and Internalization Pathway of ADCs

The efficacy of an ADC is dependent on its successful internalization and the subsequent release of its cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target_Action Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Action Apoptosis Apoptosis Target_Action->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate with a non-cleavable linker.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[7] This is followed by internalization of the ADC-antigen complex, primarily through receptor-mediated endocytosis.[][9] The complex is then trafficked through the endosomal-lysosomal pathway. In the case of a non-cleavable linker like that in an this compound ADC, the antibody is degraded by lysosomal proteases, leading to the release of the payload, which is still attached to the linker and an amino acid residue.[6] The released payload can then exert its cytotoxic effect, for instance, by binding to tubulin or intercalating into DNA, ultimately leading to apoptosis of the cancer cell.[9]

Conclusion

This compound represents a valuable tool in the ADC linker toolbox, offering a short, hydrophilic, and non-cleavable option for conjugation via click chemistry. ADCs constructed with this linker are expected to exhibit high in vitro potency. However, for payloads that are particularly hydrophobic or for targets where a longer circulation half-life is critical for efficacy, longer PEG linkers may be more suitable, despite a potential reduction in in vitro cytotoxicity. The optimal choice of PEG linker length is a critical parameter that must be determined empirically for each specific ADC to achieve the desired balance of potency, stability, and pharmacokinetic properties. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions in the design and development of next-generation ADCs.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG5-alcohol vs. Maleimide-PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing not only the efficiency of the conjugation process but also the stability, efficacy, and safety of the final product, such as antibody-drug conjugates (ADCs) or PROTACs. This guide provides an objective, data-driven comparison of two widely utilized PEGylated linkers: Azido-PEG5-alcohol, which reacts via azide-alkyne cycloaddition, and maleimide-PEG linkers, which participate in thiol-maleimide addition.

Executive Summary

This compound and maleimide-PEG linkers represent two distinct and powerful strategies for bioconjugation, each with a unique set of advantages and disadvantages. Azide-based "click chemistry" is renowned for the exceptional stability of the resulting triazole linkage, offering a robust and bioorthogonal connection. In contrast, maleimide-based conjugation is highly efficient and proceeds rapidly under mild conditions, though the stability of the thioether bond can be a concern in certain biological environments. The choice between these linkers is contingent on the specific application, the nature of the biomolecule, and the desired in-use stability of the conjugate.

Quantitative Comparison of Linker Performance

To facilitate a direct comparison, the following tables summarize key quantitative data on the performance of Azido-PEG and maleimide-PEG linkers. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature. Therefore, the data presented is a synthesis of information from various sources and should be interpreted with consideration of the specific experimental contexts.

Table 1: Comparison of Reaction Kinetics and Efficiency

ParameterAzido-PEG Chemistry (Azide-Alkyne Cycloaddition)Maleimide-PEG Chemistry (Maleimide-Thiol Addition)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Michael Addition
Reaction Time CuAAC: 1-4 hours; SPAAC: 1-12 hours[1]30 minutes - 4 hours[2][3]
Typical Reaction Conditions Aqueous buffer, room temperature. CuAAC requires a copper(I) catalyst and a reducing agent.pH 6.5-7.5, room temperature or 4°C.
Typical Conjugation Yield Generally high, often >90% for CuAAC.Can be high (e.g., >80%), but can be affected by side reactions.[4]
Key Kinetic Parameters Second-order rate constants for SPAAC can range from 10⁻³ to 1 M⁻¹s⁻¹.[5]Second-order rate constants are typically in the range of 10² to 10³ M⁻¹s⁻¹.

Table 2: Comparative Stability of the Resulting Conjugate Linkage

ParameterAzido-PEG Conjugate (Triazole Linkage)Maleimide-PEG Conjugate (Thioether Bond)
Bond Type 1,2,3-TriazoleThioether within a succinimide ring
Stability in Plasma/Serum Highly stable, resistant to enzymatic and chemical degradation.[6]Susceptible to retro-Michael reaction (thiol exchange) leading to deconjugation.[7][8]
Key Stability Features The aromatic triazole ring is exceptionally stable under a wide range of chemical and biological conditions.[6]The thioether bond's stability can be compromised in the presence of endogenous thiols like glutathione.[9]
Strategies for Improving Stability Not generally required due to inherent stability.Post-conjugation hydrolysis of the succinimide ring or use of next-generation maleimides can significantly increase stability.[8]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying chemistry is crucial for optimizing conjugation strategies and troubleshooting potential issues.

This compound: The Power of Click Chemistry

This compound utilizes the principles of "click chemistry," specifically the azide-alkyne cycloaddition, to form a highly stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups. The terminal hydroxyl group on the this compound allows for further derivatization if needed.[10][11][12][13]

There are two primary variants of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to proceed at a significant rate. While very effective for in vitro conjugations, the potential toxicity of copper can be a concern for in vivo applications.[14]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC employs a strained alkyne (e.g., DBCO or BCN) that reacts readily with the azide. This copper-free approach is ideal for applications in living systems.[10]

Azide_Alkyne_Cycloaddition_Workflow cluster_azide Azide-PEG5-alcohol Pathway Azide_Protein Protein with Alkyne Group CuAAC CuAAC (CuSO4, Ascorbate) Azide_Protein->CuAAC SPAAC SPAAC (Strained Alkyne) Azide_Protein->SPAAC Azido_PEG This compound Azido_PEG->CuAAC Azido_PEG->SPAAC Triazole_Conjugate Stable Triazole Conjugate CuAAC->Triazole_Conjugate SPAAC->Triazole_Conjugate

Azide-Alkyne Cycloaddition Workflow
Maleimide-PEG Linkers: Rapid and Efficient Thiol Chemistry

Maleimide-PEG linkers react with free thiol groups, such as those found on cysteine residues of proteins and antibodies, via a Michael addition reaction. This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions.[2][3][]

However, the resulting thioether linkage within the succinimide ring can be susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment. This can lead to premature cleavage of the conjugated payload.[7] Additionally, the maleimide group itself can undergo hydrolysis, rendering it inactive for conjugation.[7]

Maleimide_Thiol_Addition_Workflow cluster_maleimide Maleimide-PEG Pathway Thiol_Protein Protein with Thiol Group (e.g., Cysteine) Michael_Addition Michael Addition (pH 6.5-7.5) Thiol_Protein->Michael_Addition Maleimide_PEG Maleimide-PEG Linker Maleimide_PEG->Michael_Addition Thioether_Conjugate Thioether Conjugate Michael_Addition->Thioether_Conjugate Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thioether_Conjugate->Retro_Michael Instability Hydrolysis Hydrolysis of Succinimide Ring Thioether_Conjugate->Hydrolysis Stabilization

References

The Unseen Hero: Advantages of Non-Cleavable Linkers Like Azido-PEG5-alcohol in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in antibody-drug conjugates (ADCs) is a critical decision that profoundly impacts therapeutic efficacy and safety. While cleavable linkers have their place, non-cleavable linkers, such as Azido-PEG5-alcohol, offer a distinct set of advantages centered on stability and precision. This guide provides an objective comparison of non-cleavable and cleavable linkers, supported by experimental data and detailed protocols, to inform the rational design of next-generation targeted therapies.

The linker in an ADC is not merely a passive connector; it is a sophisticated chemical entity that dictates the stability of the conjugate in circulation and the mechanism of payload release.[1] Non-cleavable linkers are characterized by their high stability, lacking a specific trigger for cleavage.[2] The release of the cytotoxic payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[3] This mechanism offers significant advantages in terms of plasma stability and can lead to a wider therapeutic window.[4][5]

Comparative Performance: Non-Cleavable vs. Cleavable Linkers

The selection of a linker technology has a direct impact on the performance of an ADC. The following table summarizes quantitative data from comparative studies of ADCs featuring non-cleavable linkers versus those with cleavable linkers.

Performance MetricNon-Cleavable Linker ADC (e.g., Trastuzumab-MCC-DM1)Cleavable Linker ADC (e.g., Trastuzumab-vc-MMAE)Key Advantages of Non-Cleavable Linkers
Plasma Stability High stability, with the payload remaining conjugated to the antibody for extended periods in circulation.[5][6]Prone to premature payload release in circulation due to enzymatic cleavage or other factors.[7]Reduced Off-Target Toxicity: Increased stability minimizes the premature release of the potent payload, thereby reducing damage to healthy tissues.[8]
In Vitro Cytotoxicity (IC50) Potent cytotoxicity in antigen-positive cells, though the IC50 may be higher than some cleavable counterparts.Often exhibit very low IC50 values due to the efficient release of the unmodified payload.Improved Therapeutic Index: The balance of high potency in target cells and low systemic toxicity contributes to a better overall therapeutic window.[5]
Bystander Effect Minimal to no bystander effect, as the payload-linker-amino acid complex is often charged and less membrane-permeable.[3]Can induce a significant bystander effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[9]Enhanced Specificity: The lack of a bystander effect ensures that the cytotoxic activity is highly localized to the antigen-expressing target cells.[8]
In Vivo Efficacy Demonstrates potent and prolonged anti-tumor activity, particularly in tumors with high and homogenous antigen expression.[10]Can be highly effective, especially in heterogeneous tumors, due to the bystander effect.Sustained Tumor Exposure: The high plasma stability of the ADC can lead to more sustained delivery of the payload to the tumor site.
Systemic Toxicity Generally associated with a lower incidence of severe adverse events in clinical studies.[7]Can be associated with higher rates of systemic toxicities due to off-target payload release.[7]Improved Safety Profile: The requirement for internalization and lysosomal degradation for payload release provides an additional layer of safety.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are protocols for key experiments cited in the comparison of non-cleavable and cleavable linkers.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (non-cleavable and cleavable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete growth medium. Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 48-144 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the data against the ADC concentration. Fit the data to a sigmoidal curve to determine the IC50 value.

Protocol 2: Plasma Stability Assay (LC-MS)

This protocol assesses the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC constructs

  • Human or animal plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC constructs in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture beads.

  • Elution and Reduction: Elute the captured ADC and treat with a reducing agent to separate the light and heavy chains of the antibody.

  • LC-MS Analysis: Analyze the samples using an LC-MS system to determine the amount of conjugated and unconjugated antibody chains.

  • DAR Calculation: Calculate the average DAR at each time point by quantifying the relative abundance of the drug-conjugated antibody chains.

  • Data Analysis: Plot the average DAR over time to assess the stability of the ADC in plasma.

Protocol 3: Synthesis of an ADC with this compound using Click Chemistry

This protocol outlines the general steps for conjugating a drug to an antibody using an this compound linker via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Antibody modified with an alkyne group

  • This compound

  • Cytotoxic payload with a reactive group for conjugation to the alcohol

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Appropriate buffers and solvents (e.g., PBS, DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Linker-Payload Synthesis: a. Activate the terminal alcohol group of this compound for conjugation to the cytotoxic payload. b. React the activated linker with the payload to form the azido-linker-payload construct. c. Purify the linker-payload conjugate.

  • Antibody-Payload Conjugation (Click Chemistry): a. Prepare stock solutions of the alkyne-modified antibody, the azido-linker-payload, the copper catalyst, and the ligand. b. In a reaction vessel, combine the alkyne-modified antibody and the azido-linker-payload. c. Add the copper catalyst and ligand to initiate the click reaction. d. Incubate the reaction mixture at room temperature, protected from light.

  • Purification: a. Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other reagents.

  • Characterization: a. Characterize the purified ADC to determine the final DAR, purity, and aggregation levels.

Visualizing the Mechanisms

Diagrams illustrating the biological pathways and experimental workflows can aid in understanding the advantages of non-cleavable linkers.

experimental_workflow Experimental Workflow for ADC Comparison cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis_nc Synthesis of Non-Cleavable ADC characterization Characterization (DAR, Purity) synthesis_nc->characterization synthesis_c Synthesis of Cleavable ADC synthesis_c->characterization cytotoxicity Cytotoxicity Assay (IC50 Determination) characterization->cytotoxicity plasma_stability Plasma Stability Assay (DAR over time) characterization->plasma_stability xenograft Xenograft Model (Tumor Growth Inhibition) cytotoxicity->xenograft plasma_stability->xenograft toxicity_study Toxicity Study (Safety Profile) xenograft->toxicity_study

Caption: Workflow for comparing non-cleavable and cleavable ADCs.

adc_mechanism Comparative Mechanism of Action: Non-Cleavable vs. Cleavable Linkers cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway adc_circ ADC in Bloodstream binding ADC Binds to Tumor Cell Antigen adc_circ->binding off_target_c Potential Off-Target Release in Circulation adc_circ->off_target_c stability High Stability in Circulation adc_circ->stability internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome cleavage Linker Cleavage (Enzymes, pH) lysosome->cleavage degradation Antibody Degradation lysosome->degradation payload_release_c Payload Release cleavage->payload_release_c bystander Bystander Effect payload_release_c->bystander payload_release_nc Payload-Linker-AA Release degradation->payload_release_nc no_bystander No Bystander Effect payload_release_nc->no_bystander

Caption: Logical flow of ADC action for different linker types.

HER2_pathway HER2 Signaling and ADC Internalization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K/AKT Pathway HER2->PI3K Activation RAS RAS/MAPK Pathway HER2->RAS Activation Internalization ADC Internalization HER2->Internalization ADC Anti-HER2 ADC ADC->HER2 Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (via Ab Degradation) Lysosome->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Caption: HER2 signaling and the mechanism of a non-cleavable ADC.

References

A Comparative Guide to Antibody-Drug Conjugates Synthesized with Azido-PEG5-alcohol and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable Azido-PEG5-alcohol linker and other alternative linker technologies. The selection of a suitable linker is critical in ADC development, profoundly influencing its therapeutic index by modulating pharmacokinetics, stability, and efficacy. This document summarizes key quantitative data from various studies to facilitate informed decisions in linker selection and ADC design.

Performance Comparison of ADC Linkers

The following tables summarize the impact of different linker types on critical quality attributes of ADCs, such as Drug-to-Antibody Ratio (DAR), aggregation, and in vitro cytotoxicity. While direct comparative data for ADCs synthesized specifically with this compound is limited in publicly available literature, the data for short-chain PEG linkers can be considered a reasonable proxy to anticipate its performance characteristics.

Table 1: Influence of Linker Type on Drug-to-Antibody Ratio (DAR)

Linker TypeTypical DARKey Considerations
Short-Chain PEG (e.g., PEG5) 2 - 4Hydrophilic nature can aid in the conjugation of hydrophobic payloads.
Long-Chain PEG (e.g., PEG12, PEG24) 2 - 8Increased hydrophilicity may enable higher DARs by mitigating aggregation.[1]
Non-PEG (e.g., SMCC) 2 - 4Can be effective, but may lead to aggregation with hydrophobic payloads.

Table 2: Impact of Linker on ADC Aggregation

Linker TypeAggregation TendencyObservations
Short-Chain PEG (e.g., PEG5) Low to ModerateProvides a balance of hydrophilicity and size, generally leading to low aggregation.
Long-Chain PEG (e.g., PEG12, PEG24) LowThe extended PEG chain enhances solubility and reduces the propensity for aggregation.[2]
Non-PEG (e.g., SMCC) Moderate to HighLack of a hydrophilic spacer can lead to increased aggregation, especially with hydrophobic drugs.

Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypeTarget & Cell LinePayloadIC50 (nM)Reference
No PEG Linker (HM) HER2-positive NCI-N87MMAE4.94[3]
No PEG Linker (HM) HER2-positive BT-474MMAE2.48[3]
4 kDa PEG Linker (HP4KM) HER2-positive NCI-N87MMAE31.9[3]
4 kDa PEG Linker (HP4KM) HER2-positive BT-474MMAE26.2[3]
10 kDa PEG Linker (HP10KM) HER2-positive NCI-N87MMAE111.3[3]
10 kDa PEG Linker (HP10KM) HER2-positive BT-474MMAE83.5[3]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions, antibodies, and payloads. The trend suggests that while longer PEG chains can improve pharmacokinetics, they may lead to a decrease in in vitro potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Mobile Phase A: 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol, pH 7.0.

  • Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm).

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.

Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
  • Principle: SEC separates molecules based on their hydrodynamic radius. Monomers, dimers, and higher-order aggregates can be resolved.

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.

  • Column: TSKgel G3000SWxl column (7.8 mm x 30 cm, 5 µm).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The percentage of aggregate is determined by integrating the peak areas corresponding to the high molecular weight species and expressing it as a percentage of the total peak area.

DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Principle: For ADCs conjugated via interchain disulfides, the antibody is first reduced to separate the light and heavy chains. RP-HPLC then separates the unconjugated and drug-conjugated chains based on hydrophobicity.

  • Sample Preparation: The ADC is treated with a reducing agent (e.g., dithiothreitol) to cleave the disulfide bonds.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: A C4 reversed-phase column (e.g., Jupiter C4, 4.6 mm x 150 mm, 5 µm).

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The DAR is calculated based on the relative peak areas of the conjugated and unconjugated light and heavy chains.

In Vitro Cytotoxicity Assessment by MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce MTT to a purple formazan product, and the amount of formazan is proportional to the number of living cells.

  • Cell Seeding: Target cells are seeded in a 96-well plate and allowed to attach overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control antibody, and the free payload.

  • Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Workflows and Pathways

ADC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an ADC using an this compound linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Click Chemistry Conjugation cluster_purification_characterization Purification & Characterization Ab Monoclonal Antibody (mAb) Alkyne_mAb Alkyne-modified mAb Ab->Alkyne_mAb Introduce Alkyne Group CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_mAb->CuAAC Payload Cytotoxic Payload Azido_PEG_Payload Azido-PEG5-Payload Payload->Azido_PEG_Payload Conjugation Azido_PEG_OH This compound Azido_PEG_OH->Azido_PEG_Payload Azido_PEG_Payload->CuAAC Purification Purification (e.g., SEC) CuAAC->Purification Crude ADC Characterization Characterization (HIC, RP-HPLC, SEC) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: ADC synthesis via click chemistry.

Mechanism of Action: HER2-Targeted ADC

This diagram outlines the signaling pathway of a HER2-targeted ADC, from binding to the HER2 receptor on a cancer cell to the intracellular release of the cytotoxic payload and subsequent apoptosis.

HER2_ADC_MoA cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeted ADC (e.g., with Azido-PEG5 Linker) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker/Antibody Degradation DNA_Damage DNA Damage / Microtubule Disruption Payload_Release->DNA_Damage 5. Cytotoxic Action Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of a HER2-targeted ADC.

References

A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG5-alcohol and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of Azido-PEG5-alcohol, a discrete polyethylene glycol (dPEG®) linker, and its derivatives. Designed for researchers in drug development and bioconjugation, this document details expected mass spectrometry data, experimental protocols, and comparisons with alternative PEG linkers to facilitate the characterization of PEGylated molecules.

Introduction to this compound

This compound is a heterobifunctional linker featuring a terminal azide group and a hydroxyl group, connected by a five-unit polyethylene glycol chain. The azide functionality allows for efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. The hydroxyl group offers a site for further chemical modification. Its discrete PEG chain provides excellent water solubility and a defined molecular weight, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a critical technique for verifying the identity and purity of this compound and its subsequent reaction products. Electrospray ionization (ESI) is the preferred method for such molecules, typically coupled with liquid chromatography (LC-MS) for separation and analysis.

Expected Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Formula C₁₀H₂₁N₃O₅[1][2][3]
Molecular Weight 263.29 g/mol [1][2][3]
Theoretical Monoisotopic Mass [M] 263.1536 Da
Expected ESI-MS Adducts (m/z) [M+H]⁺: 264.1609
[M+Na]⁺: 286.1428
[M+K]⁺: 302.1168

Note: The observation of sodium and potassium adducts is common in ESI-MS.

Predicted Fragmentation Pattern of this compound

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) is predicted to show characteristic fragmentation patterns based on its functional groups:

  • Loss of Nitrogen (N₂): A neutral loss of 28.0061 Da from the azide group is a common fragmentation pathway for azido-containing compounds.

  • Dehydration: Loss of a water molecule (H₂O) from the alcohol terminus, resulting in a neutral loss of 18.0106 Da.

  • PEG Chain Fragmentation: Sequential losses of ethylene glycol units (C₂H₄O), corresponding to a mass of 44.0262 Da.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the terminal alcohol.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossFragment Identity
264.1609236.154828.0061[M+H-N₂]⁺
264.1609246.150318.0106[M+H-H₂O]⁺
264.1609220.134744.0262[M+H-C₂H₄O]⁺
264.1609176.108588.0524[M+H-2(C₂H₄O)]⁺

Analysis of a Click Chemistry Reaction Product

To illustrate the analysis of a reaction product, we consider the strain-promoted azide-alkyne cycloaddition (SPAAC) of this compound with a dibenzocyclooctyne (DBCO) derivative, such as DBCO-acid.

Azido_PEG This compound (MW: 263.29) Triazole_Product Triazole Conjugate (MW: 570.61) Azido_PEG->Triazole_Product SPAAC Reaction DBCO_Acid DBCO-acid (MW: 307.32) DBCO_Acid->Triazole_Product

Figure 1. SPAAC reaction of this compound.

Expected Mass Spectrometry Data for the Triazole Product

ParameterValue
Molecular Formula C₃₀H₃₇N₃O₈
Molecular Weight 570.61 g/mol
Theoretical Monoisotopic Mass [M] 570.2683 Da
Expected ESI-MS Adducts (m/z) [M+H]⁺: 571.2756
[M+Na]⁺: 593.2575
[M+K]⁺: 609.2315

The fragmentation of the resulting triazole will be influenced by the stability of the triazole ring. Common fragmentation would involve cleavage of the PEG chain and fragmentation of the DBCO moiety.

Comparison with Alternative PEG Linkers

The choice of PEG linker can significantly impact the properties of the final conjugate. Here, we compare this compound with two common alternatives.

LinkerFunctional GroupsMolecular Weight ( g/mol )Key ApplicationMass Spec Consideration
This compound Azide, Alcohol263.29Click chemistry, further derivatizationLoss of N₂ (28 Da) is a key diagnostic fragment.
Amino-PEG5-alcohol Amine, Alcohol237.30Amide bond formation, reductive aminationNo characteristic azide fragmentation.
Carboxy-PEG5-acid Carboxylic Acid279.27Amide bond formation (e.g., with EDC/NHS)Derivatization may be needed for efficient ionization.

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Dissolution: Dissolve the PEG linker or its conjugate in a suitable solvent (e.g., water, methanol, or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Method for Small PEG Molecules

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas Temperature: 300 - 350 °C.

  • Mass Range: m/z 100 - 1000.

  • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute Sample (1-10 µg/mL) Dissolve->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter Inject Inject into LC-MS Filter->Inject Separate Reversed-Phase Chromatography Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect High-Resolution Mass Spectrometry Ionize->Detect Analyze Data Analysis (MS and MS/MS) Detect->Analyze

Figure 2. Experimental workflow for LC-MS analysis.

Signaling Pathways and Logical Relationships

The application of this compound often involves its conjugation to a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug) to create an Antibody-Drug Conjugate (ADC). The logical relationship for the assembly and analysis of such a conjugate is outlined below.

cluster_synthesis ADC Synthesis cluster_analysis Mass Spec Characterization Antibody Antibody Conjugate1 Antibody-Linker Antibody->Conjugate1 Linker This compound Linker->Conjugate1 Payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Click Chemistry Conjugate1->ADC Intact_MS Intact Mass Analysis (Drug-to-Antibody Ratio) ADC->Intact_MS Peptide_Map Peptide Mapping (Conjugation Site) ADC->Peptide_Map

Figure 3. Logical workflow for ADC synthesis and analysis.

References

A Researcher's Guide to PEGylated Linker Stability in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is a critical determinant of its therapeutic efficacy and safety. This guide provides a comparative analysis of the stability of various PEGylated linkers, supported by experimental data, detailed methodologies for stability assessment, and clear visualizations of relevant pathways and workflows.

The covalent attachment of Polyethylene Glycol (PEG) to bioconjugates, a process known as PEGylation, is a widely adopted strategy to enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules. The linker connecting the PEG moiety to the drug or protein plays a pivotal role in the overall performance of the conjugate. An ideal linker should remain stable in systemic circulation to prevent premature drug release, yet be susceptible to cleavage under specific physiological conditions at the target site. This guide delves into the comparative stability of different classes of PEGylated linkers, providing a framework for informed selection in drug development.

Comparative Stability of PEGylated Linkers: A Quantitative Overview

The stability of a PEGylated linker is fundamentally dictated by the chemical nature of its cleavable or non-cleavable bond. The choice between a stable, non-cleavable linker and a stimulus-responsive cleavable linker is a key strategic decision in the design of bioconjugates.[1] Non-cleavable linkers generally offer superior plasma stability, which can contribute to a wider therapeutic window and reduced off-target toxicity.[2][3] In contrast, cleavable linkers are designed to release their payload in response to specific triggers in the target environment, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[4]

The following table summarizes the stability characteristics of common cleavable PEGylated linkers under various conditions. It is important to note that direct, head-to-head comparative data under identical conditions is often limited in the literature. The stability of a linker can also be influenced by the nature of the conjugated molecule and the local microenvironment.

Linker TypeCleavage StimulusStability ProfileHalf-life (t½) / Stability Notes
Hydrazone Acidic pH (e.g., endosomes, lysosomes)Stable at neutral pH (bloodstream), labile at acidic pH.Generally less stable than oximes; hydrolysis rate is acid-catalyzed.[2][5][6] The rate constant for hydrolysis is significantly higher than for oximes.[7]
Oxime Acidic pHMore stable than hydrazones across a range of pH values.Rate constants for hydrolysis are approximately 1000-fold lower than for simple hydrazones, making them a more stable option for bioconjugation.[2][5][6]
Disulfide Reducing agents (e.g., Glutathione)Stable in the bloodstream (low glutathione), cleaved in the intracellular environment (high glutathione).Stability is dependent on the steric hindrance around the disulfide bond. Increased alkyl substitution enhances stability but can hinder payload release.[8]
Peptide Specific enzymes (e.g., Cathepsins, Legumain)Generally stable in circulation, cleaved by overexpressed proteases in the tumor microenvironment or within lysosomes.Stability and cleavage kinetics are highly dependent on the specific peptide sequence. For example, GPLG has shown faster Cathepsin B cleavage and higher plasma stability compared to GFLG, VCit, and VA linkers.[9][10]
Ester Esterases, pH (hydrolysis)Susceptible to enzymatic cleavage by esterases and hydrolytic degradation.The rate of hydrolysis is influenced by local pH and the chemical environment surrounding the ester bond.[11][12]

Experimental Protocols for Stability Assessment

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments used to evaluate the stability of PEGylated linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated bioconjugate in plasma from different species and quantify the extent of drug release over time.

Methodology:

  • Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., EDTA, heparin).

  • Incubation: Incubate the test bioconjugate in the plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).

  • Sample Processing: At each time point, stop the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins. Centrifuge to separate the supernatant (containing released drug) from the protein pellet (containing the intact conjugate).

  • Quantification of Released Drug (LC-MS/MS):

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.

    • A standard curve of the free drug in plasma is used for accurate quantification.

  • Quantification of Intact Conjugate (ELISA or LC-MS):

    • ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody and the antibody-drug conjugate. The difference can be used to calculate drug loss.[3]

    • LC-MS: For a more detailed analysis, the intact conjugate can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) over time.[13][14]

  • Data Analysis: Plot the concentration of the released drug or the percentage of intact conjugate as a function of time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Hydrolytic Stability Assay

Objective: To assess the stability of the PEGylated linker to hydrolysis at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4).

  • Incubation: Dissolve the PEGylated linker or conjugate in each buffer at a known concentration and incubate at 37°C.

  • Time Points: Collect samples at various time points.

  • Analysis (HPLC):

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Charged Aerosol Detector).[15][16]

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area(s) of the degradation product(s).

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point and plot it against time to determine the hydrolysis rate constant and half-life at each pH.

Enzymatic Cleavage Assay

Objective: To evaluate the susceptibility of a peptide-based PEGylated linker to cleavage by a specific enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the peptide-linker conjugate, the specific enzyme (e.g., Cathepsin B), and an appropriate buffer (e.g., acetate buffer, pH 5.0).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Take aliquots of the reaction mixture at different time intervals.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

  • Analysis (HPLC or LC-MS): Analyze the samples by HPLC or LC-MS to monitor the disappearance of the substrate and the formation of the cleavage products.[17][18]

  • Data Analysis: Determine the initial rate of cleavage from the time course of substrate consumption or product formation.

Visualizing Workflows and Degradation Pathways

Diagrams are essential for understanding complex experimental processes and molecular mechanisms. The following visualizations were created using the Graphviz DOT language to illustrate key aspects of PEGylated linker stability studies.

Experimental_Workflow_Plasma_Stability cluster_setup Incubation Setup cluster_sampling Time-Point Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation start PEGylated Bioconjugate incubate Incubate at 37°C start->incubate plasma Plasma (e.g., Human, Mouse) plasma->incubate sampling Collect Aliquots (t = 0, 1, 6, 24, 48, 72h) incubate->sampling precipitate Protein Precipitation (Cold Acetonitrile) sampling->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant (Released Drug) centrifuge->supernatant pellet Pellet (Intact Conjugate) centrifuge->pellet lcms_drug LC-MS/MS Analysis supernatant->lcms_drug elisa ELISA / LC-MS Analysis pellet->elisa drug_release Drug Release Profile lcms_drug->drug_release stability Conjugate Stability (t½) elisa->stability

Caption: Experimental workflow for the in vitro plasma stability assay.

Degradation_Pathways cluster_hydrazone Hydrazone Linker Degradation cluster_disulfide Disulfide Linker Degradation cluster_ester Ester Linker Degradation hydrazone PEG-Hydrazone-Drug protonation Protonation of Nitrogen hydrazone->protonation Low pH (Endosome/Lysosome) hydrolysis_h Hydrolysis protonation->hydrolysis_h product_h PEG-Aldehyde/Ketone + Drug-Hydrazine hydrolysis_h->product_h disulfide PEG-S-S-Drug reduction Thiol-Disulfide Exchange disulfide->reduction High Glutathione (Intracellular) product_d PEG-SH + Drug-SH reduction->product_d ester PEG-Ester-Drug hydrolysis_e Hydrolysis ester->hydrolysis_e Esterases / pH product_e PEG-Carboxylic Acid + Drug-Alcohol hydrolysis_e->product_e

Caption: Simplified degradation pathways for common cleavable PEGylated linkers.

Conclusion

The selection of a PEGylated linker is a critical decision in the design and development of bioconjugates. A thorough understanding of the stability of different linker chemistries under various physiological conditions is paramount. Non-cleavable linkers offer the advantage of high plasma stability, while cleavable linkers provide a mechanism for controlled payload release at the target site. This guide provides a comparative overview of the stability of common PEGylated linkers, along with detailed experimental protocols for their evaluation. By carefully considering the stability profiles and employing rigorous analytical methods, researchers can optimize the design of PEGylated bioconjugates to enhance their therapeutic potential and ensure patient safety.

References

Evaluating the In Vivo Performance of Azido-PEG5-Alcohol Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to enhance their in vivo performance. Azido-PEG5-alcohol is a heterobifunctional linker that incorporates a five-unit PEG chain, offering a balance between increased hydrophilicity and minimal steric hindrance. The terminal azide group allows for covalent attachment to drug candidates or targeting moieties via highly efficient and biocompatible "click chemistry," while the alcohol group provides a further point for chemical modification.

This guide provides a comparative analysis of the expected in vivo performance of molecules conjugated with this compound against non-PEGylated counterparts and molecules with longer PEG chains. The data presented is a synthesis of findings from studies on various short- and long-chain PEGylated compounds, as direct in vivo performance data for this compound is not extensively available in the public domain. The principles and observed trends are, however, widely applicable and provide a strong foundation for evaluating the potential of this linker in drug development.

The Impact of PEGylation on Pharmacokinetics

PEGylation primarily serves to increase the hydrodynamic radius of a molecule, which in turn can significantly alter its pharmacokinetic profile. This modification can lead to reduced renal clearance, protection from enzymatic degradation, and decreased immunogenicity.[1][2][3]

Comparative Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for a hypothetical small molecule drug, both in its native form and after conjugation with a short-chain (like PEG5) and a long-chain PEG. These values are illustrative and based on general trends observed in preclinical studies with various PEGylated compounds.[4][5]

ParameterNon-PEGylated Small MoleculeShort-Chain PEG Conjugate (e.g., PEG5)Long-Chain PEG Conjugate (e.g., PEG40)
Plasma Half-life (t½) Minutes to a few hoursModerately IncreasedSignificantly Increased (hours to days)[6]
Volume of Distribution (Vd) HighModerately ReducedSignificantly Reduced
Clearance (CL) RapidModerately ReducedSignificantly Reduced
Area Under the Curve (AUC) LowModerately IncreasedSignificantly Increased

Note: The degree of change in these parameters is highly dependent on the specific molecule being conjugated, the site of PEGylation, and the animal model used.

Biodistribution Profile of PEGylated Conjugates

PEGylation can also influence the biodistribution of a therapeutic agent. By reducing clearance and preventing rapid degradation, PEGylated molecules have a longer circulation time, which can lead to increased accumulation in certain tissues, particularly tumors, through the enhanced permeability and retention (EPR) effect. However, accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen, is also a common observation.[4][7]

TissueNon-PEGylated Small MoleculeShort-Chain PEG ConjugateLong-Chain PEG Conjugate
Blood Rapidly clearedProlonged circulationSignificantly prolonged circulation
Kidney High accumulation (rapid clearance)Reduced accumulationSignificantly reduced accumulation
Liver & Spleen (RES) Moderate accumulationIncreased accumulationHigh accumulation
Tumor (if applicable) Low accumulationModerately increased accumulationSignificantly increased accumulation

Experimental Protocols

To evaluate the in vivo performance of an this compound conjugate, a series of well-defined preclinical studies are necessary. Below are detailed methodologies for key experiments.

Pharmacokinetic Study in Mice
  • Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g).

  • Test Article Formulation: The this compound conjugate is dissolved in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS) to the desired concentration.

  • Administration: A single dose of the test article is administered intravenously (IV) via the tail vein.

  • Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection, a small volume of blood (~20-30 µL) is collected from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[8]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the conjugate in plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA), depending on the nature of the conjugated molecule.[][10]

  • Data Analysis: Pharmacokinetic parameters (t½, Vd, CL, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Biodistribution Study in Mice
  • Animal Model and Administration: Similar to the pharmacokinetic study. To facilitate detection, the conjugate can be labeled with a fluorescent dye or a radionuclide.[7][8]

  • Tissue Harvesting: At selected time points (e.g., 1, 4, and 24 hours) post-injection, mice are euthanized.[7]

  • Organ Collection: Blood is collected via cardiac puncture. Major organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, and tumor if applicable) are excised, weighed, and rinsed with PBS.[4][8]

  • Sample Processing and Analysis:

    • Fluorescently Labeled Conjugates: Tissues are homogenized, and the fluorescence intensity is measured using a plate reader. A standard curve is used to determine the amount of conjugate per gram of tissue.[8]

    • Radiolabeled Conjugates: The radioactivity in each organ is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7]

  • Data Interpretation: The biodistribution profile provides insights into the tissue-specific accumulation and clearance of the conjugate.

Visualizing Experimental and Biological Pathways

Diagrams generated using Graphviz can help to visualize complex workflows and biological processes.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis A Formulate this compound conjugate in sterile vehicle C Administer conjugate via intravenous (IV) injection A->C B Acclimate mice (e.g., BALB/c) to laboratory conditions B->C D Collect blood samples at specified time points C->D E Euthanize animals and harvest tissues at end points C->E F Process blood to plasma and store at -80°C D->F G Homogenize tissues for quantification E->G H Quantify conjugate concentration (LC-MS, Fluorescence, etc.) F->H G->H I Calculate Pharmacokinetic Parameters (t½, AUC, CL, Vd) H->I J Determine Biodistribution Profile (%ID/g) H->J

Caption: Experimental workflow for in vivo evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Drug Drug-Azido-PEG5-Alcohol Conjugate Drug->RTK Inhibits

Caption: MAPK signaling pathway in cancer.

References

A Comparative Guide to Azido-PEG5-alcohol versus Shorter and Longer PEG Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of Azido-PEG5-alcohol, a mid-length PEG linker, with its shorter and longer chain counterparts, supported by experimental data and detailed methodologies.

Introduction to Azido-PEG-Alcohol Linkers

Azido-PEG-alcohol linkers are heterobifunctional molecules that play a pivotal role in modern bioconjugation.[1][2][3][4][5] They possess a terminal azide group for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), and a terminal hydroxyl group that can be further functionalized.[1][6] This architecture allows for the precise and stable covalent attachment of biomolecules to payloads, imaging agents, or other moieties.[7]

The length of the PEG chain is a crucial parameter that can be modulated to optimize the properties of the final conjugate.[8][9] Shorter PEG linkers (e.g., PEG2, PEG3, PEG4) offer a more compact connection, while longer linkers (e.g., PEG8, PEG12, PEG24) provide greater water solubility, increased hydrodynamic radius, and can act as a spacer to overcome steric hindrance.[8][] this compound represents a balance between these extremes, making it a versatile and commonly used reagent in the synthesis of ADCs and PROTACs.[1][2]

The Impact of PEG Linker Length on Bioconjugate Performance

The length of the PEG linker significantly influences several key attributes of a bioconjugate. A careful consideration of these factors is essential for the rational design of effective therapeutics and research tools.

Physicochemical Properties

Increasing the PEG chain length generally enhances the hydrophilicity and water solubility of the conjugate.[11] This is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve formulation stability.[12]

Pharmacokinetics and Biodistribution

Longer PEG chains increase the hydrodynamic size of the bioconjugate, which leads to reduced renal clearance and a prolonged plasma half-life.[12][13] This extended circulation time can result in greater accumulation of the conjugate at the target site, such as a tumor.[12] However, excessively long linkers may lead to unintended tissue accumulation. Studies have shown that for ADCs, a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this specific parameter.[12]

In Vitro and In Vivo Efficacy

The effect of PEG linker length on efficacy is often a trade-off. While longer linkers can improve pharmacokinetic properties, they may also introduce steric hindrance that can negatively impact the binding affinity of the targeting moiety to its receptor or the activity of the payload.[13] This can lead to a decrease in in vitro cytotoxicity for ADCs or reduced degradation efficiency for PROTACs.[12][14] Conversely, a linker that is too short may not provide sufficient spacing between the conjugated molecules, leading to steric clashes that prevent the formation of a stable and productive ternary complex in the case of PROTACs.[15] The optimal linker length is therefore highly context-dependent and must be determined empirically for each specific system.[12][15]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance parameters of bioconjugates. It is important to note that these data are compiled from different studies using various models and constructs, and therefore should be interpreted as general trends rather than direct comparisons.

ParameterShorter PEG Linkers (e.g., PEG2-PEG4)This compound (Mid-length)Longer PEG Linkers (e.g., PEG8-PEG24)
Solubility Moderate improvementGood improvementExcellent improvement
In Vitro Potency (IC50) Generally higher (lower IC50)IntermediateGenerally lower (higher IC50)[12][14]
Plasma Half-life ShorterIntermediateLonger[12][16]
In Vivo Efficacy Variable, can be limited by PKOften a good balance of PK and potencyCan be improved due to better PK, but may be limited by reduced potency[12]
Steric Hindrance LowerModerateHigher[13]

Table 1: General Performance Comparison of Short, Mid, and Long PEG Linkers.

LinkerADC ConstructCell LineIC50 (nM)Reference
Non-PEGylatedTrastuzumab-MMAESK-BR-3~1.5[12]
PEG4Trastuzumab-MMAESK-BR-3~2.0[12]
PEG8Trastuzumab-MMAESK-BR-3~3.0[12]
PEG12Trastuzumab-MMAESK-BR-3~5.0[12]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of a Trastuzumab-MMAE ADC. This table is a representative example and the absolute values can vary significantly based on the antibody, payload, and cell line.

Linker LengthClearance Rate (mL/day/kg)Reference
PEG2~20[16]
PEG4~15[16]
PEG8~5[16]
PEG12~5[16]
PEG24~5[16]

Table 3: Impact of PEG Linker Length on ADC Clearance in Rats. This table illustrates that clearance rates decrease with increasing PEG length, plateauing around PEG8.[16]

Experimental Protocols

To facilitate the direct comparison of this compound with shorter and longer chain alternatives, the following detailed experimental protocols are provided.

Synthesis of Azido-PEG-Alcohol Linkers

A general two-step procedure can be used to synthesize Azido-PEG-alcohol linkers of varying lengths from their corresponding PEG-diols.[17]

  • Mesylation of PEG-diol:

    • Dissolve the PEG-diol of the desired length in dichloromethane (DCM).

    • Add triethylamine and cool the reaction mixture to 0 °C.

    • Add methanesulfonyl chloride dropwise and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the PEG-dimesylate.

  • Azidation of PEG-dimesylate:

    • Dissolve the PEG-dimesylate in ethanol or a similar solvent.

    • Add an excess of sodium azide.

    • Reflux the reaction mixture overnight.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the resulting Azido-PEG-alcohol by column chromatography.

General Protocol for ADC Synthesis and Characterization

This protocol describes the conjugation of a payload containing an alkyne group to an antibody using an Azido-PEG-alcohol linker.

  • Antibody Modification:

    • If necessary, introduce an alkyne handle onto the antibody using a suitable bifunctional linker (e.g., an NHS-alkyne reagent to react with lysine residues).

    • Purify the alkyne-modified antibody using a desalting column.

  • Payload-Linker Conjugation:

    • Activate the hydroxyl group of the Azido-PEG-alcohol linker (e.g., by converting it to a p-nitrophenyl carbonate).

    • React the activated linker with an amine-containing payload to form a stable carbamate bond.

    • Purify the Azido-PEG-payload conjugate.

  • Click Chemistry Conjugation:

    • React the alkyne-modified antibody with the Azido-PEG-payload conjugate under CuAAC (using a copper(I) catalyst and a ligand like TBTA) or SPAAC (if the antibody is modified with a strained alkyne like DBCO) conditions.

    • Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, and for purity and aggregation by SEC.

General Protocol for PROTAC Synthesis and Evaluation

This protocol outlines the synthesis of a PROTAC using an Azido-PEG-alcohol linker to connect a target-binding warhead and an E3 ligase ligand.

  • Synthesis of PROTAC Components:

    • Synthesize or obtain the warhead with a terminal alkyne group and the E3 ligase ligand with a functional group suitable for attachment to the linker's hydroxyl end (e.g., a carboxylic acid for esterification).

  • Linker-Ligand Conjugation:

    • React the hydroxyl group of the Azido-PEG-alcohol with the E3 ligase ligand (e.g., via an esterification or etherification reaction).

    • Purify the resulting Azido-PEG-E3 ligase ligand conjugate.

  • Click Chemistry Assembly:

    • Perform a CuAAC or SPAAC reaction between the alkyne-functionalized warhead and the Azido-PEG-E3 ligase ligand conjugate.

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the structure and purity by LC-MS and NMR.

  • In Vitro Evaluation:

    • Perform a Western blot analysis to measure the degradation of the target protein in cells treated with the PROTAC at various concentrations and time points.

    • Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Visualizing Key Processes

The following diagrams, generated using the Graphviz DOT language, illustrate the key concepts and workflows described in this guide.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_payload_linker Payload-Linker Conjugation cluster_conjugation Click Chemistry cluster_purification Purification & Characterization Ab Antibody Alkyne_Mod Alkyne Modification Ab->Alkyne_Mod Ab_Alkyne Alkyne-Modified Antibody Alkyne_Mod->Ab_Alkyne Click CuAAC or SPAAC Ab_Alkyne->Click Azido_PEG_OH Azido-PEG-Alcohol Payload Payload Azido_PEG_OH->Payload Azido_PEG_Payload Azido-PEG-Payload Payload->Azido_PEG_Payload Azido_PEG_Payload->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC Purify Purification (SEC) ADC->Purify Characterize Characterization (HIC, SEC) Purify->Characterize

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades POI Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

References

Assessing the Purity of Azido-PEG5-alcohol Bioconjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugate building blocks like Azido-PEG5-alcohol is paramount for the synthesis of well-defined and effective therapeutics and research tools. This guide provides a comparative overview of the most common analytical techniques for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). We present supporting data and detailed experimental protocols to aid in the selection and implementation of the most appropriate analytical strategy.

This compound is a hydrophilic linker widely used in bioconjugation, particularly in "click chemistry" applications. Its defined chain length and terminal functional groups (azide and hydroxyl) are critical for the precise control of stoichiometry and the properties of the final conjugate. Impurities, such as PEGs with different chain lengths or incompletely functionalized starting materials, can lead to heterogeneous products with altered biological activity and pharmacokinetic profiles. Therefore, rigorous purity assessment is a critical quality control step.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an excellent choice for assessing the purity of this compound.[] Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index Detection (RID) are often employed.[][2][3] Alternatively, derivatization of the hydroxyl group can be performed to introduce a UV-active moiety.

Advantages of HPLC:
  • High Resolution: HPLC can effectively separate molecules with minor structural differences, such as varying PEG chain lengths.

  • Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of the main component and any impurities.[4]

  • Robustness and Reproducibility: Established HPLC methods are known for their reliability and consistency.[]

Considerations for HPLC:
  • Detector Choice: As PEGs lack a strong chromophore, a universal detector like CAD, ELSD, or RID is often necessary.[][3]

  • Method Development: Optimization of the stationary phase, mobile phase, and gradient is crucial for achieving optimal separation.

Comparison of Analytical Techniques

While HPLC is a frontline technique, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also valuable for characterizing this compound and its impurities. The following table summarizes a comparison of these methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Use Quantification of purity and separation of impurities.Structural elucidation and confirmation of functional groups.Determination of molecular weight and identification of impurities.
Quantitative Accuracy HighModerate to High (with internal standards)Low to Moderate (can be non-quantitative)[4]
Strengths Excellent for resolving oligomer distribution, high precision.[4]Provides detailed structural information, non-destructive.[5][6]High sensitivity, provides molecular weight information.[7][8]
Limitations Requires a suitable detector (e.g., CAD, ELSD) as PEGs lack a strong chromophore.[][3]Lower sensitivity compared to MS, can be complex to interpret for mixtures.Can overestimate purity, ionization efficiency can vary between components.[4]
Typical Impurities Detected PEGs of different lengths, unreacted starting materials.Presence or absence of azide and hydroxyl groups, solvent residues.Adducts, fragments, and species with different PEG chain lengths.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Protocol for this compound Purity

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and impurities expected.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

1H NMR Spectroscopy Protocol for Structural Confirmation
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum.

  • Analysis:

    • Confirm the presence of the characteristic signals for the PEG backbone (a broad multiplet around 3.6 ppm).

Mass Spectrometry (MS) Protocol for Molecular Weight Determination
  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an HPLC system (LC-MS).[8]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile/water (1:1 v/v) with 0.1% formic acid.

  • Analysis: Observe the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the expected molecular weight of this compound plus a proton ([M+H]+) or other adducts (e.g., [M+Na]+). The presence of other species with different molecular weights would indicate impurities.

Visualizing the Workflow and Method Comparison

To better illustrate the process of purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject NMR NMR Spectroscopy Dissolution->NMR Analyze MS Mass Spectrometry Dissolution->MS Infuse/Inject Purity Purity Assessment (%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW

Figure 1. Experimental workflow for the purity assessment of this compound.

logical_relationship cluster_main Purity Assessment of this compound Main This compound Purity HPLC HPLC (Quantitative Purity) Main->HPLC NMR NMR (Structural Identity) Main->NMR MS MS (Molecular Weight) Main->MS Quant Quantitative Purity (%) HPLC->Quant Provides Struct Correct Chemical Structure NMR->Struct Confirms MolWt Expected Molecular Weight MS->MolWt Verifies

Figure 2. Logical relationship between analytical methods for purity assessment.

Conclusion

The purity of this compound is a critical parameter that directly impacts the quality and reliability of subsequent bioconjugation reactions. While HPLC with a universal detector stands out as the most robust method for quantitative purity assessment, a comprehensive characterization often involves the complementary use of NMR for structural verification and MS for molecular weight confirmation. By employing these techniques and following the outlined protocols, researchers can confidently assess the purity of their this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

Safety Operating Guide

Safe Disposal of Azido-PEG5-alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Azido-PEG5-alcohol, a bifunctional linker commonly used in bioconjugation and drug development.

This compound (CAS No. 86770-68-5) presents a dual consideration for disposal due to its azide functional group and its polyethylene glycol (PEG) backbone. The azide group necessitates a quenching step to mitigate its potential explosive hazard, while the PEG component informs the final disposal route of the neutralized waste. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and compliance with institutional and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Ventilation: All handling and disposal procedures involving this compound must be conducted in a properly functioning chemical fume hood.[1]

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas or allow contact with metal surfaces, as this can lead to the formation of highly explosive heavy metal azides.[1][2][3]

    • Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid.[1]

    • Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[1][3][4]

  • Waste Segregation: Azide-containing waste must be collected in separate, clearly labeled containers.[1][4]

Disposal Procedure: A Two-Stage Process

The disposal of this compound is a two-stage process that involves the chemical neutralization (quenching) of the reactive azide group, followed by the appropriate disposal of the resulting PEG-based waste stream.

Stage 1: Quenching of the Azide Group

The most critical step in the safe disposal of this compound is the quenching of the azide functional group. This is achieved by reacting the azide with nitrous acid, which is generated in situ from sodium nitrite and a dilute mineral acid.

Experimental Protocol for Quenching this compound:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the this compound waste in water to a concentration not exceeding 5%.[2] This should be performed in a chemical fume hood.

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of this compound to be quenched.[1][3] This ensures a sufficient excess of the quenching agent.

  • Acidification: Slowly add a 2M solution of sulfuric acid or hydrochloric acid dropwise from the dropping funnel. The slow addition is crucial to control the rate of gas evolution. Continue adding acid until the solution is acidic, which can be confirmed with litmus paper. During this step, nitrogen gas and nitric oxide are evolved and must be vented through the fume hood.[1][2]

  • Verification of Quenching: After the gas evolution has ceased, test for the presence of excess nitrous acid to confirm the complete destruction of the azide. This can be done by placing a drop of the reaction mixture onto starch-iodide paper. The immediate appearance of a deep blue color indicates that excess nitrite is present and the quenching is complete.[1][2] If the test is negative, add more sodium nitrite solution and acid until a positive test is achieved.

  • Neutralization: Once the quenching is confirmed, neutralize the acidic solution by the slow addition of a dilute sodium hydroxide solution until the pH is between 6 and 8.

Stage 2: Final Disposal of the Quenched Material

After the azide group has been successfully quenched and the solution neutralized, the resulting waste stream contains the PEG-alcohol, sodium sulfate, and water. While polyethylene glycol is biodegradable and has low toxicity, it should not be disposed of down the drain as it can impact the chemical oxygen demand in wastewater treatment systems.[5]

  • Hazardous Waste Collection: The neutralized solution should be collected in a properly labeled hazardous waste container.[1] The label should clearly indicate the contents (e.g., "Quenched this compound waste," "Aqueous solution of PEG-5-alcohol and sodium sulfate").

  • Licensed Disposal: The collected waste should be disposed of through a licensed chemical waste disposal contractor.[5] Incineration is a common final disposal method for this type of waste.[1]

Quantitative Data Summary

ParameterRecommendationRationale
Initial Concentration of Azide Waste ≤ 5% in waterTo control the reaction rate and prevent excessive gas evolution.
Sodium Nitrite to Azide Ratio ~1.5 g NaNO₂ per 1 g of azide compoundEnsures a sufficient excess of the quenching agent for complete reaction.[1][3]
Acid Concentration for Quenching 2M Sulfuric or Hydrochloric AcidSufficiently concentrated to generate nitrous acid without being overly hazardous.
Final pH of Waste Solution 6 - 8Neutralization is required before final disposal to meet waste regulations.

Disposal Workflow Diagram

G cluster_prep Preparation & Safety cluster_quench Azide Quenching Protocol cluster_disposal Final Waste Disposal start This compound Waste ppe Don appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood dilute Dilute waste to <5% in water fume_hood->dilute add_nitrite Add 20% Sodium Nitrite solution dilute->add_nitrite acidify Slowly add 2M H₂SO₄ or HCl add_nitrite->acidify gas Gas evolution (N₂, NO) Vented in fume hood acidify->gas test Test for excess nitrite with starch-iodide paper gas->test test->acidify Negative Test: Add more nitrite/acid neutralize Neutralize solution to pH 6-8 with dilute NaOH test->neutralize Positive Test (Blue Color) collect Collect neutralized solution in a labeled hazardous waste container neutralize->collect contractor Dispose through a licensed chemical waste contractor collect->contractor

Caption: Disposal workflow for this compound.

By following these detailed procedures, researchers and laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring environmental protection. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.

References

Essential Safety and Operational Protocols for Handling Azido-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of Azido-PEG5-alcohol, a bifunctional molecule containing both an azide group and a polyethylene glycol (PEG) chain. Adherence to these guidelines is critical to ensure laboratory safety and experimental integrity.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 86770-68-5[1]

Hazard Identification and Precautionary Statements:

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

The signal word for this chemical is Warning .[1] Precautionary statements advise to avoid breathing dust, fumes, gas, mist, vapors, or spray and to wash hands thoroughly after handling.[1] It is also advised not to eat, drink, or smoke when using this product and to use it only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE)

A stringent personal protective equipment (PPE) protocol is mandatory when handling this compound and other azide-containing compounds.[2][3] The following table summarizes the required PPE:

Protection TypeRequired PPESpecifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldTightly fitting chemical splash goggles are required at all times. A full-face shield should be worn over the goggles, especially when there is a significant risk of splashing.[2][4]
Hand Protection Double-gloving is recommended.An inner layer of nitrile gloves with an outer layer of heavy-duty, chemical-resistant gloves (e.g., Silver shield) is advised, particularly for handling azides of high toxicity.[2][5]
Body Protection Flame-resistant lab coatA flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or a full-body suit should be utilized.[2]
Respiratory Protection Certified Chemical Fume HoodAll work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[4]
Foot Protection Fully enclosed, chemical-resistant shoesFully enclosed, chemical-resistant shoes are mandatory. Steel-toed boots are recommended for enhanced protection.[2]

Operational Plan: Step-by-Step Handling

All procedures involving this compound must be conducted within a certified chemical fume hood to minimize exposure.

1. Preparation:

  • Designate a specific area within the laboratory for handling the compound.

  • Ensure all necessary PPE is readily available and personnel are trained in its proper use.

  • Cover the work surface with disposable plastic-backed absorbent pads.

  • Have all necessary equipment and reagents prepared before introducing the compound to the handling area.

2. Weighing and Transfer:

  • Handle the solid compound within a containment system such as a ventilated balance enclosure or a glove box.

  • Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to prevent the formation of potentially explosive heavy metal azides.[3]

3. Experimental Use:

  • Keep all containers of this compound tightly sealed when not in use.

  • When dissolving the compound, slowly add the solvent to the solid to prevent aerosolization.[4]

  • Avoid contact with acids, as this can lead to the formation of the highly toxic and explosive hydrazoic acid.[3]

  • Avoid using halogenated solvents, as they can form explosive organic azides.

Disposal Plan

Under no circumstances should this compound or solutions containing it be poured down the drain.[5] Reaction with lead or copper pipes can lead to the formation of highly explosive metal azide salts.[5]

1. Waste Segregation:

  • All waste containing this compound, including contaminated PPE, weighing boats, and absorbent pads, must be segregated from other waste streams.

2. Deactivation of Azide-Containing Solutions:

  • Dilute aqueous solutions (5% or less) containing azides can be deactivated through a reaction with nitrous acid in a chemical fume hood.[5]

  • Procedure for Deactivation:

    • To a three-necked flask equipped with a stirrer, dropping funnel, and an outlet to the fume hood flue, add the aqueous solution containing no more than 5% sodium azide.

    • With stirring, add a 20% aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of sodium azide).

    • Gradually add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper. Caution: The order of addition is critical. Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid (HN3). [5]

3. Final Disposal:

  • Collect all deactivated azide waste into a dedicated, clearly labeled hazardous waste container.

  • The label must clearly state "Azide Waste (Deactivated)" and list the chemical contents.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3]

Handling Workflow for this compound

prep Preparation - Designate Area - Don PPE - Prepare Workspace weigh Weighing & Transfer - Use Fume Hood - Non-metallic tools prep->weigh exp Experimental Use - Keep containers sealed - Avoid acids & halogenated solvents weigh->exp waste Waste Collection - Segregate azide waste exp->waste deactivate Deactivation (for aqueous solutions) - Fume Hood - Add Nitrite, then Acid waste->deactivate Aqueous Waste dispose Final Disposal - Labeled container - EHS pickup waste->dispose Solid Waste deactivate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG5-alcohol
Reactant of Route 2
Reactant of Route 2
Azido-PEG5-alcohol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.